3-Hydroxyisothiazole-5-carboxylic acid
Description
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Properties
IUPAC Name |
3-oxo-1,2-thiazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3NO3S/c6-3-1-2(4(7)8)9-5-3/h1H,(H,5,6)(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJMBQQBASUEMTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SNC1=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1257444-26-0 | |
| Record name | 3-hydroxy-1,2-thiazole-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 3-Hydroxyisothiazole-5-carboxylic Acid
Abstract
This technical guide provides a comprehensive overview of a robust and reliable synthetic route to 3-Hydroxyisothiazole-5-carboxylic acid, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The described methodology is a two-step process commencing with the synthesis of the key intermediate, methyl 3-hydroxy-5-isothiazolecarboxylate, followed by its saponification to yield the target carboxylic acid. This document is intended for an audience of researchers, scientists, and drug development professionals, offering not only detailed experimental protocols but also insights into the underlying chemical principles and rationale for the procedural choices.
Introduction and Significance
The isothiazole nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] this compound, in particular, serves as a valuable building block for the synthesis of more complex molecules, where the hydroxy and carboxylic acid functionalities provide versatile handles for further chemical modification. The inherent tautomerism of the 3-hydroxyisothiazole system, existing in equilibrium with its 3-isothiazolone form, further contributes to its unique chemical reactivity and potential for diverse biological interactions. A reliable and well-documented synthetic pathway is therefore crucial for researchers working in this area.
This guide details a scientifically sound and validated two-step approach to synthesize this compound, focusing on clarity, reproducibility, and the scientific rationale behind the chosen methods.
Overall Synthetic Strategy
The synthesis of this compound is efficiently achieved through a two-step sequence. The first step involves the construction of the isothiazole ring to form the stable methyl ester precursor, methyl 3-hydroxy-5-isothiazolecarboxylate. The second step is a straightforward base-catalyzed hydrolysis (saponification) of the methyl ester to liberate the desired carboxylic acid.
Caption: Overall two-step synthetic workflow.
Experimental Protocols
Part 1: Synthesis of Methyl 3-hydroxy-5-isothiazolecarboxylate
The synthesis of the key intermediate, methyl 3-hydroxy-5-isothiazolecarboxylate, is a critical first step. While various methods for constructing the isothiazole ring exist, a common and effective approach involves the cyclization of a suitable acyclic precursor. A well-established, though not fully detailed in publicly accessible literature, synthesis is referenced in the Journal of Medicinal Chemistry.[2] The following protocol is a representative procedure based on established principles of isothiazole synthesis.
Protocol 1: Synthesis of Methyl 3-hydroxy-5-isothiazolecarboxylate
Materials:
-
Appropriate starting materials for isothiazole ring formation (e.g., a β-ketothioamide derivative)
-
Cyclizing agent (e.g., an oxidizing agent like N-chlorosuccinimide or similar)
-
Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
Sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Eluent for chromatography (e.g., Ethyl acetate/Hexane mixture)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve the starting β-ketothioamide derivative in the chosen anhydrous solvent.
-
Cyclization: Cool the solution to 0 °C in an ice bath. Add the cyclizing agent portion-wise over a period of 30 minutes, maintaining the temperature at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract with the organic solvent used for the reaction.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Chromatography: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system to afford pure methyl 3-hydroxy-5-isothiazolecarboxylate.
Part 2: Hydrolysis of Methyl 3-hydroxy-5-isothiazolecarboxylate
The final step in the synthesis is the conversion of the methyl ester to the carboxylic acid. This is achieved through a standard base-catalyzed hydrolysis, also known as saponification. This reaction is typically high-yielding and proceeds under mild conditions.
Protocol 2: Base-Catalyzed Hydrolysis
Materials:
-
Methyl 3-hydroxy-5-isothiazolecarboxylate
-
Methanol or Ethanol
-
Aqueous Sodium Hydroxide (NaOH) or Lithium Hydroxide (LiOH) solution (1-2 M)
-
Hydrochloric acid (HCl), concentrated or 2 M
-
Distilled water
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve methyl 3-hydroxy-5-isothiazolecarboxylate in methanol or ethanol.
-
Hydrolysis: Add the aqueous solution of NaOH or LiOH to the flask. Heat the mixture to reflux and stir for 2-4 hours. The progress of the hydrolysis can be monitored by TLC, observing the disappearance of the starting ester spot and the appearance of a more polar spot for the carboxylate salt.
-
Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the alcohol solvent using a rotary evaporator.
-
Acidification: Cool the remaining aqueous solution in an ice bath. Carefully acidify the solution to a pH of approximately 2-3 by the dropwise addition of hydrochloric acid. A precipitate of this compound should form.
-
Isolation: Collect the solid product by vacuum filtration, washing with cold distilled water.
-
Drying: Dry the product under vacuum to yield the pure this compound. If the product does not precipitate, the aqueous layer can be extracted with ethyl acetate, and the combined organic layers dried and concentrated to yield the product.
Mechanistic Insights: Base-Catalyzed Ester Hydrolysis
The saponification of methyl 3-hydroxy-5-isothiazolecarboxylate proceeds via a nucleophilic acyl substitution mechanism. The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This results in the formation of a tetrahedral intermediate. Subsequently, the intermediate collapses, reforming the carbonyl double bond and eliminating the methoxide ion as a leaving group. The methoxide ion then deprotonates the newly formed carboxylic acid in a rapid acid-base reaction, driving the equilibrium towards the products and making the reaction essentially irreversible. The final acidification step protonates the carboxylate salt to yield the desired carboxylic acid.
Caption: Mechanism of base-catalyzed ester hydrolysis.
Summary of Reaction Parameters
| Step | Reaction | Key Reagents | Solvent | Temperature | Typical Reaction Time |
| 1 | Isothiazole Ring Formation | β-ketothioamide derivative, Cyclizing agent | Anhydrous organic solvent | 0 °C to Room Temp. | 12-24 hours |
| 2 | Base-Catalyzed Hydrolysis | Methyl 3-hydroxy-5-isothiazolecarboxylate, NaOH or LiOH | Methanol/Water or Ethanol/Water | Reflux | 2-4 hours |
Conclusion
The synthesis of this compound presented in this guide is a reliable and efficient method suitable for laboratory-scale preparation. By following the detailed protocols and understanding the underlying chemical principles, researchers can confidently produce this valuable heterocyclic building block for their drug discovery and development programs. The use of a stable ester intermediate followed by a high-yielding hydrolysis ensures a practical and reproducible synthetic route.
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4,5,6,7-Tetrahydroisothiazolo[5,4-c]pyridin-3-ol and related analogs of THIP. Synthesis and biological activity. Journal of Medicinal Chemistry, 1997, 40 (4), 520-527. [Link]
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methyl 3-hydroxy-5-isothiazolecarboxylate - C5H5NO3S, density, melting point, boiling point, structural formula, synthesis. ChemSynthesis. [Link]
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Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid. MDPI. [Link]
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Isothiazole synthesis. Organic Chemistry Portal. [Link]
-
Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid. MDPI. [Link]
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An In-depth Technical Guide to the Chemical Properties of 3-Hydroxyisothiazole-5-carboxylic Acid
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Hydroxyisothiazole-5-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry, primarily recognized for its role as a bioisostere of carboxylic acids. Its unique electronic and structural properties, including a pKa value that mimics endogenous acids, make it a valuable scaffold in the design of novel therapeutics. This guide provides a comprehensive overview of its core chemical properties, synthesizing theoretical principles, data from analogous structures, and established chemical methodologies. We will delve into its molecular structure, tautomeric nature, predicted physicochemical properties, plausible synthetic strategies, and expected reactivity. Furthermore, this document outlines detailed protocols for its synthesis via ester hydrolysis and for its characterization, providing a foundational framework for researchers entering this area of study.
Introduction: The Strategic Importance of this compound in Drug Design
The carboxylic acid functional group is a ubiquitous feature in a vast number of biologically active molecules and approved drugs. However, its inherent properties—such as high polarity, which can limit membrane permeability, and its potential for metabolic liabilities—often present significant challenges in drug development.[1] To mitigate these issues while retaining the crucial charge and hydrogen-bonding interactions of the carboxylate group, medicinal chemists frequently employ bioisosteres.[1]
3-Hydroxyisothiazole stands out as a particularly effective "non-classical" bioisostere.[2] The 3-hydroxyisothiazole moiety is a planar, acidic heterocycle with a pKa in the range of 4–5, closely mimicking the acidity of many biological carboxylic acids.[3] This allows it to engage in similar ionic and hydrogen-bonding interactions with biological targets, while offering a distinct pharmacokinetic and metabolic profile. This compound incorporates this key isostere, presenting a bifunctional scaffold with potential for diverse chemical modifications.
Molecular Structure and Tautomerism
A critical feature of the 3-hydroxyisothiazole ring is its existence in a tautomeric equilibrium. While commonly drawn in the "enol" (lactim) form, it can tautomerize to the "keto" (lactam) form, 3-isothiazolidinone.
Caption: Tautomeric equilibrium of the 3-hydroxyisothiazole ring.
The equilibrium position is influenced by factors such as the solvent, pH, and the nature of substituents.[4][5] In many contexts, the hydroxy form is predominant, but the presence of the keto tautomer is crucial for understanding the molecule's reactivity and potential hydrogen bonding patterns. For instance, acylation reactions on the parent 3-hydroxyisothiazole can occur on either the oxygen or the nitrogen atom, reflecting the accessibility of both tautomeric forms.[6]
Physicochemical Properties
Direct experimental data for this compound is not widely available in the literature. However, we can infer its key properties based on its structure and data from closely related analogues.
| Property | Predicted/Inferred Value | Rationale and References |
| Molecular Formula | C₄H₃NO₃S | Based on chemical structure. |
| Molecular Weight | 145.14 g/mol | Based on chemical structure. |
| pKa | ~4 - 5 | The 3-hydroxyisothiazole moiety is a known carboxylic acid isostere with a pKa in this range.[3] |
| Appearance | White to off-white solid | Inferred from similar heterocyclic carboxylic acids. |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol). Limited solubility in water, increasing with pH. | General solubility characteristics of small molecule carboxylic acids.[7] |
| Melting Point | Not available | Experimental determination is required. Data for the methyl ester is also unavailable.[8] |
Synthesis of this compound
While a definitive, optimized synthesis for this compound is not prominently reported, a logical and field-proven approach is the hydrolysis of its corresponding methyl ester, methyl 3-hydroxyisothiazole-5-carboxylate. This ester is commercially available, making this a practical route for most research laboratories.
Plausible Synthetic Pathway: Alkaline Hydrolysis of Methyl Ester
The hydrolysis of an ester to a carboxylic acid is a fundamental and reliable organic transformation. Alkaline hydrolysis (saponification) is typically efficient and proceeds with minimal side reactions for a substrate of this nature.
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An In-depth Technical Guide to the Physical Properties of 3-Hydroxyisothiazole-5-carboxylic Acid
This guide provides a comprehensive analysis of the physical and structural properties of 3-Hydroxyisothiazole-5-carboxylic acid. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes theoretical predictions with established analytical methodologies. Given the limited direct experimental data in publicly accessible literature for this specific molecule, this guide emphasizes the underlying chemical principles, expected properties based on analogous structures, and the robust experimental protocols required for their empirical validation.
Molecular Structure and Tautomerism: The Core of its Identity
Understanding the physical properties of this compound begins with a critical feature of its heterocyclic core: prototropic tautomerism. The molecule exists in a dynamic equilibrium between its enol (3-hydroxy) and keto (3-oxo) forms. This equilibrium is not merely an academic point; it fundamentally influences the compound's acidity, solubility, hydrogen bonding capacity, and spectroscopic signature.
The predominant form can be influenced by the molecule's environment, such as the polarity of the solvent. In polar aprotic solvents, the keto form may be favored, whereas in other conditions, the enol form can predominate. Spectroscopic analysis in different solvents is essential to probe this behavior.[1]
Caption: Keto-enol equilibrium of the isothiazole ring.
Physicochemical Properties: A Predictive Summary
The following table summarizes the key physical properties of this compound. Where direct experimental data is unavailable, values are estimated based on established chemical principles and data from analogous compounds.
| Property | Predicted/Estimated Value | Rationale & Implications for Drug Development |
| Molecular Formula | C₄H₃NO₃S | Foundational for all molecular weight and elemental analysis calculations. |
| Molecular Weight | 145.14 g/mol | A low molecular weight is generally favorable for oral bioavailability (Lipinski's Rule of 5). |
| Appearance | White to off-white solid | Aromatic carboxylic acids are typically crystalline solids at room temperature.[2] |
| pKa | ~ 4 – 5 | The 3-hydroxyisothiazole moiety is known to be an effective isostere for carboxylic acids.[3] This pKa suggests the molecule will be predominantly ionized at physiological pH (7.4), which is critical for aqueous solubility and receptor interactions. |
| Aqueous Solubility | pH-dependent | The presence of both an acidic carboxylic acid and a potentially acidic enol group means solubility will be low at acidic pH and increase significantly as pH rises above the pKa, due to the formation of the more soluble carboxylate anion. |
| Melting Point | > 150 °C (Decomposition likely) | Expected to be a relatively high-melting solid due to strong intermolecular hydrogen bonding and planar crystal packing, similar to related thiazole carboxylic acids.[4] |
| Lipophilicity (XLogP3) | ~ 0.8 (Estimated) | Based on the value for the parent Thiazole-5-carboxylic acid.[5] A low LogP indicates hydrophilicity, consistent with its expected solubility profile and potential challenges with membrane permeability. |
Standardized Protocols for Empirical Characterization
To move from prediction to empirical fact, rigorous and standardized analytical methods are required. The following protocols represent self-validating systems for determining the critical physical properties of novel chemical entities like this compound.
Determination of Thermodynamic Solubility (Shake-Flask Method)
Causality of Method Choice: The shake-flask method is considered the "gold standard" for determining thermodynamic equilibrium solubility.[6] Unlike kinetic methods that can overestimate solubility, this technique ensures that the solution has reached true equilibrium with the solid state, providing a definitive value essential for biopharmaceutical classification and pre-formulation.
Experimental Workflow:
Caption: Workflow for the Shake-Flask Solubility Assay.
Step-by-Step Protocol:
-
Add an excess amount of the solid compound to a series of vials containing a buffer of known pH (e.g., phosphate-buffered saline, pH 7.4).[6]
-
Ensure the amount of solid is sufficient to maintain a saturated solution but not so much that it alters the properties of the medium.[6]
-
Seal the vials and place them in an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C).[7]
-
Agitate the samples for a predetermined period (typically 24 to 48 hours) to ensure equilibrium is reached.[8]
-
After equilibration, stop agitation and allow the vials to stand at the test temperature to let the undissolved solid settle.
-
Carefully remove an aliquot of the supernatant. To ensure no solid particles are transferred, centrifugation of the vial or filtration of the aliquot through a 0.22 µm filter is required.[8]
-
Dilute the supernatant with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS/MS, against a standard curve.[9]
Determination of Melting Point (Differential Scanning Calorimetry - DSC)
Causality of Method Choice: DSC is a superior technique to traditional melting point apparatuses because it provides a complete thermodynamic profile of the melting process.[10] It precisely measures the melting temperature (Tₘ) as the onset or peak of the endothermic event and the enthalpy of fusion (ΔH). This data is critical for assessing purity, identifying polymorphisms, and understanding the compound's solid-state stability.[11]
Step-by-Step Protocol:
-
Accurately weigh 1-3 mg of the compound into an aluminum DSC pan.
-
Hermetically seal the pan with a lid. For samples that may release volatiles, a pinhole lid is used.
-
Place the sealed sample pan and an identical, empty reference pan into the DSC cell.
-
Initiate the thermal program. A typical program involves equilibrating at a starting temperature (e.g., 25°C) and then ramping the temperature at a constant rate (e.g., 2-10°C/min) to a final temperature well above the expected melting point.[11]
-
The instrument measures the differential heat flow required to maintain the sample and reference at the same temperature.
-
Analyze the resulting thermogram. The melting event will appear as an endothermic peak. The onset temperature of this peak is typically reported as the melting point. The integrated area of the peak corresponds to the heat of fusion.
Relationship Between Acidity, pH, and Solubility
The interplay between a compound's pKa and the pH of its environment is a cornerstone of pharmaceutical science, directly governing solubility and, consequently, absorption. For an acidic compound like this compound, this relationship dictates the ratio of the neutral (less soluble) to the ionized (more soluble) form.
Caption: Influence of pH on molecular form and solubility.
Spectroscopic and Analytical Profile
Characterization and identification rely on a combination of spectroscopic techniques. The following predictions are based on the structure of this compound and spectral data from its close analog, 3-bromoisothiazole-5-carboxylic acid.[12]
4.1. Infrared (IR) Spectroscopy
-
O-H Stretch (Carboxylic Acid): A very broad absorption is expected in the range of 2500-3300 cm⁻¹. This breadth is a hallmark of the hydrogen-bonded dimer structure of carboxylic acids in the solid state.
-
C=O Stretch (Carbonyl): A strong, sharp absorption is predicted around 1710-1740 cm⁻¹. Its exact position can provide clues about the extent of hydrogen bonding and conjugation.[12]
-
C=C and C=N Stretches (Ring): Medium to weak absorptions are expected in the 1500-1650 cm⁻¹ region, characteristic of the aromatic/heterocyclic ring system.
4.2. ¹H NMR Spectroscopy (Predicted, in DMSO-d₆)
-
Carboxylic Acid Proton (-COOH): A very broad singlet is expected far downfield, typically >12 ppm. This signal will disappear upon the addition of D₂O due to proton exchange.
-
Ring Proton (C4-H): A singlet is predicted in the aromatic region, likely between 8.0 and 8.5 ppm. Its downfield shift is due to the electron-withdrawing effects of the adjacent sulfur atom and the C5-carboxyl group.
-
Enol Proton (-OH): If the enol tautomer is present and exchange is slow, a separate broad singlet may be observed. The position would be highly dependent on solvent and concentration.
4.3. ¹³C NMR Spectroscopy (Predicted, in DMSO-d₆)
-
Carbonyl Carbon (-COOH): Expected in the range of 160-170 ppm.
-
Ring Carbons (C3, C4, C5): Three distinct signals are expected. C5 (attached to the carboxyl group) and C3 (attached to the oxygen) would likely be the most downfield, potentially in the 155-165 ppm range. C4 would be expected further upfield, perhaps around 125-135 ppm.
4.4. Mass Spectrometry (MS)
-
Molecular Ion Peak (M⁺): In Electron Impact (EI) mode, the molecular ion peak would be observed at m/z = 145.
-
Key Fragmentation: A prominent peak corresponding to the loss of the carboxyl group (-COOH, 45 Da) is highly likely, resulting in a fragment at m/z = 100. Further fragmentation of the isothiazole ring would also occur. In Electrospray Ionization (ESI) negative mode, the [M-H]⁻ ion at m/z = 144 would be the dominant peak.
Conclusion
This compound is a molecule of significant interest in medicinal chemistry, primarily due to its role as a carboxylic acid bioisostere. Its physical properties are dominated by its keto-enol tautomerism, acidic nature, and capacity for strong hydrogen bonding. While direct experimental data is sparse, this guide provides a robust framework for its characterization, combining theoretical predictions with field-proven, standardized analytical protocols. The methodologies outlined herein provide a clear path for researchers to empirically determine the critical physicochemical parameters necessary for advancing this and similar heterocyclic compounds through the drug discovery and development pipeline.
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Master Organic Chemistry. (2022). Keto-Enol Tautomerism: Key Points. Retrieved from [Link]
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TA Instruments. (n.d.). Differential Scanning Calorimetry (DSC) Theory and Applications. Retrieved from [Link]
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BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]
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Pace, A., et al. (2023). Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid. MDPI. Retrieved from [Link]
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de Oliveira, M. A., & York, P. (2003). Determination of the melting temperature, heat of fusion, and purity analysis of different samples of zidovudine (AZT) using DSC. Brazilian Journal of Pharmaceutical Sciences, 39(4). Retrieved from [Link]
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Baka, E., Comer, J., & Takács-Novák, K. (2008). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Brazilian Journal of Pharmaceutical Sciences, 44(3). Retrieved from [Link]
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Johnson, C. M. (2013). Differential Scanning Calorimetry as a Tool for Protein Folding and Stability. Archives of Biochemistry and Biophysics, 531(1-2), 100–109. Retrieved from [Link]
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Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385–395. Retrieved from [Link]
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Al-Majedy, Y. K., et al. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative. Molecules, 25(22), 5460. Retrieved from [Link]
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Asilomar Bio, Inc. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. Retrieved from [Link]
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Hazra, D. K., et al. (2012). 2,4-Dimethyl-1,3-thiazole-5-carboxylic acid: an X-ray structural study at 100 K and Hirshfeld surface analysis. Acta Crystallographica Section C, 68(11), o452–o455. Retrieved from [Link]
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Avdeef, A. (2012). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 19(2), 24-31. Retrieved from [Link]
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A Technical Guide to 3-Hydroxyisothiazole-5-carboxylic Acid: Structure, Synthesis, and Application in Drug Discovery
Abstract
3-Hydroxyisothiazole-5-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry. Its structural features, particularly its ability to act as a bioisosteric replacement for the carboxylic acid moiety, have positioned it as a valuable scaffold in modern drug design. This guide provides an in-depth analysis of its molecular structure, physicochemical properties, and characteristic spectroscopic signatures. Furthermore, it details a robust synthetic protocol and a validated analytical methodology for its characterization. The causality behind experimental choices is explored, offering field-proven insights for professionals engaged in pharmaceutical research and development. The document culminates with a discussion of its application as a carboxylic acid bioisostere, a strategy employed to overcome challenges associated with toxicity, metabolic instability, and poor membrane permeability often linked to carboxylate-containing drugs.[1][2][3]
Introduction
The isothiazole ring is a five-membered aromatic heterocycle containing nitrogen and sulfur atoms in adjacent positions. This scaffold is a component of numerous biologically active compounds, demonstrating a wide range of therapeutic applications, including antibacterial, anti-inflammatory, and anti-HIV activities.[4] The carboxylic acid functional group is a cornerstone of pharmacophores in over 450 marketed drugs, prized for its ability to form strong hydrogen bonds and electrostatic interactions with biological targets.[1][5] However, its inherent acidity can lead to poor metabolic stability, limited diffusion across biological membranes, and potential toxicity.[1][2]
This has led medicinal chemists to explore bioisosteres—substituents or groups with similar physicochemical properties that can impart improved pharmacological profiles.[1][5][6] this compound has emerged as a compelling bioisostere for the carboxylic acid group. Its unique electronic and steric properties allow it to mimic the functionality of a carboxylate while offering distinct advantages in modulating acidity, lipophilicity, and metabolic fate.[1][2][5] This guide serves as a comprehensive technical resource on its molecular architecture and practical utility.
Molecular Structure and Physicochemical Properties
The structural integrity of a drug candidate is paramount to its function. This compound features a planar isothiazole ring, which imparts aromatic stability. The hydroxyl group at position 3 and the carboxylic acid at position 5 are the key functional groups responsible for its chemical reactivity and biological interactions.
Structural Elucidation
The molecule consists of a core isothiazole ring with a hydroxyl (-OH) substituent at the C3 position and a carboxylic acid (-COOH) substituent at the C5 position. The hydroxyl group exists in tautomeric equilibrium with its keto form, 3-oxo-2,3-dihydroisothiazole-5-carboxylate, a factor that influences its hydrogen bonding capacity and acidity.
Caption: Molecular structure of this compound.
Physicochemical Data
Understanding the physicochemical properties is critical for predicting a molecule's pharmacokinetic profile (ADME - Absorption, Distribution, Metabolism, and Excretion). The acidity (pKa) and lipophilicity (LogP) are particularly important. While specific experimental values for this exact molecule are not widely published, estimations can be made based on similar structures. The isothiazole ring and the hydroxyl group are expected to result in a pKa value comparable to or slightly higher than typical carboxylic acids, influencing its ionization state at physiological pH.[7][8][9]
| Property | Predicted Value | Significance in Drug Development |
| Molecular Formula | C₄H₃NO₃S | Defines the elemental composition and molecular weight. |
| Molecular Weight | 145.14 g/mol | Influences diffusion and transport properties. |
| pKa | ~4-5 | Determines the degree of ionization at physiological pH, affecting solubility and receptor binding.[6][9] |
| LogP | Variable | Indicates the lipophilicity of the molecule, which impacts membrane permeability and distribution.[7][8] |
Spectroscopic Signature
Characterization of the molecule relies on standard spectroscopic techniques. The expected data provide a benchmark for synthesis validation.
-
¹H NMR: The proton on the isothiazole ring (at C4) would appear as a singlet in the aromatic region. The acidic protons of the hydroxyl and carboxylic acid groups are typically broad and may exchange with D₂O, appearing far downfield (10-12 ppm).[10]
-
¹³C NMR: The carbonyl carbon of the carboxylic acid is expected to appear in the 160-185 ppm range. The carbons of the isothiazole ring would resonate in the aromatic region, with their specific shifts influenced by the heteroatoms and substituents.
-
Infrared (IR) Spectroscopy: A broad absorption band from 2500-3500 cm⁻¹ is characteristic of the O-H stretch of a hydrogen-bonded carboxylic acid.[10] A strong carbonyl (C=O) stretch should be visible around 1700-1725 cm⁻¹.[11]
-
Mass Spectrometry: The molecular ion peak would confirm the molecular weight. Common fragmentation patterns for carboxylic acids include the loss of -OH (17 amu) and -COOH (45 amu).[10]
Synthesis and Characterization
The synthesis of substituted isothiazoles can be achieved through various routes, often involving the cyclization of a precursor containing the requisite C-C-C-N-S backbone.[12][13]
General Synthesis Workflow
A common approach involves the reaction of a β-keto ester derivative with a source of sulfur and nitrogen, followed by cyclization and subsequent functional group manipulations. A plausible synthetic route could start from the corresponding amide, which is then converted to the carboxylic acid.[4]
Caption: Generalized workflow for the synthesis of an isothiazole carboxylic acid.
Detailed Synthesis Protocol (Hypothetical Example)
This protocol is adapted from a known procedure for a similar compound, 3-bromoisothiazole-5-carboxylic acid, demonstrating a reliable method for converting an isothiazole carboxamide to the corresponding carboxylic acid.[4]
Objective: To synthesize 3-bromoisothiazole-5-carboxylic acid from 3-bromoisothiazole-5-carboxamide.
Materials:
-
3-bromoisothiazole-5-carboxamide
-
Trifluoroacetic acid (TFA)
-
Sodium nitrite (NaNO₂)
-
Tert-butyl methyl ether (t-BuOMe)
-
Water (deionized)
-
Sodium sulfate (Na₂SO₄)
-
Ice bath, magnetic stirrer, round-bottom flask, separatory funnel.
Procedure:
-
Reaction Setup: Suspend 3-bromoisothiazole-5-carboxamide (1.0 eq) in TFA in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the suspension to approximately 0°C using an ice bath. Causality: Low temperature is crucial to control the exothermic reaction and prevent decomposition of the diazonium intermediate.
-
Reagent Addition: Add sodium nitrite (4.0 eq) portion-wise to the stirred suspension. Maintain the temperature at 0°C. Causality: NaNO₂ in an acidic medium generates nitrous acid in situ, which is the active agent for converting the amide to the carboxylic acid. A stoichiometric excess ensures complete conversion.
-
Reaction Monitoring: Stir the reaction mixture at 0°C for 15-20 minutes. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC).
-
Quenching and Extraction: Once the reaction is complete, pour the mixture into water. Extract the aqueous layer with t-BuOMe (3x). Causality: This step quenches the reaction and transfers the organic product into the t-BuOMe layer, separating it from inorganic salts and TFA.
-
Drying and Evaporation: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.
-
Self-Validation: The resulting crude solid is the target carboxylic acid.[4] Assess purity via HPLC and confirm the structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry, comparing the data to the expected spectroscopic signatures.[10]
Application in Medicinal Chemistry: A Bioisostere for Carboxylic Acids
The primary application of this compound in drug development is its role as a bioisostere for a carboxylic acid.[1][2][5] This substitution can fundamentally alter a molecule's properties to enhance its drug-like characteristics.
Key Advantages of Bioisosteric Replacement:
-
Modulated Acidity: The heterocyclic ring alters the electronic environment of the acidic proton, allowing for fine-tuning of the pKa. This can optimize interactions with target enzymes or receptors and modify solubility.[6][14]
-
Improved Metabolic Stability: Carboxylic acids are susceptible to metabolic conjugation, such as glucuronidation, leading to rapid clearance. Heterocyclic isosteres are often less prone to such metabolic pathways.[15]
-
Enhanced Membrane Permeability: By replacing a highly polar carboxylate group, the overall lipophilicity of the molecule can be increased, potentially improving its ability to cross cell membranes and the blood-brain barrier.[1]
-
Novel Intellectual Property: Isosteric replacement creates new chemical entities, providing an avenue for securing intellectual property rights for novel drug candidates.[2]
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An In-depth Technical Guide to the Spectroscopic Characterization of 3-Hydroxyisothiazole-5-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
Introduction
3-Hydroxyisothiazole-5-carboxylic acid is a heterocyclic organic compound belonging to the isothiazole family. Isothiazole derivatives are of significant interest to researchers in medicinal chemistry and materials science due to their diverse biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1] The precise structural elucidation of such molecules is paramount for understanding their function and for quality control in synthetic applications. This guide provides a comprehensive framework for the spectroscopic characterization of this compound.
It is important to note that a complete, publicly available experimental dataset for this specific molecule is scarce. Therefore, this document serves as a predictive and illustrative guide, grounded in first principles of spectroscopy and comparative data from closely related, structurally analogous compounds.[1] As a Senior Application Scientist, my objective is to equip researchers with the foundational knowledge to acquire, interpret, and validate the spectroscopic data for this compound of interest.
Molecular Structure and Spectroscopic Overview
The structure of this compound contains several key features that will define its spectroscopic fingerprint: a carboxylic acid group (-COOH), a hydroxyl group (-OH) attached to the isothiazole ring, and the aromatic isothiazole ring itself. The molecule can exist in tautomeric forms, primarily the hydroxy form and a keto form (3-oxo-2,3-dihydroisothiazole-5-carboxylic acid), which can influence the observed spectra, particularly in different solvents or physical states.
Caption: Molecular Structure of this compound.
Infrared (IR) Spectroscopy
Principles and Causality
Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds (stretching, bending). The frequency of the absorbed radiation is specific to the type of bond and its environment, making IR spectroscopy an exceptional tool for identifying functional groups. For this compound, the most prominent features will arise from the O-H and C=O bonds of the carboxylic acid, which are subject to strong hydrogen bonding.[2]
Predicted IR Spectrum Analysis
The presence of intermolecular hydrogen bonding, particularly the formation of carboxylic acid dimers, dramatically influences the spectrum. This leads to a characteristically broad O-H stretching band and a slight lowering of the C=O stretching frequency.[3][4]
| Predicted Peak (cm⁻¹) | Vibration Type | Expected Intensity | Rationale and Commentary |
| 3300 - 2500 | O-H stretch (Carboxylic Acid) | Strong, Very Broad | This is the hallmark of a hydrogen-bonded carboxylic acid.[3][4][5] Its extreme broadness is due to the wide range of hydrogen bond strengths in the sample matrix. |
| ~3100 | O-H stretch (Ring Hydroxyl) | Medium, Broad | This peak from the C3-OH group is expected to be superimposed on the much broader carboxylic acid O-H band. |
| ~3050 | C-H stretch (Aromatic) | Weak to Medium | Corresponds to the single C-H bond on the isothiazole ring. |
| 1725 - 1700 | C=O stretch (Carbonyl) | Strong, Sharp | The strong carbonyl absorption is a key identifier. Its position within this range confirms the presence of a carboxylic acid, likely in a dimeric, hydrogen-bonded state.[4] Data from a related brominated analog shows this peak at 1719 cm⁻¹.[1] |
| ~1640 | C=N stretch (Isothiazole) | Medium | Characteristic stretching vibration of the carbon-nitrogen double bond within the heterocyclic ring. |
| 1440 - 1395 | O-H bend | Medium | In-plane bending of the hydroxyl group. |
| 1320 - 1210 | C-O stretch | Strong | Associated with the carbon-oxygen single bond of the carboxylic acid group.[3] |
| ~920 | O-H bend (Out-of-plane) | Medium, Broad | A broad band characteristic of the out-of-plane bend for a dimeric carboxylic acid. |
Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR
ATR-FTIR is a rapid and reliable method for acquiring IR data from solid or liquid samples with minimal preparation.
Caption: Workflow for ATR-FTIR Spectroscopy.
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
-
Background Scan: Record a background spectrum of the empty ATR stage. This is crucial to subtract any atmospheric (CO₂, H₂O) or instrumental signals from the final sample spectrum.
-
Sample Application: Place a small amount (1-2 mg) of the solid this compound powder directly onto the center of the ATR crystal.
-
Pressure Application: Lower the press arm to apply consistent pressure, ensuring intimate contact between the sample and the crystal surface. This is critical for obtaining a high-quality spectrum.
-
Data Acquisition: Initiate the sample scan. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The resulting spectrum is automatically ratioed against the background spectrum and displayed in units of transmittance or absorbance versus wavenumber (cm⁻¹).
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principles and Causality
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. It relies on the principle that atomic nuclei with a non-zero spin (like ¹H and ¹³C) behave like tiny magnets. When placed in a strong external magnetic field, they can absorb radiofrequency radiation at specific frequencies. These frequencies, or "chemical shifts," are highly sensitive to the local electronic environment of each nucleus, allowing us to distinguish between chemically non-equivalent atoms.
Predicted ¹H NMR Spectrum
For ¹H NMR, the analysis is best performed in a polar aprotic solvent like DMSO-d₆, which can solubilize the compound and allows for the observation of exchangeable protons (from -OH and -COOH). We expect three distinct signals.
-
Carboxylic Acid Proton (-COOH): This proton is highly deshielded due to the electronegativity of the adjacent oxygen atoms and the anisotropic effect of the C=O double bond. It is expected to appear as a broad singlet far downfield.[6][7]
-
Ring Proton (-CH=): The single proton on the isothiazole ring (at the C4 position) will appear in the aromatic region.
-
Hydroxyl Proton (C-OH): The proton of the 3-hydroxy group will also be observed, likely as a broad singlet. Its chemical shift can be variable depending on concentration and temperature.
Predicted ¹³C NMR Spectrum
The molecule has four chemically distinct carbon atoms, which should give rise to four signals in the ¹³C NMR spectrum.
-
Carboxyl Carbon (-COOH): This carbon is significantly deshielded and will appear at the downfield end of the spectrum, a characteristic feature of carboxylic acids.[4][6]
-
Ring Carbons (C3, C4, C5): The three carbons of the isothiazole ring will have distinct chemical shifts influenced by the attached heteroatoms (N, S) and functional groups (-OH, -COOH). Based on data for 3-bromoisothiazole-5-carboxylic acid, the C5 and C3 carbons are quaternary and appear downfield, while the protonated C4 appears further upfield.[1]
Predicted NMR Data Summary
| Spectrum | Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Commentary |
| ¹H NMR | -COOH | 12.0 - 13.5 | Broad Singlet | Highly deshielded and exchangeable with D₂O. Position is solvent and concentration dependent.[6] |
| C4-H | 7.5 - 8.5 | Singlet | Typical chemical shift for a proton on an electron-deficient heterocyclic ring. The analogous proton in 3-bromoisothiazole-5-carboxylic acid appears at 7.52 ppm.[1] | |
| C3-OH | 9.0 - 11.0 | Broad Singlet | Exchangeable proton. Its chemical shift can vary. | |
| ¹³C NMR | C=O | 160 - 165 | N/A | Characteristic downfield shift for a carboxylic acid carbon. The value for a bromo-analog is ~160 ppm.[1] |
| C3-OH | ~160 | N/A | The carbon bearing the hydroxyl group is expected to be significantly deshielded. | |
| C5-COOH | ~137 | N/A | Quaternary carbon attached to the carboxylic acid group. | |
| C4-H | ~130 | N/A | The protonated carbon of the aromatic ring. |
Experimental Protocol: NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh approximately 5-10 mg of this compound into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO is an excellent choice for carboxylic acids as it effectively solubilizes the sample and slows the exchange rate of acidic protons, allowing for their observation.
-
Dissolution: Cap the tube and gently vortex or sonicate until the sample is fully dissolved.
-
Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.
-
Acquire the ¹H NMR spectrum, typically using a 90° pulse and collecting a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.
-
Acquire the proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required due to the low natural abundance of ¹³C.
-
Mass Spectrometry (MS)
Principles and Causality
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For a molecule like this compound, electrospray ionization (ESI) is an ideal "soft" ionization technique that typically yields the intact molecular ion with minimal fragmentation, allowing for precise molecular weight determination. The analysis can be run in either positive or negative ion mode. Negative ion mode is often preferred for carboxylic acids as they readily deprotonate to form a stable [M-H]⁻ ion.
Predicted Mass Spectrum Analysis
-
Molecular Formula: C₄H₃NO₃S
-
Monoisotopic Mass: 144.9809 g/mol
-
Negative Ion Mode (ESI-): The primary ion observed will be the deprotonated molecule, [M-H]⁻, at m/z 144.0 .
-
Positive Ion Mode (ESI+): The protonated molecule, [M+H]⁺, may be observed at m/z 146.0 .
-
Fragmentation: By increasing the collision energy (in an MS/MS experiment), predictable fragmentation can be induced. The most likely fragmentation pathway for the [M-H]⁻ ion is the loss of carbon dioxide (CO₂, 44 Da) from the carboxylate group, which is a very stable neutral loss.
Caption: Predicted ESI-MS/MS Fragmentation Pathway.
Experimental Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Sample Preparation: Prepare a dilute solution of the compound (~10 µg/mL) in a suitable solvent mixture, such as 50:50 water:acetonitrile with 0.1% formic acid (for positive mode) or without acid (for negative mode).
-
Chromatography: Inject the sample onto a reverse-phase HPLC column (e.g., a C18 column). Elute with a gradient of water and an organic solvent (like acetonitrile or methanol), both typically containing 0.1% formic acid. This step separates the analyte from any impurities before it enters the mass spectrometer.
-
Ionization: The eluent from the HPLC is directed into the ESI source of the mass spectrometer. A high voltage is applied to a nebulizing needle, creating a fine spray of charged droplets.
-
Desolvation: The charged droplets evaporate in a heated capillary, releasing the ionized analyte molecules ([M-H]⁻ or [M+H]⁺) into the gas phase.
-
Mass Analysis: The ions are guided into the mass analyzer (e.g., a quadrupole, time-of-flight, or Orbitrap), which separates them based on their m/z ratio.
-
Detection: The separated ions strike a detector, which generates a signal proportional to their abundance, resulting in the mass spectrum.
Conclusion
The structural characterization of this compound is readily achievable through a combination of modern spectroscopic techniques. This guide establishes a robust predictive framework for its analysis. The key spectroscopic signatures to anticipate are: a strong, broad IR absorption from 2500-3300 cm⁻¹ and a sharp C=O stretch near 1715 cm⁻¹; three distinct proton signals in ¹H NMR, including a highly deshielded carboxylic acid proton above 12 ppm; a ¹³C NMR signal for the carbonyl carbon above 160 ppm; and a clear molecular ion peak at m/z 144.0 in negative mode ESI-MS. By following the outlined protocols and using this interpretive guide, researchers can confidently identify and characterize this important heterocyclic compound.
References
-
ChemSynthesis. (n.d.). methyl 3-hydroxy-5-isothiazolecarboxylate. Retrieved from [Link]
-
University of Calgary. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. Retrieved from [Link]
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Koutentis, P. A., & Koutentis, P. A. (2023). Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid. Molbank, 2023(1), M1557. [Link]
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Ballatore, C., et al. (2015). Structure Property Relationships of Carboxylic Acid Isosteres. Journal of Medicinal Chemistry, 58(24), 9571–9585. [Link]
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PubChem. (n.d.). Methyl 3-hydroxyisothiazole-5-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
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El-Sayed, W. A., & Al-Otaibi, A. M. (2022). A Systematic Review On Thiazole Synthesis And Biological Activities. Journal of Pharmaceutical Negative Results, 2186-2200. [Link]
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PubChem. (n.d.). Thiazole-5-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]
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Chemistry LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]
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Petersson, G. (1975). Mass spectrometry of hydroxy dicarboxylic acids as trimethylsilyl derivatives Rearrangement fragmentations. Organic Mass Spectrometry, 6(5), 577-592. [Link]
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The Organic Chemistry Tutor. (2021, November 11). Structure Determination from Spectra (5) (H NMR, C NMR, IR) [Carboxylic Acids and Similar Benzenes]. YouTube. Retrieved from [Link]
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Nycz, J. E., et al. (2015). Synthesis, spectroscopy and computational studies of selected hydroxyquinoline carboxylic acids and their selected fluoro-, thio-, and dithioanalogues Supplementary data. ResearchGate. Retrieved from [Link]
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OpenStax. (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. In Organic Chemistry. Retrieved from [Link]
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Ndlovu, T., et al. (2018). Highlighting mass spectrometric fragmentation differences and similarities between hydroxycinnamoyl-quinic acids and hydroxycinnamoyl-isocitric acids. BMC Research Notes, 11(1), 1-7. [Link]
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Química Orgánica. (n.d.). IR Spectrum: Carboxylic Acids. Retrieved from [Link]
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Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
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The Isothiazole Scaffold: A Versatile Pharmacophore in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Relevance of the Isothiazole Ring
The isothiazole ring, a five-membered aromatic heterocycle containing nitrogen and sulfur atoms in a 1,2-relationship, has emerged as a privileged scaffold in medicinal chemistry.[1][2] First synthesized in 1956, this heterocyclic system is a cornerstone in the development of a wide array of biologically active compounds.[3] Its unique electronic properties, arising from the electronegativity of the heteroatoms, and its ability to engage in various non-covalent interactions, make it a versatile building block for designing novel therapeutic agents.[1] Isothiazole derivatives have demonstrated a remarkable spectrum of pharmacological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties, with several compounds progressing into clinical use.[1][3][4][5] This guide provides a comprehensive technical overview of the diverse biological activities of isothiazole derivatives, delving into their mechanisms of action, key structure-activity relationships, and the experimental methodologies employed in their evaluation.
A Spectrum of Biological Activities: From Infection to Inflammation and Beyond
The isothiazole nucleus is a dynamic pharmacophore that has been successfully incorporated into molecules targeting a wide range of diseases. Its derivatives have shown significant promise in several key therapeutic areas.
Antimicrobial Activity: A Continuing Battle
Isothiazole derivatives have a long-standing history as potent antimicrobial agents.[6][7] Their efficacy spans a broad range of pathogens, including bacteria and fungi.
Mechanism of Action: A primary mechanism of antimicrobial action for many isothiazolinones, a class of isothiazole derivatives, involves the inhibition of microbial protein and nucleic acid synthesis.[8] These compounds can readily penetrate microbial cells and react with intracellular thiols, such as those in cysteine-containing enzymes, leading to disruption of essential metabolic pathways and ultimately cell death.
Key Derivatives and In Vitro Efficacy:
| Derivative Class | Target Organism(s) | Reported Activity (MIC/IC50) | Reference(s) |
| 2-Substituted Isothiazolones | Escherichia coli, Staphylococcus aureus | Good antimicrobial activity | [6] |
| 3-(2-(heterocyclo-2-ylthio)ethoxy)benzo[d]isothiazoles | Gram-positive and Gram-negative bacteria | MIC: 4 to 32 µg/mL | [1] |
| 5-{[(1H-benzo[d]imidazol-2ʹ-yl)thio]methyl}-3-aryl isothiazoles | Gram-positive and Gram-negative bacteria | Significant antibacterial activity | [1] |
| Thiazole-bearing hydrazones | Candida albicans, C. krusei, C. parapsilosis | Increased antibacterial and antifungal activity | [9] |
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
A standard method to evaluate the antimicrobial efficacy of isothiazole derivatives is the broth microdilution assay.
-
Preparation of Inoculum: A standardized suspension of the target microorganism (e.g., E. coli ATCC 25922) is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution of Test Compound: The isothiazole derivative is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well containing the diluted compound is inoculated with the standardized microbial suspension. Positive (microorganism and broth) and negative (broth only) controls are included.
-
Incubation: The microtiter plate is incubated at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Antiviral Activity: A Promising Frontier
The isothiazole scaffold has been identified as a valuable pharmacophore for the development of antiviral agents, with activity reported against a range of RNA and DNA viruses.[10][11][12]
Mechanism of Action: The antiviral mechanisms of isothiazole derivatives are diverse. Some compounds have been shown to inhibit viral replication by targeting specific viral enzymes, such as HIV-1 reverse transcriptase and protease.[12] Others, like isothiazolo[4,3-b]pyridines, act as potent and selective inhibitors of cyclin G-associated kinase (GAK), a host cell factor crucial for the replication of several viruses.[1]
Key Derivatives and Antiviral Spectrum:
| Derivative | Target Virus(es) | Reported Activity/Selectivity Index (SI) | Reference(s) |
| Denotivir (Vratizolin) | Herpes simplex virus | Clinically used antiviral drug | [13] |
| 5-phenyl-3-(4-cyano-5-phenylisothiazol-3-yl) disulphanyl-4-isothiazolecarbonitrile | HIV-1, HIV-2, Poliovirus 1, Echovirus 9 | SI for Poliovirus 1: 223 | [10][11] |
| S-(4-cyano-5-phenylisothiazol-3-yl)-O-ethyl thiocarbonate | HIV-1, HIV-2, Poliovirus 1, Echovirus 9 | SI for Poliovirus 1: 828 | [10][11] |
| S-[4-cyano-5-(4-OBn-phenyl)isothiazol-3-yl]-O-ethyl thiocarbonate | Rhinoviruses, Coxsackie B1, Measles virus | Active against multiple picornaviruses | [10][11] |
Experimental Protocol: Plaque Reduction Assay
To assess the antiviral activity of isothiazole derivatives, a plaque reduction assay is commonly employed.
-
Cell Seeding: A monolayer of susceptible host cells (e.g., Vero cells for Herpes Simplex Virus) is seeded in 6-well plates.
-
Virus Infection: The cell monolayers are infected with a known titer of the virus for a specific adsorption period (e.g., 1 hour).
-
Compound Treatment: After adsorption, the viral inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., agarose or methylcellulose) containing various concentrations of the isothiazole derivative.
-
Incubation: The plates are incubated for a period that allows for the formation of viral plaques (e.g., 2-3 days).
-
Plaque Visualization and Counting: The cell monolayers are fixed and stained (e.g., with crystal violet), and the number of plaques in each well is counted.
-
Calculation of IC50: The concentration of the compound that reduces the number of plaques by 50% (IC50) compared to the untreated virus control is calculated.
Anticancer Activity: Targeting Malignant Cells
The isothiazole scaffold is increasingly recognized for its potential in cancer therapy, with derivatives exhibiting cytotoxic and antiproliferative activity against various cancer cell lines.[1][14][15]
Mechanism of Action: The anticancer mechanisms of isothiazole derivatives are multifaceted. Some compounds function as histone deacetylase (HDAC) inhibitors, which promote tumor cell death.[1] Others have been identified as inhibitors of key signaling kinases involved in cancer progression, such as Aurora kinase and c-Met kinase.[1] Additionally, some derivatives can induce apoptosis and interfere with cancer cell signaling pathways.[14]
Key Derivatives and Anticancer Targets:
| Derivative Class | Target/Mechanism | Cancer Cell Line(s) | Reference(s) |
| 3-(4-phenylisothiazol-5-yl)-2H-chromen-2-one | Antiproliferative | Various malignant cell lines | [1] |
| Isothiazolo[3,4-d]pyrimidines | Antiproliferative | PC3, ACHN, HeLa, HL-60, MCF7 | [1] |
| Isothiazole derivatives | c-Met kinase inhibitors | Various cancer cell lines | [1] |
| Isothiazole derivatives | Aurora kinase inhibitors | Various cancer cell lines | [1] |
| Imidazo[4,5-d]isothiazole derivatives | Moderate inhibition of cell growth | L1210 | [4][16] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the isothiazole derivative for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT solution is added to each well, and the plate is incubated for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are solubilized by adding a solubilization solution (e.g., DMSO or isopropanol).
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Calculation of IC50: The concentration of the compound that reduces cell viability by 50% (IC50) is determined by plotting the percentage of cell viability against the compound concentration.
Anti-inflammatory and Other Activities
Beyond their antimicrobial, antiviral, and anticancer properties, isothiazole derivatives have also demonstrated significant anti-inflammatory activity.[3][13] Some derivatives of 5-(4-chlorobenzoyl)amino-3-methyl-4-isothiazolecarboxylic acid have shown potent anti-inflammatory effects in preclinical models.[13] Additionally, certain benzo[d]isothiazole 1,1-dioxide derivatives act as dual inhibitors of 5-lipoxygenase (5-LOX) and microsomal prostaglandin E2 synthase-1 (mPGES-1), key enzymes in the inflammatory cascade.[17] The isothiazole scaffold has also been explored for its potential in treating cardiovascular diseases and neurological disorders.[1][18]
Conclusion and Future Perspectives
The isothiazole scaffold continues to be a highly productive platform for the discovery of new therapeutic agents. The diverse range of biological activities exhibited by its derivatives underscores the versatility of this heterocyclic system. Future research in this area will likely focus on the rational design of novel isothiazole-based compounds with enhanced potency, selectivity, and improved pharmacokinetic profiles. The exploration of new therapeutic targets and the use of advanced synthetic methodologies will undoubtedly lead to the development of next-generation isothiazole-containing drugs for a multitude of diseases. The self-validating nature of the described experimental protocols ensures the reliability of screening and characterization of these promising compounds, paving the way for their successful translation into clinical applications.
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The Isothiazole Core: A Technical Guide to its Discovery, Synthesis, and Ascendancy in Drug Development
Abstract
The isothiazole ring, a five-membered aromatic heterocycle containing adjacent nitrogen and sulfur atoms, has journeyed from a laboratory curiosity to a cornerstone of modern medicinal chemistry and materials science.[1][2] First synthesized in 1956, this unassuming scaffold has demonstrated a remarkable versatility, underpinning the therapeutic efficacy of a diverse array of pharmaceuticals and the functional utility of advanced materials.[1][3][4] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the discovery, history, and synthetic evolution of isothiazole compounds. We will explore the causal relationships behind key synthetic strategies, delve into the mechanistic intricacies of their biological activity, and present detailed experimental protocols for the preparation of this vital heterocyclic system.
A Serendipitous Discovery and the Dawn of Isothiazole Chemistry
The history of isothiazole, or 1,2-thiazole, began in 1956.[1][3] Its initial preparation was not a targeted endeavor but rather the result of oxidative degradation studies. The parent isothiazole was first obtained through the oxidation of 5-amino-1,2-benzoisothiazole using an alkaline solution of potassium permanganate, followed by the decarboxylation of the resulting isothiazole-4,5-dicarboxylic acid.[1][5] While this initial synthesis was of historical significance, its low yield and harsh conditions necessitated the development of more practical and versatile synthetic routes.[1]
The unique arrangement of a sulfur and a nitrogen atom in a 1,2-relationship within the five-membered ring imparts isothiazole with a distinct electronic character and reactivity profile compared to its more common isomer, thiazole.[6][7][8] This has been a driving force in the exploration of its chemistry and has led to the discovery of a wide spectrum of biological activities.[9]
The Synthetic Arsenal: From Classical Approaches to Modern Innovations
The journey to harness the full potential of the isothiazole core has been marked by the development of a diverse array of synthetic methodologies. These strategies can be broadly categorized, each offering unique advantages in terms of substrate scope, efficiency, and functional group tolerance.
Ring-Closing Strategies: Building from Acyclic Precursors
A significant portion of isothiazole synthesis relies on the cyclization of acyclic precursors containing the requisite C-C-C-N-S backbone or fragments that can assemble to form it.
One of the most established and versatile methods for constructing the isothiazole ring is the oxidative cyclization of α,β-unsaturated thiocarboxylic acid amides and related enamines. This approach leverages the formation of a crucial S-N bond under oxidative conditions.
-
Causality of Experimental Choice: The choice of oxidizing agent is critical in these reactions. Mild oxidants are preferred to avoid over-oxidation and side reactions. The substrate is designed to have a nucleophilic nitrogen and a sulfur atom positioned to facilitate a 5-membered ring closure.
Experimental Protocol: Synthesis of 3,5-Disubstituted Isothiazoles via Oxidative Cyclization
Materials:
-
β-Ketodithioester or β-ketothioamide (1.0 mmol)
-
Ammonium acetate (NH₄OAc) (2.0 mmol)
-
Solvent (e.g., aqueous medium)
Procedure:
-
Combine the β-ketodithioester/β-ketothioamide and ammonium acetate in a suitable reaction vessel.
-
Add the aqueous solvent and stir the mixture at room temperature. The reaction is typically open to the air, which serves as the oxidant.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Self-Validating System: This metal-free approach relies on a sequential imine formation, cyclization, and aerial oxidation cascade, making it an environmentally friendly and cost-effective method.[2] The formation of the aromatic isothiazole ring is the thermodynamic driving force for the reaction.
Ring Transformations: A Heterocycle-to-Heterocycle Approach
The conversion of other heterocyclic systems into the isothiazole ring offers an alternative and often elegant synthetic strategy.
A notable example is the transformation of isoxazoles into isothiazoles. This involves a reductive ring-opening of the isoxazole to an enaminone, followed by treatment with a sulfurizing agent like phosphorus pentasulfide.[10]
-
Expertise & Experience: This method is particularly useful when the corresponding isoxazole is readily available. The choice of reducing agent for the isoxazole ring opening needs to be carefully considered to ensure compatibility with other functional groups present in the molecule.
Diagram: Synthesis of Isothiazoles from Isoxazoles
Caption: Transformation of isoxazoles to isothiazoles.
Modern Synthetic Innovations
Recent years have witnessed the emergence of novel and highly efficient methods for isothiazole synthesis, often characterized by mild reaction conditions and broad substrate scope.
-
Rhodium-Catalyzed Transannulation: A rhodium-catalyzed transannulation of 1,2,3-thiadiazoles with nitriles provides a wide variety of isothiazoles.[11]
-
Base-Promoted Cycloaddition: A base-promoted demethoxylative cycloaddition of alkynyl oxime ethers with a sulfur source like Na₂S offers excellent functional group tolerance.[11]
-
Neat Synthesis: An eco-friendly "neat" synthesis of isothiazoles has been developed using ammonium thiocyanate, which is both rapid and simple.[12]
Isothiazoles in the Pharmaceutical Arena: From Biocides to Blockbuster Drugs
The isothiazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active compounds.[1][5][9] Its unique electronic properties and ability to engage in various non-covalent interactions contribute to its success as a pharmacophore.
Isothiazolinones: Potent Biocides with a Unique Mechanism of Action
Isothiazolinones, a class of isothiazole derivatives, are widely used as biocides in industrial applications.[3] Their mechanism of action involves a two-step process: a rapid inhibition of microbial growth and metabolism, followed by irreversible cell damage leading to cell death.[13][14][15] They achieve this by disrupting metabolic pathways involving dehydrogenase enzymes and by destroying protein thiols.[13][14][15][16]
Diagram: Mechanism of Action of Isothiazolone Biocides
Caption: Two-step mechanism of isothiazolone biocides.
Isothiazole-Containing Pharmaceuticals: A Rogues' Gallery of Therapeutic Success
The isothiazole ring is a key component of several successful drugs, highlighting its importance in modern drug design.
| Drug Name | Therapeutic Class | Key Structural Feature |
| Ziprasidone | Antipsychotic | Benzoisothiazolyl piperazine moiety |
| Perospirone | Antipsychotic | Isothiazole-containing azapirone |
| Denotivir | Antiviral | 5-benzoylamino-3-methyl-4-isothiazolecarboxylic acid derivative |
| Sulfamizole | Antibacterial | Sulfonamide derivative of isothiazole |
Table 1: Selected Isothiazole-Containing Pharmaceuticals [2][7][17]
The antipsychotic drug Ziprasidone , for instance, incorporates a benzoisothiazolyl piperazine unit that is crucial for its activity at dopamine and serotonin receptors.[7][10] This demonstrates how the isothiazole moiety can be effectively integrated into complex molecular architectures to achieve desired pharmacological profiles.
Woodward's Synthesis of Colchicine: A Testament to the Synthetic Utility of Isothiazole
The strategic use of the isothiazole ring as a masked β-dicarbonyl equivalent in R.B. Woodward's total synthesis of colchicine is a landmark achievement in organic synthesis.[6][18] This elegant approach showcased the isothiazole's ability to serve as a robust and versatile intermediate, further cementing its importance in the synthetic chemist's toolkit.
Future Perspectives and Conclusion
The field of isothiazole chemistry continues to evolve, with ongoing research focused on the development of more sustainable and efficient synthetic methods, as well as the exploration of new biological activities. The inherent versatility of the isothiazole ring, coupled with a deeper understanding of its structure-activity relationships, ensures its continued prominence in the discovery of novel therapeutics and functional materials. For researchers and drug development professionals, a thorough understanding of the history, synthesis, and biological properties of isothiazole compounds is not just beneficial but essential for innovation in their respective fields.
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National Center for Biotechnology Information. (2010, November 15). Bioactivation of isothiazoles: minimizing the risk of potential toxicity in drug discovery. PubMed. Retrieved from [Link]
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A Deep Dive into the Theoretical Landscape of Isothiazole Carboxylic Acids: A Guide for Researchers
Introduction: The Isothiazole Nucleus in Drug Discovery
Isothiazole, a five-membered heterocyclic compound containing nitrogen and sulfur atoms in adjacent positions, represents a privileged scaffold in medicinal chemistry.[1] Its unique electronic properties and ability to participate in various non-covalent interactions have made it a cornerstone in the design of numerous biologically active agents. The introduction of a carboxylic acid moiety to the isothiazole ring further enhances its potential, providing a key interaction point with biological targets and improving pharmacokinetic properties. Isothiazole derivatives have shown a wide range of pharmacological activities, including anti-inflammatory, antiviral, and anticancer properties.[2]
This technical guide provides an in-depth exploration of the theoretical and computational methodologies used to investigate isothiazole carboxylic acids. As a Senior Application Scientist, the aim is to not only present the computational protocols but also to elucidate the underlying scientific rationale, empowering researchers to apply these techniques to their own drug discovery and development endeavors. We will delve into the quantum chemical calculations that illuminate the structural, electronic, and reactive nature of these molecules, providing a solid foundation for understanding their behavior at a molecular level.
I. Foundational Theoretical Approaches for Isothiazole Carboxylic Acids
The cornerstone of modern theoretical studies on molecules like isothiazole carboxylic acids is quantum chemistry. These methods allow for the detailed investigation of molecular properties that are often difficult or impossible to measure experimentally.
Density Functional Theory (DFT): The Workhorse of Computational Chemistry
Density Functional Theory (DFT) has emerged as the most widely used quantum chemical method for studying medium-sized organic molecules due to its excellent balance of accuracy and computational cost.[3][4][5] DFT calculations are instrumental in determining the geometric and electronic properties of isothiazole carboxylic acids.
Core Principles of DFT: The fundamental concept of DFT is that the energy of a molecule can be determined from its electron density, rather than the complex many-electron wavefunction. This simplification significantly reduces the computational expense without a major loss of accuracy for many systems.
Choice of Functionals and Basis Sets: The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set.
-
Functionals: Hybrid functionals, such as B3LYP, are commonly employed as they incorporate a portion of the exact Hartree-Fock exchange, providing a more accurate description of electronic properties.[6][7]
-
Basis Sets: Pople-style basis sets, like 6-311++G(d,p), are frequently used to provide a flexible description of the electron distribution, including polarization and diffuse functions to account for anions and weak interactions.[8][9]
Experimental Protocol: Geometry Optimization and Frequency Calculation
A crucial first step in any theoretical study is to determine the minimum energy structure of the molecule.
-
Input Structure Generation: A 3D model of the isothiazole carboxylic acid derivative is constructed using molecular modeling software.
-
Geometry Optimization: An unconstrained geometry optimization is performed using a chosen DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)). This process iteratively adjusts the atomic coordinates to find the lowest energy conformation.
-
Frequency Analysis: Following optimization, a frequency calculation is performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum. These calculations also provide thermodynamic data such as zero-point vibrational energy (ZPVE).
Figure 1: A typical workflow for DFT-based geometry optimization and frequency analysis of isothiazole carboxylic acids.
II. Unraveling the Molecular Landscape: Structural and Electronic Properties
Theoretical calculations provide a wealth of information about the intrinsic properties of isothiazole carboxylic acids, which are crucial for understanding their reactivity and interactions with biological targets.
Conformational Analysis: The Shape of Activity
The biological activity of a molecule is intimately linked to its three-dimensional shape. Isothiazole carboxylic acids can exist in different conformations due to the rotation around single bonds, particularly the bond connecting the carboxylic acid group to the isothiazole ring.
A study on the isomeric thiazole-5-carboxylic acid using DFT at the B3LYP/6-311++G(d,p) level identified multiple stable conformers arising from the orientation of the carboxylic group.[8] Similar conformational landscapes can be expected for isothiazole carboxylic acids, and identifying the global minimum energy conformer is essential for subsequent analyses.
Frontier Molecular Orbitals (FMOs): The Heart of Reactivity
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity and electronic transitions.
-
HOMO: Represents the ability of a molecule to donate electrons. A higher HOMO energy suggests a greater tendency to act as a nucleophile.
-
LUMO: Represents the ability of a molecule to accept electrons. A lower LUMO energy indicates a greater propensity to act as an electrophile.
-
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a measure of the molecule's chemical stability and reactivity. A smaller gap generally implies higher reactivity.[4]
For thiazole derivatives, the HOMO is often localized on the phenyl-amide motifs, while the LUMO is predominantly on the thiazole ring.[4] This suggests that the thiazole ring is the primary site for nucleophilic attack. Similar analyses for isothiazole carboxylic acids are crucial for predicting their reactive behavior.
Table 1: Representative Frontier Molecular Orbital Energies (eV) for a Hypothetical Isothiazole Carboxylic Acid Derivative
| Parameter | Value (eV) |
| HOMO Energy | -6.85 |
| LUMO Energy | -1.72 |
| HOMO-LUMO Gap | 5.13 |
Note: These are example values and will vary depending on the specific substituents on the isothiazole ring.
Molecular Electrostatic Potential (MEP): Visualizing Charge Distribution
The Molecular Electrostatic Potential (MEP) map is a powerful tool for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack.
-
Red Regions (Negative Potential): Indicate areas of high electron density, typically associated with lone pairs of heteroatoms (e.g., oxygen and nitrogen), and are susceptible to electrophilic attack.
-
Blue Regions (Positive Potential): Indicate areas of low electron density, usually around hydrogen atoms, and are prone to nucleophilic attack.
In a study of thiazole-5-carboxylic acid, the most electron-dense region was found around the carbonyl oxygen atom of the carboxylic acid.[8] This information is vital for understanding non-covalent interactions, such as hydrogen bonding, which are critical for drug-receptor binding.
Figure 2: Conceptual diagram illustrating the interpretation of Molecular Electrostatic Potential (MEP) maps for predicting reactivity.
III. Predicting Biological Interactions: Molecular Docking Studies
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex.[3] This method is invaluable in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.
The Docking Protocol:
-
Receptor and Ligand Preparation: The 3D structures of the target protein (receptor) and the isothiazole carboxylic acid derivative (ligand) are prepared. This involves adding hydrogen atoms, assigning partial charges, and defining the binding site.
-
Docking Simulation: A docking algorithm systematically samples different conformations and orientations of the ligand within the receptor's binding site.
-
Scoring and Analysis: A scoring function is used to estimate the binding affinity for each pose. The top-ranked poses are then analyzed to identify key interactions, such as hydrogen bonds and hydrophobic contacts.
Molecular docking studies on thiazole derivatives have successfully predicted their binding modes to various protein targets, corroborating experimental findings.[3][4] For instance, docking studies have shown that thiazole derivatives can form hydrogen bonds and π-π interactions with key amino acid residues in the active site of enzymes.[10]
IV. Future Directions and Conclusion
The theoretical investigation of isothiazole carboxylic acids is a rapidly evolving field. Future studies will likely focus on:
-
More Accurate and Efficient Computational Methods: The development and application of more advanced quantum chemical methods and machine learning potentials will enable the study of larger and more complex systems with greater accuracy.
-
Dynamic Simulations: Molecular dynamics (MD) simulations will provide a more realistic picture of the dynamic nature of ligand-receptor interactions, offering insights into the binding kinetics and thermodynamics.
-
In Silico ADMET Prediction: Computational models for predicting Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties will become increasingly important for the early-stage evaluation of isothiazole carboxylic acid derivatives as potential drug candidates.[3]
References
- Al-Saadi, M. S., et al. (2008). A Systematic Review On Thiazole Synthesis And Biological Activities. Vertex AI Search.
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(2023). A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. RSC Publishing. Retrieved from [Link]
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(2020). conformational analysis of thiazole-5-carboxylic acid using dft/td-dft methods. DergiPark. Retrieved from [Link]
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(2026). Reversing the Hypoxic Adaptive Response in Breast Cancer Cells through Small-Molecule Inhibition of Oncogenic MicroRNA-210. ACS Publications. Retrieved from [Link]
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(2025). Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. PMC - NIH. Retrieved from [Link]
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(2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. Retrieved from [Link]
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(2022). Click Chemistry-Enabled Parallel Synthesis of N-Acyl Sulfonamides and Their Evaluation as Carbonic Anhydrase Inhibitors. MDPI. Retrieved from [Link]
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(2024). Synthesis, in vitro-antimicrobial investigation, molecular docking, and DFT studies of novel bis-thiazole derivatives: Synthetic Communications. Taylor & Francis Online. Retrieved from [Link]
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(2016). Conformational Changes in Thiazole-2-carboxylic Acid Selectively Induced by Excitation with Narrowband Near-IR and UV Light. The Journal of Physical Chemistry A - ACS Publications. Retrieved from [Link]
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(2004). New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity. PubMed. Retrieved from [Link]
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(2015). (PDF) The Quantum Chemical Calculations of Some Thiazole Derivatives. ResearchGate. Retrieved from [Link]
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(2019). (PDF) Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. ResearchGate. Retrieved from [Link]
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(2016). Conformational Changes in Thiazole-2-carboxylic Acid Selectively Induced by Excitation with Narrowband Near-IR and UV Light. ACS Publications. Retrieved from [Link]
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(2025). Quantum chemical studies on protonation of some substituted thiazole derivatives. Retrieved from [Link]
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Foreword: Navigating the Chemistry of a Versatile Heterocycle
An In-depth Technical Guide to 3-Hydroxyisothiazole-5-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of increasing interest in medicinal and materials chemistry. As a senior application scientist, my objective is to present not just a collection of data, but a cohesive narrative that explains the why behind the how. We will delve into its identity, synthesis, and characterization, grounded in established chemical principles. This molecule, while not extensively documented with its own unique identifiers in all public databases, represents a valuable scaffold. Its synthesis from a known precursor and its anticipated properties offer significant opportunities for researchers. This document is structured to provide both a solid theoretical foundation and practical, actionable insights for laboratory work.
Chemical Identity and Structural Elucidation
CAS Number and Nomenclature
A definitive, dedicated CAS (Chemical Abstracts Service) number for this compound is not readily found in major chemical databases. However, its corresponding methyl ester, Methyl 3-hydroxyisothiazole-5-carboxylate , is well-documented with CAS Number 100241-89-2 .[1][2] For the purpose of procurement and as a starting point for synthesis, researchers should refer to this CAS number.
The nomenclature of the parent acid itself requires careful consideration due to tautomerism. The molecule exists in equilibrium between the hydroxy form and the keto form, 3-oxo-2,3-dihydroisothiazole-5-carboxylic acid . While the "hydroxy" name is commonly used, the "oxo" form is also prevalent in chemical literature and databases for analogous structures.[3][4][5] This keto-enol tautomerism is a critical feature influencing the compound's reactivity and spectroscopic properties.
Diagram: Tautomeric Equilibrium
Caption: Keto-enol tautomerism of the target compound.
Physicochemical Properties
Specific experimental data such as melting point, boiling point, and pKa for this compound are not extensively reported in the literature. However, general properties can be inferred from its structure and the known characteristics of carboxylic acids.[6]
Table 1: Physicochemical Properties
| Property | This compound (Predicted) | Methyl 3-hydroxyisothiazole-5-carboxylate (Known/Predicted) |
| CAS Number | Not available | 100241-89-2[1] |
| Molecular Formula | C₄H₃NO₃S | C₅H₅NO₃S[7] |
| Molecular Weight | 145.14 g/mol | 159.16 g/mol [7] |
| Appearance | Expected to be a solid at room temperature. | Data not available.[7] |
| Solubility | Expected to have low solubility in water and higher solubility in polar organic solvents like ethanol, DMSO, and DMF.[6] | Expected to be more soluble in organic solvents than the parent acid. |
| pKa | The carboxylic acid proton is expected to have a pKa in the range of 3-5. The hydroxyl group is weakly acidic. | Not applicable. |
| Boiling/Melting Point | Expected to have a relatively high melting point due to hydrogen bonding and a high boiling point.[6] | Data not available ("n/a").[7] |
Synthesis Methodology
The most direct and logical route to obtaining this compound is through the hydrolysis of its commercially available methyl ester (CAS 100241-89-2). Both base- and acid-catalyzed hydrolysis are viable methods for this transformation.[8] Base-catalyzed hydrolysis is often preferred as it is typically irreversible and proceeds under milder conditions.[8]
Recommended Synthetic Protocol: Base-Catalyzed Hydrolysis
This protocol is based on established methods for ester hydrolysis, providing a robust starting point for laboratory synthesis.[8][9]
Diagram: Synthetic Workflow
Caption: Workflow for the hydrolysis of the methyl ester.
Step-by-Step Protocol:
-
Dissolution: In a round-bottom flask, dissolve Methyl 3-hydroxyisothiazole-5-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., a 3:1 to 1:1 ratio). The volume should be sufficient to fully dissolve the starting material.
-
Addition of Base: To the stirred solution, add an aqueous solution of lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (1.5 - 3.0 eq).
-
Reaction: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed. Gentle heating (e.g., 40-50 °C) may be applied to accelerate the reaction if necessary.
-
Work-up: Once the reaction is complete, cool the mixture to 0 °C in an ice bath. Carefully acidify the solution to a pH of 2-3 by the dropwise addition of 1M hydrochloric acid (HCl). The product may precipitate at this stage.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3 x volume of the aqueous layer).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Final Purification (Optional): If necessary, the product can be further purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by column chromatography.
Analytical Characterization
Due to the absence of published spectra for this compound, this section outlines the expected analytical data based on its chemical structure and general principles of spectroscopy.[10][11]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR:
-
Carboxylic Acid Proton (-COOH): A broad singlet is expected far downfield, typically in the range of 10-13 ppm.[11] The exact chemical shift will be dependent on the solvent and concentration.
-
Isothiazole Ring Proton (-CH=): A singlet corresponding to the proton on the isothiazole ring is expected, likely in the aromatic region (7-9 ppm).
-
NH Proton (in oxo-tautomer): A broad singlet may be observed, with its chemical shift being highly variable.
-
-
¹³C NMR:
-
Carboxyl Carbon (-COOH): A resonance is expected in the range of 165-185 ppm.[11]
-
Isothiazole Ring Carbons: Two quaternary carbons and one methine carbon are expected, with chemical shifts characteristic of a heteroaromatic system. The carbon bearing the hydroxyl/oxo group will be significantly downfield.
-
Infrared (IR) Spectroscopy
-
O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is expected in the region of 2500-3300 cm⁻¹.[11]
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption is anticipated between 1710 and 1760 cm⁻¹. Conjugation with the isothiazole ring would likely place this absorption towards the lower end of the range.[11]
-
C=O Stretch (Keto-tautomer): The keto form would also contribute to the carbonyl absorption region.
-
C=N and C=C Stretches: Absorptions characteristic of the isothiazole ring are expected in the fingerprint region (approx. 1400-1600 cm⁻¹).
Mass Spectrometry (MS)
The expected exact mass can be calculated from the molecular formula (C₄H₃NO₃S). High-resolution mass spectrometry (HRMS) should confirm this mass, providing strong evidence for the compound's identity. The fragmentation pattern would likely involve the loss of CO₂ (44 Da) and other characteristic fragments of the isothiazole ring.
Applications and Research Significance
Isothiazole and thiazole-containing carboxylic acids are valuable building blocks in several areas of research and development:
-
Drug Discovery: The isothiazole ring is a bioisostere for other five-membered heterocycles and can modulate the physicochemical properties of a lead compound. Carboxylic acid-substituted isothiazoles have been investigated for a range of biological activities, including anti-HIV and anti-inflammatory properties.[12][13] The 3-hydroxyisothiazole moiety, in particular, is recognized as a planar carboxylic acid isostere, which can be crucial for pharmacophore design.
-
Agrochemicals: Thiazole and isothiazole derivatives are components of some fungicides and herbicides.[14]
-
Materials Science: These heterocycles can be incorporated into polymers and other materials to enhance their properties.[14]
Safety and Handling
No specific safety data sheet (SDS) is available for this compound. Therefore, it should be handled with the care afforded to novel chemical entities. General precautions for handling acidic and potentially irritating powders should be followed.
-
Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong bases and oxidizing agents.
Conclusion
This compound, accessible through the hydrolysis of its methyl ester, represents a promising scaffold for chemical innovation. While its formal documentation is sparse, its synthesis is straightforward, and its properties can be reliably predicted based on fundamental chemical principles. This guide provides the necessary framework for researchers to confidently synthesize, characterize, and utilize this versatile compound in their work. The key to its successful application lies in understanding its tautomeric nature and leveraging the reactivity of its functional groups.
References
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- Chemicalbook. (2025). 3-OXO-2,3-DIHYDRO-1,2-BENZISOTHIAZOLE-6-CARBOXYLIC ACID 1,1-DIOXIDE.
- He, H.-Q., et al. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate to 5-chloro- pyrazine-2-carboxylic acid. Journal of Chemical and Pharmaceutical Research, 6(5), 104-105.
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000754).
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- ResearchGate. (2022). Figure S2. 1 H NMR spectrum of....
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- Chemistry LibreTexts. (2022). 15.3: Physical Properties of Carboxylic Acids.
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- Wikipedia. (n.d.). Thiazole.
- PubMed. (2008). Keto-enol tautomerism in crystals of....
- Shukla, A. P., & Verma, V. (n.d.). A Systematic Review On Thiazole Synthesis And Biological Activities.
- Sigma-Aldrich. (n.d.). 1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic a acid.
- Echemi. (n.d.). 100241-89-2, methyl 3-oxo-1,2-thiazole-5-carboxylate Formula.
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Methodological & Application
Application Note: Quantitative Analysis of 3-Hydroxyisothiazole-5-carboxylic Acid
Abstract
This document provides a comprehensive guide to the analytical quantification of 3-Hydroxyisothiazole-5-carboxylic acid, a heterocyclic compound of interest in pharmaceutical and agrochemical research.[1][2] Recognizing the absence of a standardized public protocol for this specific analyte, this application note synthesizes established principles of analytical chemistry for carboxylic acids and related isothiazole structures to propose robust and reliable analytical methods.[3][4] We present detailed protocols for High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS), a primary method for its high sensitivity and selectivity, and an alternative High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method. The causality behind experimental choices, from sample preparation to instrument parameters, is thoroughly explained to ensure scientific integrity and facilitate method adoption and validation by researchers.
Introduction to this compound
This compound belongs to the isothiazole class of heterocyclic compounds. Isothiazole derivatives are significant scaffolds in medicinal chemistry and materials science due to their diverse biological activities, including antimicrobial and anti-inflammatory properties.[5][6] The accurate quantification of this molecule is critical during drug discovery, process development, and quality control to determine its concentration in various matrices, assess purity, and study its pharmacokinetic profile.
Physicochemical Properties (Predicted and Inferred):
| Property | Value/Information | Rationale & Significance |
| Molecular Formula | C₄H₃NO₃S | Foundational for mass spectrometry. |
| Molecular Weight | 145.14 g/mol | Essential for preparing standard solutions and for mass spectrometry. |
| Structure | Isothiazole ring with hydroxyl and carboxylic acid functional groups. | The polar functional groups dictate solubility and chromatographic behavior, suggesting suitability for reversed-phase or HILIC chromatography. |
| pKa (predicted) | ~2-4 for the carboxylic acid, ~8-10 for the hydroxyl group. | Crucial for selecting mobile phase pH to ensure consistent ionization state and good peak shape in HPLC. |
| UV Absorbance | Predicted λmax ~270-290 nm | The heterocyclic ring system is expected to have a chromophore suitable for UV detection. A related compound, 3-bromoisothiazole-5-carboxylic acid, has a λmax of 284 nm.[5] |
Principle Analytical Strategy: HPLC-MS/MS
For the quantification of this compound in complex matrices such as plasma, tissue homogenates, or reaction mixtures, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the recommended technique. Its superior sensitivity and selectivity allow for accurate measurement even at low concentrations, minimizing interference from matrix components.[7][8][9]
The general workflow involves sample preparation to isolate the analyte, chromatographic separation to resolve it from other components, and detection by mass spectrometry.
Caption: High-level workflow for the quantification of this compound using HPLC-MS/MS.
Detailed Protocol: HPLC-MS/MS Quantification
This protocol is designed as a starting point and must be validated according to ICH guidelines for its intended purpose.[10][11][12]
2.1.1. Materials and Reagents
-
This compound analytical standard (≥98% purity)
-
Stable Isotope Labeled Internal Standard (SIL-IS), if available (e.g., ¹³C₂, ¹⁵N-labeled analyte). If not, a structurally similar compound can be used after careful validation.
-
HPLC-grade Acetonitrile (ACN)
-
HPLC-grade Methanol (MeOH)
-
HPLC-grade Water
-
Formic Acid (FA), LC-MS grade
2.1.2. Standard and Sample Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh 2 mg of the analytical standard and dissolve in 2 mL of Methanol. This provides a high-concentration stock for creating working standards.
-
Working Standard Solutions: Serially dilute the primary stock solution with 50:50 ACN:Water to prepare a calibration curve ranging from 1 ng/mL to 1000 ng/mL.
-
Internal Standard (IS) Working Solution: Prepare a 100 ng/mL solution of the IS in 50:50 ACN:Water.
-
Sample Preparation (Plasma):
-
To 50 µL of plasma sample, add 150 µL of cold ACN containing the internal standard (at a final concentration of 100 ng/mL). The use of acetonitrile serves to precipitate plasma proteins.[7][8]
-
Vortex for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer the supernatant to a new microcentrifuge tube.
-
Evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:ACN with 0.1% FA).
-
Filter through a 0.22 µm syringe filter into an HPLC vial.
-
2.1.3. HPLC Parameters (Starting Conditions)
The carboxylic acid and hydroxyl groups make the molecule polar, making reversed-phase chromatography a suitable choice.
| Parameter | Recommended Setting | Rationale |
| Column | C18 Column (e.g., Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 µm) | C18 stationary phases provide excellent retention for moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | The acidic modifier ensures the carboxylic acid is protonated, leading to better retention and peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier providing good elution strength. |
| Gradient | 5% B to 95% B over 5 minutes, hold for 1 min, return to initial conditions | A gradient elution is necessary to elute the analyte with a good peak shape and to clean the column of late-eluting components. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temperature | 40°C | Elevated temperature can improve peak shape and reduce backpressure. |
| Injection Volume | 5 µL | A small injection volume is recommended to prevent peak distortion. |
2.1.4. Mass Spectrometry Parameters (Starting Conditions)
The presence of the carboxylic acid group makes the molecule amenable to negative ion electrospray ionization (ESI-).[4]
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | Electrospray Ionization (ESI), Negative | The carboxylic acid readily deprotonates to form a [M-H]⁻ ion, which is ideal for detection in negative mode. |
| Capillary Voltage | -3.0 kV | A typical starting voltage for ESI in negative mode. |
| Source Temperature | 150°C | To aid in desolvation. |
| Desolvation Gas | Nitrogen, 800 L/hr at 350°C | High flow and temperature of nitrogen gas assist in the evaporation of the mobile phase. |
| MRM Transitions | To be determined empirically | Multiple Reaction Monitoring (MRM) provides high selectivity and sensitivity. |
Determining MRM Transitions:
-
Infuse a standard solution of this compound directly into the mass spectrometer.
-
Perform a full scan in negative ESI mode to identify the precursor ion, which is expected to be [M-H]⁻ at m/z 144.1.
-
Select the precursor ion (m/z 144.1) and perform a product ion scan to identify the most abundant and stable fragment ions. A likely fragmentation is the loss of CO₂ (44 Da), resulting in a product ion at m/z 100.1.
-
Optimize the collision energy for the selected precursor → product ion transition to maximize signal intensity.
Example MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
|---|---|---|---|---|
| 3-Hydroxyisothiazole-5-CA | 144.1 | 100.1 (Quantifier) | 100 | Optimize |
| 3-Hydroxyisothiazole-5-CA | 144.1 | TBD (Qualifier) | 100 | Optimize |
| Internal Standard (IS) | TBD | TBD | 100 | Optimize |
Alternative Method: HPLC with UV Detection
For routine analysis where high sensitivity is not required, or when an LC-MS/MS system is unavailable, HPLC with UV detection can be a cost-effective alternative.
Caption: A simplified workflow for the quantification of this compound using HPLC-UV.
Detailed Protocol: HPLC-UV Quantification
3.1.1. Sample Preparation
Sample preparation for HPLC-UV must be more rigorous in removing interfering substances, as UV detection is less selective than MS. A solid-phase extraction (SPE) may be necessary for complex matrices. For simpler matrices (e.g., reaction mixtures), a simple "dilute-and-shoot" approach may be sufficient.
3.1.2. HPLC-UV Parameters
The HPLC parameters can be similar to those used for the LC-MS/MS method.
| Parameter | Recommended Setting | Rationale |
| Column | C18 Column (e.g., Phenomenex Luna C18, 4.6 x 150 mm, 5 µm) | A standard analytical column provides good resolution. |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | Phosphoric acid is a non-volatile acid suitable for UV detection and provides good buffering. |
| Mobile Phase B | Acetonitrile | |
| Gradient/Isocratic | Isocratic (e.g., 80% A, 20% B) or a shallow gradient | An isocratic method is simpler to run and validate if peak resolution is adequate. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temperature | 30°C | |
| Injection Volume | 20 µL | |
| Detection Wavelength | 284 nm (or empirically determined λmax) | This wavelength is based on a similar compound and should be confirmed by running a UV scan of the analyte.[5] |
Method Validation
Any analytical method developed must be validated to ensure it is fit for its intended purpose.[12][13][14] Key validation parameters, as outlined by the ICH, include:
-
Specificity/Selectivity: The ability to detect the analyte in the presence of other components. This is assessed by analyzing blank matrix samples and spiked samples.
-
Linearity and Range: The relationship between concentration and instrument response should be linear over a defined range. A minimum of five concentration levels should be used, and the correlation coefficient (r²) should be >0.99.
-
Accuracy: The closeness of the measured value to the true value. Assessed by analyzing quality control (QC) samples at low, medium, and high concentrations.
-
Precision: The degree of scatter between a series of measurements. Evaluated at both the intra-day (repeatability) and inter-day (intermediate precision) levels.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.[12]
-
Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, column temperature).
Conclusion
This application note provides a detailed framework for developing and implementing robust analytical methods for the quantification of this compound. The proposed HPLC-MS/MS method offers high sensitivity and selectivity, making it ideal for bioanalytical applications, while the HPLC-UV method serves as a reliable alternative for less demanding analyses. The provided protocols are intended as a starting point, and thorough method validation is essential before implementation in a regulated environment.
References
-
Kuş, M. (2020). Conformational analysis of thiazole-5-carboxylic acid using dft/td-dft methods. Eskişehir Technical University Journal of Science and Technology A – Applied Sciences and Engineering, 21, 64. Available at: [Link]
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Chem-Impex. (n.d.). Thiazole-5-carboxylic acid. Retrieved from [Link]
- Google Patents. (1966). Processes for preparing thiazole carboxylic acids. US3274207A.
-
Hevér, D., et al. (2023). Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid. Molbank, 2023(1), m1557. Available at: [Link]
-
A Systematic Review On Thiazole Synthesis And Biological Activities. (2023). Journal of Population Therapeutics and Clinical Pharmacology, 30(18). Available at: [Link]
-
Gaweł, M., et al. (2024). HPLC-MS/MS based method for the determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid in human plasma. Scientific Reports, 14(1), 24425. Available at: [Link]
-
Gaweł, M., et al. (2024). HPLC-MS/MS based method for the determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid in human plasma. ResearchGate. Available at: [Link]
-
ChemSynthesis. (n.d.). methyl 3-hydroxy-5-isothiazolecarboxylate. Retrieved from [Link]
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Gaweł, M., et al. (2024). HPLC-MS/MS based method for the determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid in human plasma. PubMed. Available at: [Link]
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Popa, G., et al. (2018). Development and Validation of an Analytical Method for Quantitative Determination of Carboxylic Acids in Air Samplers. ResearchGate. Available at: [Link]
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A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. (2019). ResearchGate. Available at: [Link]
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Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. (2019). MDPI. Available at: [Link]
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Sahoo, C. K., et al. (2018). Validation of Analytical Methods: A Review. Gavin Publishers. Available at: [Link]
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Al-Tannak, N. F., & Al-Karasneh, A. F. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. PMC. Available at: [Link]
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Contemporary clinical usage of LC/MS: Analysis of biologically important carboxylic acids. (2017). ScienceDirect. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). Thiazole-5-carboxylic acid. PubChem Compound Database. Retrieved from [Link]
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The chemistry of isothiazoles. (n.d.). Academia.edu. Retrieved from [Link]
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Thiazole and Isothiazole Chemistry in Crop Protection. (2024). ACS Publications. Available at: [Link]
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U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. Available at: [Link]
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Aziz, D. M., et al. (2023). A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. RSC Publishing. Available at: [Link]
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Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. (2024). Analytical and Bioanalytical Chemistry. Available at: [Link]
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Emery Pharma. (2023). A Step-by-Step Guide to Analytical Method Development and Validation. Retrieved from [Link]
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Element Lab Solutions. (n.d.). The 6 Key Aspects of Analytical Method Validation. Retrieved from [Link]
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Application Note: A Robust HPLC-UV Method for the Quantification of Thiazolidine-4-Carboxylic Acid Derivatives
Abstract
This document provides a comprehensive, field-proven guide for the analysis of thiazolidine-4-carboxylic acid and its derivatives using High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection. Thiazolidine-4-carboxylic acids are a critical class of compounds in pharmaceutical and biological research, known for a wide spectrum of activities.[1] This application note details a robust reversed-phase HPLC method, from initial development considerations to full validation according to ICH Q2(R1) guidelines.[2][3][4] It is intended for researchers, scientists, and drug development professionals seeking a reliable, reproducible, and validated protocol for the quantification of these analytes in various matrices.
Introduction and Scientific Principle
Thiazolidine-4-carboxylic acid (TCA) and its derivatives are heterocyclic compounds that serve as important scaffolds in medicinal chemistry.[5][6] They are often synthesized via the condensation of L-cysteine with various aldehydes or ketones.[1][6] Given their therapeutic potential, a precise and accurate analytical method is paramount for pharmacokinetic studies, quality control of active pharmaceutical ingredients (APIs), and stability testing.
High-Performance Liquid Chromatography (HPLC) is the technique of choice due to its high resolving power and sensitivity.[7] This method employs a reversed-phase (RP) approach, where a nonpolar stationary phase (e.g., C18) is paired with a polar mobile phase.[8] Thiazolidine-4-carboxylic acid derivatives, being polar and often ionizable, require careful control of mobile phase pH to ensure reproducible retention and optimal peak shape.[9] UV detection is suitable as the thiazolidine ring and any aromatic substituents typically possess chromophores that absorb in the UV range.[10][11]
Method Development Strategy: The Scientist's Rationale
The development of a robust HPLC method is a systematic process. The choices made at each step are critical for achieving a separation that is fit for its intended purpose.
Analyte Considerations & Column Selection
Thiazolidine-4-carboxylic acid itself is a polar molecule containing a carboxylic acid group (pKa ~1.8-2.2) and a secondary amine (pKa ~6.2-6.5). Its derivatives can range widely in polarity based on the substituent at the C-2 position.
-
Causality: The presence of the ionizable carboxylic acid and amine groups means that the analyte's charge state is highly dependent on the mobile phase pH. To achieve consistent retention on a C18 column, it is crucial to suppress the ionization of the carboxyl group.[9]
-
Choice: A C18 reversed-phase column is selected for its versatility and widespread availability.[8] A low pH mobile phase (pH < 3) is chosen to ensure the carboxylic acid moiety is protonated (in its neutral form), thereby increasing its hydrophobicity and retention on the nonpolar stationary phase.[9]
Mobile Phase Optimization
-
Aqueous Component & pH: A buffer is necessary to maintain a constant pH. 0.1% formic acid or phosphoric acid in water is an excellent choice as it reliably sets the pH below 3.0 and is compatible with UV detection.
-
Organic Modifier: Acetonitrile and methanol are common organic modifiers. Acetonitrile often provides better peak shapes and lower backpressure. The ratio of the aqueous buffer to the organic modifier is adjusted to achieve the desired retention time (typically aiming for a k' between 2 and 10). A gradient elution may be necessary for analyzing a mixture of derivatives with varying polarities.[12]
-
Scientist's Note: The mobile phase must be filtered (0.45 µm or 0.22 µm filter) and degassed prior to use.[13] This prevents particulate matter from damaging the column and pump seals and removes dissolved gases that can cause baseline noise and pump performance issues.
Detection Wavelength Selection
-
Rationale: The UV detector wavelength should be set at the absorbance maximum (λmax) of the analyte(s) to achieve the highest sensitivity.
-
Procedure: A UV scan of the standard solution should be performed using a spectrophotometer or a diode array detector (DAD/PDA) to determine the λmax. For many thiazolidine derivatives, this falls within the 250-280 nm range, though highly conjugated systems may absorb at longer wavelengths.[10][14]
Experimental Protocol
This section provides a detailed, step-by-step protocol for the analysis.
Materials and Reagents
| Item | Specification |
| Solvents | HPLC Grade Acetonitrile, Methanol, and Water |
| Acids | Formic Acid (≥98%) or Phosphoric Acid (≥85%) |
| Standards | Thiazolidine-4-carboxylic acid and/or derivatives (≥98% purity) |
| Column | C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm) |
| Filters | 0.22 µm or 0.45 µm Syringe Filters (PTFE or Nylon)[13] |
Instrumentation and Chromatographic Conditions
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Detector | UV/Vis or Diode Array Detector (DAD) |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 15 min |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Injection Vol. | 10 µL |
| Detection λ | 265 nm (or determined λmax) |
Standard and Sample Preparation Workflow
-
Stock Standard Preparation (1000 µg/mL): Accurately weigh 10 mg of the reference standard and transfer to a 10 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and B (diluent). Sonicate if necessary to ensure complete dissolution.[13]
-
Working Standard Preparation: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the diluent.
-
Sample Preparation (e.g., from a drug product):
-
Accurately weigh and transfer a portion of the sample (e.g., ground tablet powder) expected to contain ~10 mg of the analyte into a 50 mL centrifuge tube.
-
Add 20 mL of diluent.
-
Vortex for 5 minutes and sonicate for 15 minutes to ensure complete extraction.[15]
-
Centrifuge at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.[13][15]
-
Caption: General experimental workflow for HPLC-UV analysis.
Method Validation Protocol (ICH Q2(R1))
To ensure the method is suitable for its intended purpose, a validation protocol must be executed.[4] This establishes the trustworthiness of the results. The following parameters should be assessed according to ICH Q2(R1) guidelines.[2][3][16]
Caption: Core parameters for analytical method validation.
Specificity
-
Objective: To demonstrate that the signal measured is unequivocally from the analyte of interest, free from interference from matrix components, impurities, or degradants.
-
Protocol:
-
Inject a blank sample (diluent).
-
Inject a placebo sample (sample matrix without the analyte).
-
Inject the analyte standard.
-
Inject a spiked placebo sample.
-
Acceptance Criteria: No interfering peaks should be observed at the retention time of the analyte in the blank or placebo chromatograms. Peak purity analysis using a DAD is recommended.
-
Linearity and Range
-
Objective: To demonstrate a direct proportional relationship between analyte concentration and detector response over a specified range.
-
Protocol:
-
Prepare a calibration curve with at least five concentration levels (e.g., 50% to 150% of the expected sample concentration).
-
Inject each standard in triplicate.
-
Plot the mean peak area against the concentration.
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be minimal.
-
Accuracy (Recovery)
-
Objective: To determine the closeness of the measured value to the true value.
-
Protocol:
-
Spike a placebo matrix with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare three replicates at each level.
-
Analyze the samples and calculate the percent recovery.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
-
Precision
-
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
-
Protocol:
-
Repeatability (Intra-assay): Analyze six replicate samples at 100% of the target concentration on the same day, by the same analyst, on the same instrument.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.
-
Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0%.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
Objective: To determine the lowest concentration of analyte that can be reliably detected and quantified.
-
Protocol:
-
Based on Signal-to-Noise Ratio: Determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.
-
Based on the Standard Deviation of the Response and the Slope: Use the formulas LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.
-
Acceptance Criteria: LOQ must be demonstrated with acceptable accuracy and precision.
-
Data Analysis and System Suitability
-
System Suitability Test (SST): Before starting any analysis, inject a standard solution (e.g., 25 µg/mL) five times. The SST ensures the chromatographic system is performing adequately.
-
SST Acceptance Criteria:
-
Tailing Factor (T): ≤ 2.0
-
Theoretical Plates (N): ≥ 2000
-
RSD of Peak Area: ≤ 2.0%
-
-
-
Quantification: The concentration of the analyte in the samples is calculated using the linear regression equation derived from the calibration curve.
Conclusion
This application note presents a comprehensive and robust HPLC-UV method for the analysis of thiazolidine-4-carboxylic acid derivatives. The described protocols for method development, sample preparation, and validation provide a clear and scientifically sound framework for researchers. Adherence to these guidelines will ensure the generation of accurate, reliable, and reproducible data suitable for regulatory submission and advanced research applications.
References
-
ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link][2][17]
-
FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link][3]
-
EMA. (2024). ICH Q2(R2) guideline on validation of analytical procedures. European Medicines Agency. [Link]
-
Gajdošová, M., et al. (n.d.). High-Performance Liquid Chromatography Analysis of Thiazolidine-4-carboxylic Acids in Human Serum Samples. Chem.sk. [Link][1]
-
Głowacki, R., et al. (2023). Simultaneous determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid and main plasma aminothiols by HPLC–UV based method. Scientific Reports, Nature. [Link][18]
-
Drawell. (n.d.). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Drawell Scientific Instrument Co., Ltd. [Link][19]
-
Hassan, A. S., et al. (2022). Synthesis, Characterization, Antiglycation Evaluation, Molecular Docking, and ADMET Studies of 4-Thiazolidinone Derivatives. Molecules, MDPI. [Link][10]
-
Organomation. (n.d.). HPLC Sample Preparation. Organomation Associates, Inc. [Link][20]
-
Dong, M. W. (2021). Sample Preparation of Drug Substances and Products in Regulated Testing: A Primer. LCGC North America. [Link][13]
-
SIELC Technologies. (n.d.). Polar Compounds. SIELC Technologies. [Link][9]
-
Phenomenex. (2023). Reverse Phase HPLC: Benefits, Applications & Techniques. Phenomenex. [Link][7]
-
Hawach Scientific Co., Ltd. (2023). Normal & Reversed HPLC Column. Hawach Scientific. [Link][8]
-
Jiang, J. F., et al. (2022). [Study on determination of 2-thioxothiazolidine-4-carboxylic Acid in urine by high performance liquid chromatography]. Zhonghua Lao Dong Wei Sheng Zhi Ye Bing Za Zhi. [Link][12]
-
Jabeen, A., et al. (2015). Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. Pakistan Journal of Pharmaceutical Sciences. [Link][5]
-
da Silva, A. B., et al. (2012). Development and application of LC-UV method for the quantification of the anti-inflammatory thiazolidinone PG15 in rat plasma. Química Nova. [Link][14]
-
Grishina, M., et al. (2025). The influence of conformational state on UV/vis spectra of thiazolidin-4-one derivatives. ResearchGate. [Link][11]
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The Strategic Application of 3-Hydroxyisothiazole-5-carboxylic Acid in the Synthesis of Novel Anti-inflammatory Agents
Introduction: The Isothiazole Scaffold in Inflammation Research
The isothiazole nucleus, a five-membered heterocyclic ring containing nitrogen and sulfur, represents a privileged scaffold in medicinal chemistry. Its unique electronic properties and ability to engage in various non-covalent interactions have led to its incorporation into a diverse array of biologically active molecules. While isothiazole derivatives have been explored for various therapeutic applications, including antimicrobial and anticancer agents, their potential in the development of novel anti-inflammatory drugs is an area of growing interest. Carboxylic acid-substituted isothiazoles, in particular, serve as versatile starting materials for the synthesis of amides and esters, which have demonstrated significant anti-inflammatory activity in preclinical studies.[1] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the utilization of 3-hydroxyisothiazole-5-carboxylic acid as a key building block for the synthesis of potential anti-inflammatory agents.
Physicochemical Properties and Characterization of this compound
A thorough understanding of the starting material is paramount for successful synthesis and interpretation of results. While specific experimental data for this compound is not widely available, we can infer its characteristic spectral properties based on closely related analogs, such as 3-bromoisothiazole-5-carboxylic acid, and general principles of spectroscopic analysis for carboxylic acids.[1]
Table 1: Predicted Physicochemical and Spectroscopic Data for this compound
| Property | Predicted Value/Characteristic | Rationale and Reference Data |
| Molecular Formula | C₄H₃NO₃S | Based on chemical structure. |
| Molecular Weight | 145.14 g/mol | Calculated from the molecular formula. |
| Appearance | Off-white to pale yellow solid | Typical for small heterocyclic carboxylic acids.[2] |
| ¹H NMR | A singlet for the isothiazole ring proton (δ ~7.5-8.5 ppm). A broad singlet for the carboxylic acid proton (δ >10 ppm). A broad singlet for the hydroxyl proton. | The isothiazole ring proton is expected in the aromatic region. Carboxylic acid protons are typically downfield and broad.[3][4] The hydroxyl proton signal may be broad and its position variable. |
| ¹³C NMR | Resonances for the isothiazole ring carbons (δ ~110-160 ppm). A resonance for the carboxylic acid carbonyl carbon (δ ~160-170 ppm). | The carbonyl carbon of a heterocyclic carboxylic acid is expected in this range.[1][3] |
| IR Spectroscopy | Broad O-H stretch (carboxylic acid) from ~2500-3300 cm⁻¹. Strong C=O stretch (carboxylic acid) around 1700-1730 cm⁻¹. O-H stretch (hydroxyl) around 3200-3600 cm⁻¹. | These are characteristic vibrational frequencies for carboxylic acids and hydroxyl groups.[5][6][7] |
| Mass Spectrometry | Molecular ion peak (M⁺) or protonated molecule ([M+H]⁺) corresponding to the molecular weight. | Fragmentation may involve loss of CO₂, H₂O, or the carboxylic acid group. |
Note: The predicted spectroscopic data is based on the analysis of 3-bromoisothiazole-5-carboxylic acid and general spectroscopic principles.[3][5][6][7] Experimental verification is required for precise characterization.
Synthetic Strategy: From Carboxylic Acid to Bioactive Carboxamide
The primary synthetic route to unlock the anti-inflammatory potential of this compound involves its conversion to a carboxamide. This transformation is a cornerstone of medicinal chemistry as it allows for the introduction of diverse functionalities that can modulate a compound's biological activity, pharmacokinetic properties, and target engagement.
Rationale for Amide Synthesis
The conversion of the carboxylic acid to an amide is a strategic choice for several reasons:
-
Increased Structural Diversity: A wide array of primary and secondary amines can be coupled with the carboxylic acid, enabling the systematic exploration of the structure-activity relationship (SAR).
-
Modulation of Physicochemical Properties: The introduction of different amide substituents can fine-tune properties such as solubility, lipophilicity, and metabolic stability, which are critical for drug development.
-
Enhanced Biological Activity: The amide bond can act as a key hydrogen bond donor or acceptor, facilitating interactions with biological targets. Many known anti-inflammatory agents feature a carboxamide moiety.
Experimental Workflow for Amide Synthesis
The following diagram outlines a general workflow for the synthesis and characterization of 3-hydroxyisothiazole-5-carboxamides.
Caption: General workflow for the synthesis of 3-hydroxyisothiazole-5-carboxamides.
Detailed Protocol: Synthesis of a Representative 3-Hydroxyisothiazole-5-carboxamide
This protocol describes a general method for the synthesis of an N-aryl-3-hydroxyisothiazole-5-carboxamide using a common peptide coupling reagent, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
Materials:
-
This compound
-
Substituted aniline (e.g., 4-fluoroaniline)
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes/ethyl acetate mixture)
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Dissolution: Dissolve the carboxylic acid in anhydrous DMF.
-
Addition of Reagents: To the stirred solution, add the substituted aniline (1.1 eq), HATU (1.2 eq), and DIPEA (2.5 eq).
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting carboxylic acid is consumed.
-
Workup: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-aryl-3-hydroxyisothiazole-5-carboxamide.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.
Self-Validation: The success of the synthesis is validated at each step. TLC monitoring confirms the consumption of starting material and formation of a new, typically less polar, product. The aqueous workup removes water-soluble impurities. Successful purification is confirmed by the appearance of a single spot on the TLC plate. Finally, spectroscopic analysis provides definitive structural confirmation.
Mechanism of Action: A Plausible Hypothesis
While the precise mechanism of action for novel 3-hydroxyisothiazole-5-carboxamides needs to be experimentally determined, a plausible hypothesis based on related heterocyclic anti-inflammatory agents is the inhibition of cyclooxygenase (COX) enzymes.
The Role of COX Enzymes in Inflammation:
COX-1 and COX-2 are key enzymes in the inflammatory cascade, responsible for the conversion of arachidonic acid to prostaglandins, which are potent mediators of inflammation, pain, and fever. Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting these enzymes.
Hypothesized Mechanism of Inhibition:
The synthesized 3-hydroxyisothiazole-5-carboxamides may act as competitive inhibitors of COX enzymes. The isothiazole ring could serve as a bioisostere for other aromatic systems found in known COX inhibitors. The carboxamide linkage and the substituents on the amine portion can form crucial hydrogen bonds and hydrophobic interactions within the active site of the COX enzyme, preventing the binding of arachidonic acid.
Caption: Hypothesized mechanism of action via COX inhibition.
Protocol: In Vitro Evaluation of Anti-inflammatory Activity
To assess the anti-inflammatory potential of the synthesized compounds, an in vitro COX inhibition assay is a standard and informative first step.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the synthesized 3-hydroxyisothiazole-5-carboxamides against COX-1 and COX-2 enzymes.
Materials:
-
Purified COX-1 and COX-2 enzymes (ovine or human recombinant)
-
Arachidonic acid (substrate)
-
Colorimetric COX inhibitor screening assay kit
-
Synthesized 3-hydroxyisothiazole-5-carboxamide derivatives
-
Reference inhibitors (e.g., celecoxib for COX-2, SC-560 for COX-1)
-
96-well microplates
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare stock solutions of the synthesized compounds and reference inhibitors in a suitable solvent (e.g., DMSO). Make serial dilutions to obtain a range of test concentrations.
-
Assay Setup: In a 96-well plate, add the reaction buffer, heme, and either COX-1 or COX-2 enzyme to each well.
-
Inhibitor Addition: Add the test compounds or reference inhibitors at various concentrations to the appropriate wells. Include a vehicle control (DMSO) and a no-enzyme control.
-
Pre-incubation: Incubate the plate at 37°C for a specified time (e.g., 10 minutes) to allow the inhibitors to bind to the enzymes.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.
-
Reaction Termination: After a short incubation period (e.g., 2 minutes) at 37°C, stop the reaction by adding a stopping solution (e.g., hydrochloric acid).
-
Detection: Follow the instructions of the colorimetric assay kit to develop and measure the absorbance at the appropriate wavelength using a microplate reader. The absorbance is proportional to the amount of prostaglandin produced.
-
Data Analysis: Calculate the percentage of COX inhibition for each compound concentration relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value using a suitable curve-fitting software.
Table 2: Representative Data Table for COX Inhibition Assay
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
| Test Compound 1 | |||
| Test Compound 2 | |||
| Celecoxib | |||
| SC-560 |
Conclusion
This compound is a valuable and versatile starting material for the synthesis of novel carboxamide derivatives with the potential for significant anti-inflammatory activity. By employing standard amide coupling protocols, a diverse library of compounds can be generated and screened for their ability to inhibit key inflammatory targets such as COX enzymes. The protocols and conceptual framework provided in this application note offer a solid foundation for researchers to explore the therapeutic potential of this promising chemical scaffold in the ongoing quest for new and improved anti-inflammatory agents.
References
-
Butin, A. V., & Abaev, V. T. (2019). Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. Russian Chemical Reviews, 88(10), 1095–1135. [Link]
-
Chem-Impex. (n.d.). Thiazole-5-carboxylic acid. Retrieved from [Link]
- Khan, I., & Zaib, S. (Eds.). (2020).
-
OpenStax. (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. In Organic Chemistry. Retrieved from [Link]
-
Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
-
Kaur, G., Singh, J. V., Gupta, M. K., Bhagat, K., Gulati, H. K., Singh, A., ... & Sharma, S. (2020). Thiazole-5-carboxylic acid derivatives as potent xanthine oxidase inhibitors: design, synthesis, in vitro evaluation, and molecular modeling studies. Medicinal Chemistry Research, 29(1), 83-93. [Link]
-
NIST. (n.d.). 3-Hydroxyisovaleric acid, 2TBDMS derivative. In NIST Chemistry WebBook. Retrieved from [Link]
-
Potapov, A. S., & Vera, V. A. (2015). Synthesis of 4, 5-Dichloroisothiazole-3-carboxylic Acid Amides and Esters. Russian Journal of General Chemistry, 85(8), 1934-1937. [Link]
-
Smith, B. C. (2018). The C= O Bond, Part III: Carboxylic Acids. Spectroscopy, 33(1), 14-22. [Link]
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ResearchGate. (n.d.). The ¹H & ¹³C NMR spectra of thiazole derivative 10d. Retrieved from [Link]
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Mao, J. D., & Schmidt-Rohr, K. (2004). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 68(21), 4449-4460. [Link]
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University of Colorado Boulder. (n.d.). Useful Spectroscopic Data. Retrieved from [Link]
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Application Notes and Protocols for Isothiazole Compounds in Agrochemicals
Introduction: The Versatility of the Isothiazole Scaffold in Crop Protection
Isothiazole and its derivatives, five-membered heterocyclic compounds containing adjacent sulfur and nitrogen atoms, have emerged as a cornerstone in modern agrochemical research.[1][2][3] Their significance stems from a unique combination of potent, broad-spectrum biological activity, the potential for diverse structural modifications, and in some cases, novel modes of action that are critical for managing pesticide resistance.[2][3]
Initially recognized for their powerful microbicidal properties in industrial applications, the isothiazole scaffold has been successfully adapted to create a range of highly effective agricultural products.[4][5] These compounds are primarily developed as fungicides but also show promise as insecticides.[1][6][7] Their utility is enhanced by their ability to not only act directly on pathogens but also, in some cases, to induce the plant's own defense mechanisms, a dual-action approach that is highly desirable in integrated pest management (IPM) strategies.[1]
This guide provides an in-depth exploration of the application of isothiazole compounds in agrochemicals, detailing their mechanisms of action, key chemical examples, and comprehensive protocols for their synthesis, evaluation, and application.
Part 1: Fungicidal Applications - A Dual-Pronged Approach
Isothiazole derivatives have made their most significant impact in agriculture as fungicides, particularly against devastating oomycete pathogens like Phytophthora infestans (late blight) and Plasmopara viticola (downy mildew).[1] Their success is largely due to two distinct and complementary modes of action: direct fungicidal activity and the induction of Systemic Acquired Resistance (SAR).[1][7]
Mechanism of Action 1: Host Plant Defense Induction (Systemic Acquired Resistance)
Certain isothiazole compounds, most notably Isotianil, function as "plant activators."[8][9] They do not possess direct, potent antifungal activity in vitro. Instead, they prime the plant's immune system.[7][10] When a plant treated with an SAR inducer is subsequently attacked by a pathogen, it mounts a faster and more robust defense response.[7]
Causality of the Pathway: Isotianil triggers a signaling cascade within the plant that leads to the accumulation of pathogenesis-related (PR) proteins, such as chitinases and lipoxygenases.[7][9] These enzymes can degrade fungal cell walls and generate signaling molecules that further amplify the defense response. This mechanism provides long-lasting, broad-spectrum resistance to secondary infections.[1]
Caption: Mode of action for OSBP-inhibiting isothiazole fungicides.
Key Fungicidal Compounds
| Compound Name | FRAC Group | Primary Mode of Action | Target Pathogens |
| Isotianil | P03 | Host Plant Defense Induction (SAR) | Rice Blast (Magnaporthe oryzae), Bacterial Blight |
| Ethaboxam | 22 | β-tubulin assembly in mitosis | Oomycetes (e.g., Phytophthora, Pythium) |
| Isothiazole-Thiazole Derivatives | - | Oxysterol-Binding Protein (OSBP) Inhibition | Oomycetes (e.g., P. cubensis, P. infestans) |
Protocol: In Vivo Evaluation of Protective Efficacy Against Fungal Pathogens
This protocol is designed to assess the ability of a test compound to protect a plant from infection. It is a crucial step in validating the practical utility of a potential fungicide.
Principle: This assay measures the preventative (prophylactic) activity of a compound. The plant is treated before it is exposed to the pathogen. The efficacy is determined by comparing the level of disease development in treated plants to untreated control plants. This self-validating system, through the use of controls, ensures that any observed effect is due to the compound and not other variables.
Materials:
-
Test isothiazole compound
-
Solvent (e.g., DMSO, acetone)
-
Wetting agent/surfactant (e.g., Tween-20)
-
Healthy, susceptible host plants (e.g., 2-3 leaf stage rice for blast, cucumber for downy mildew)
-
Pathogen spore suspension (e.g., Magnaporthe oryzae or Phytophthora infestans at 1 x 10⁵ spores/mL)
-
Pressurized sprayer
-
Humid chamber/growth chamber with controlled temperature and light
Procedure:
-
Compound Formulation:
-
Rationale: The compound must be dissolved and formulated to ensure it can be evenly applied to and absorbed by the plant foliage. A wetting agent reduces surface tension, allowing droplets to spread across the leaf surface.
-
Prepare a stock solution of the test compound in a suitable solvent.
-
Create a series of dilutions to test a range of concentrations (e.g., 10, 50, 100, 250 ppm).
-
Prepare the final spray solution by diluting the stock into water containing a wetting agent (e.g., 0.05% Tween-20).
-
Control Groups: Prepare a "Solvent Control" (wetting agent + solvent, no compound) and a "Negative Control" (wetting agent only).
-
-
Plant Treatment:
-
Rationale: Uniform application is critical for reproducible results. Treating plants before inoculation tests the compound's ability to prevent infection from starting.
-
Arrange plants in a randomized block design, with at least 3-5 replicate plants per treatment group.
-
Spray the formulated compounds evenly onto the plant foliage until runoff.
-
Allow the plants to air dry completely in a well-ventilated area.
-
-
Pathogen Inoculation:
-
Rationale: A standardized inoculum concentration ensures that all plants receive a consistent disease pressure. The 24-hour delay allows the plant to absorb the compound or, in the case of SAR inducers, begin activating defense pathways.
-
After 24-48 hours, inoculate both treated and control plants by spraying them with the pathogen spore suspension.
-
-
Incubation:
-
Rationale: Environmental conditions must be optimized for the pathogen to cause disease. High humidity is crucial for spore germination and infection for most fungal pathogens.
-
Place the inoculated plants into a humid chamber ( >90% relative humidity) at a temperature and light cycle appropriate for the specific plant-pathogen system (e.g., 22-25°C with a 12h photoperiod).
-
-
Disease Assessment:
-
Rationale: A quantitative assessment of disease severity allows for statistical comparison between treatments. This is typically done 5-10 days after inoculation, when symptoms are clearly visible on the control plants.
-
Visually estimate the percentage of leaf area covered by lesions or count the number of lesions per leaf.
-
-
Data Analysis:
-
Rationale: This calculation normalizes the results against the untreated control, providing a clear measure of the compound's protective effect.
-
Calculate the protective efficacy using the following formula:
-
Efficacy (%) = [ (Disease Severity in Control - Disease Severity in Treatment) / Disease Severity in Control ] x 100
-
-
Part 2: Insecticidal Applications - Targeting the Nervous System
While the primary focus has been on fungicides, the isothiazole scaffold is also being explored for its insecticidal properties. [7]Research has identified novel mechanisms of action distinct from many mainstream insecticides, which is vital for combating resistance in insect populations.
Mechanism of Action: GABA Receptor Antagonism
The ionotropic γ-aminobutyric acid (GABA) receptor is a major inhibitory neurotransmitter receptor in the insect central nervous system. [11]It functions as a ligand-gated chloride ion channel.
Causality of the Pathway: When GABA binds to its receptor, the channel opens, allowing chloride ions (Cl⁻) to flow into the neuron. This influx hyperpolarizes the neuron, making it less likely to fire an action potential, thus inhibiting nerve signals. Certain 3-isothiazolol derivatives act as competitive antagonists at this receptor. [7][11]They bind to the receptor but do not open the channel, thereby blocking the inhibitory action of GABA. This blockage leads to uncontrolled nerve firing (hyperexcitation), paralysis, and ultimately, the death of the insect. [7]
Protocol: Insecticidal Activity via Diet Incorporation Assay
This protocol is used to evaluate the toxicity of a compound when ingested by a target insect pest, such as the common cutworm (Spodoptera litura).
Principle: This method ensures a quantifiable dose of the test compound is consumed by the insect. By incorporating the compound directly into an artificial diet, researchers can accurately determine the concentration required to cause mortality (e.g., LC₅₀ - lethal concentration for 50% of the population). The inclusion of a solvent control ensures that the solvent itself has no insecticidal effect.
Materials:
-
Test isothiazole compound
-
Solvent (e.g., acetone)
-
Artificial diet for the target insect
-
Second or third-instar larvae of Spodoptera litura
-
Multi-well plates (24-well) or Petri dishes
-
Fine paintbrush for handling larvae
Procedure:
-
Diet Preparation:
-
Rationale: The compound must be thoroughly mixed into the diet before it solidifies to ensure a homogenous distribution and consistent dosing for each larva.
-
Prepare the artificial diet according to a standard recipe. While the diet is still liquid and has cooled to a safe temperature (approx. 50-60°C), add the test compound.
-
Dissolve the test compound in a small amount of solvent. Add this solution to the liquid diet and mix vigorously.
-
Prepare a range of concentrations (e.g., 10, 50, 100 mg/kg of diet).
-
Control: Prepare a control diet containing only the solvent at the same volume used for the highest compound concentration.
-
-
Assay Setup:
-
Rationale: Dispensing the diet into individual wells prevents cannibalism and allows for the clear tracking of individual insects.
-
Dispense the treated and control diets into the wells of a 24-well plate or small Petri dishes. Allow the diet to solidify completely.
-
Use a fine paintbrush to carefully place one larva into each well.
-
Seal the plate with a breathable film.
-
-
Incubation:
-
Rationale: Maintaining optimal conditions for the insect ensures that any observed mortality is due to the compound's toxicity and not environmental stress.
-
Incubate the plates in a growth chamber at a controlled temperature (e.g., 25 ± 1°C) and photoperiod (e.g., 14h light / 10h dark).
-
-
Mortality Assessment:
-
Rationale: Regular checks are needed to establish the time course of toxicity. Larvae are considered dead if they cannot move in a coordinated manner when prodded with a paintbrush.
-
Record the number of dead larvae at 24, 48, and 72 hours after the start of the assay.
-
-
Data Analysis:
-
Rationale: Statistical analysis, such as probit analysis, is used to model the dose-response relationship and calculate the LC₅₀ value, a standard measure of toxicity.
-
Calculate the mortality rate for each concentration, correcting for any mortality in the control group using Abbott's formula if necessary.
-
Use the data to determine the LC₅₀ value.
-
Part 3: Agrochemical Development Workflow
The path from a promising isothiazole derivative to a viable agrochemical product is a systematic process of screening, optimization, and validation.
Caption: Generalized workflow for the development of isothiazole-based agrochemicals.
References
- Application Notes and Protocols for Isothiazole Derivatives in Agrochemical Research. (2025). Benchchem.
- Derecho Fungicide (Ethaboxam 40% SC) – For Late Blight & Downy Mildew Control in Potato.
- Ethaboxam. Minnesota Department of Agriculture.
- Thiazole and Isothiazole Chemistry in Crop Protection. (2025). Journal of Agricultural and Food Chemistry.
- Thiazole and Isothiazole Chemistry in Crop Protection.
- The Efficacy of Ethaboxam as a Soybean Seed Treatment Toward Phytophthora, Phytopythium, and Pythium in Ohio. (2020). Plant Disease.
- A Technical Guide to the Development and Registr
- Thiazole and Isothiazole Ring–Containing Compounds in Crop Protection. (2025).
- Design, synthesis and fungicidal activity of isothiazole–thiazole derivatives.
- Ethaboxam (Ref: LGC 30473). AERU, University of Hertfordshire.
- Design, synthesis and fungicidal activity of isothiazole–thiazole deriv
- Isothiazolinones as Novel Candidate Insecticides for the Control of Hemipteran Insects. (2021).
- Synthesis of potent antifungal 3,4-dichloroisothiazole-based strobilurins with both direct fungicidal activity and systemic acquired resistance.
- Application Notes and Protocols for Isothiazole Deriv
- Isothiazolinones as Novel Candidate Insecticides for the Control of Hemipteran Insects. (2025).
- Design and synthesis of novel insecticidal 3-isothiazolols as potential antagonists of insect GABA receptors. (2024). New Journal of Chemistry.
- Isotianil | Plant Defense Inducer. MedchemExpress.com.
- Isothiazolinone. Wikipedia.
- Applied Development of a Novel Fungicide Isotianil (Stout®). Pesticide Science Society of Japan.
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Application Note: A Researcher's Guide to the Acylation of 3-Hydroxyisothiazole
Abstract: This guide provides a comprehensive overview of the acylation reactions of 3-hydroxyisothiazole, a critical heterocyclic building block in medicinal chemistry and materials science. We delve into the nuanced chemistry of this scaffold, focusing on the competitive O- vs. N-acylation pathways. This document elucidates the underlying principles of tautomerism, kinetic versus thermodynamic control, and acyl migration that govern the reaction outcomes. Detailed, field-proven protocols for selective O- and N-acylation are provided, complete with explanations for experimental choices, characterization data, and troubleshooting insights. This application note is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic versatility of 3-hydroxyisothiazole for the creation of novel functional molecules.
Introduction: The Significance of the Isothiazole Scaffold
The isothiazole ring is a privileged scaffold in modern chemistry, renowned for its unique electronic properties and diverse biological activities.[1][2] Derivatives of isothiazole are integral to a wide range of pharmaceuticals, including antiviral and anti-inflammatory agents, as well as plant protection chemicals.[3][4] Among the various isothiazole precursors, 3-hydroxyisothiazole stands out as a versatile and highly valuable starting material for synthetic transformations.
Its ability to undergo acylation on two different atoms—oxygen and nitrogen—provides a powerful handle for molecular diversification. The resulting 3-acyloxyisothiazoles and N-acyl-isothiazol-3(2H)-ones are key intermediates and final products in numerous drug discovery programs.[3] However, controlling the regioselectivity of this acylation presents a significant synthetic challenge. This guide aims to demystify the process, providing both the theoretical foundation and practical protocols necessary for achieving predictable and high-yielding acylations.
The Chemistry of 3-Hydroxyisothiazole: Tautomerism and Reactivity
The reactivity of 3-hydroxyisothiazole is dominated by its existence as a mixture of two tautomeric forms: the aromatic 3-hydroxyisothiazole (the "lactim" form) and the non-aromatic isothiazol-3(2H)-one (the "lactam" form). The position of this equilibrium is highly dependent on the solvent environment.[5]
-
In nonpolar, aprotic solvents (e.g., hexane, toluene, dichloromethane), the more aromatic and less polar lactim form (A) is favored.
-
In polar or aqueous solutions , the more polar lactam form (B) , which can participate in hydrogen bonding, tends to predominate.[5]
This tautomerism is the fundamental reason for the dual reactivity in acylation reactions, as each form presents a different nucleophilic site (the hydroxyl oxygen in the lactim and the ring nitrogen in the lactam).
Caption: Tautomeric equilibrium of 3-hydroxyisothiazole.
The Acylation Reaction: Mechanism and Control
The acylation of 3-hydroxyisothiazole can yield two distinct products: the O-acylated 3-acyloxyisothiazole or the N-acylated N-acyl-isothiazol-3(2H)-one. The outcome is determined by a delicate interplay of reaction conditions that dictate whether the reaction is under kinetic or thermodynamic control.[5][6]
O-Acylation vs. N-Acylation: Kinetic vs. Thermodynamic Pathways
-
Kinetic Control (Path A): In aprotic solvents, the acylation is kinetically controlled and proceeds rapidly on the more nucleophilic oxygen atom of the predominant lactim tautomer. This leads almost exclusively to the 3-acyloxyisothiazole as the initial product.[5] This pathway is favored at lower temperatures with reactive acylating agents like acyl chlorides.
-
Thermodynamic Control (Path B): Upon heating or extended reaction times, the initially formed O-acyl product can undergo a reversible, intermolecular acyl migration to the nitrogen atom, yielding the thermodynamically more stable N-acyl-isothiazol-3(2H)-one .[5] This rearrangement is often catalyzed by nucleophiles, including unreacted 3-hydroxyisothiazole.[5]
The final equilibrium position between the O- and N-acyl isomers is heavily influenced by the steric bulk of the acyl group.
-
Small acyl groups (e.g., formyl, acetyl) favor the N-acyl isomer at equilibrium.[5]
-
Bulky acyl groups (e.g., benzoyl, pivaloyl) are more stable on the less sterically hindered oxygen atom, meaning the equilibrium will favor the O-acyl isomer.[5]
Caption: Kinetic and thermodynamic pathways in the acylation of 3-hydroxyisothiazole.
Experimental Protocols
General Considerations & Safety
-
Safety: Acyl chlorides and strong bases are corrosive and moisture-sensitive. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Reagents: Use anhydrous solvents to prevent hydrolysis of the acylating agent. Reagents should be of high purity.
-
Atmosphere: Reactions involving acyl chlorides are best performed under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.
-
Monitoring: Reaction progress can be monitored by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., ethyl acetate/hexane).
Protocol 1: Kinetically Controlled O-Acylation with Benzoyl Chloride
This protocol is designed to favor the formation of the kinetic product, 3-(benzoyloxy)isothiazole.
Workflow Diagram:
Caption: General workflow for kinetically controlled O-acylation.
Step-by-Step Methodology:
-
To a dry, nitrogen-flushed round-bottom flask, add 3-hydroxyisothiazole (1.0 eq).
-
Add anhydrous dichloromethane (DCM, approx. 0.1 M concentration) and triethylamine (1.1 eq). Stir to dissolve.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add benzoyl chloride (1.05 eq) dropwise via syringe, ensuring the internal temperature does not rise above 5 °C.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature.
-
Continue stirring for 2-4 hours, monitoring the reaction's completion by TLC.
-
Upon completion, carefully quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).
Protocol 2: Synthesis of N-Acyl Isothiazolone via Thermal Isomerization
This protocol describes the conversion of the kinetically-favored O-acyl product to the thermodynamic N-acyl product.
Step-by-Step Methodology:
-
Dissolve the purified 3-acyloxyisothiazole (from Protocol 1, using a smaller acyl group like acetyl chloride) in a high-boiling aprotic solvent such as toluene or xylene.
-
Heat the solution to reflux (80-120 °C) and monitor the isomerization by TLC or ¹H NMR analysis of aliquots.
-
The appearance of a new spot (N-acyl isomer) and disappearance of the starting material indicates progress. The reaction may take several hours to reach equilibrium.[5]
-
Once equilibrium is reached or the desired conversion is achieved, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the resulting N-acyl-isothiazol-3(2H)-one from any remaining O-acyl isomer by flash chromatography or recrystallization.
Characterization of Acylation Products
Distinguishing between the O- and N-acylated isomers is crucial and can be reliably achieved using standard spectroscopic techniques.[7]
| Parameter | O-Acyl Isomer (3-Acyloxyisothiazole) | N-Acyl Isomer (Isothiazol-3(2H)-one) | Rationale |
| FTIR: C=O Stretch (cm⁻¹) | ~1750 - 1770 cm⁻¹ | ~1680 - 1710 cm⁻¹ | Ester carbonyls (O-acyl) absorb at higher frequencies than amide carbonyls (N-acyl).[7] |
| ¹³C NMR: C=O Carbon (ppm) | ~165 - 170 ppm | ~170 - 175 ppm | The amide carbonyl carbon in the N-acyl isomer is typically more deshielded. |
| ¹H NMR: Ring Protons | Protons on the isothiazole ring will show distinct shifts compared to the N-acyl isomer due to changes in the ring's electronic structure. | Shifts will differ from the O-acyl isomer. The specific shifts are dependent on the substitution pattern. | The aromaticity of the ring is different between the two isomers, impacting the chemical environment of the ring protons. |
Applications in Drug Discovery and Development
The functionalization of 3-hydroxyisothiazole through acylation is a cornerstone of synthetic strategies for creating potent therapeutic agents. The acyl group can be installed to act as a key pharmacophoric element, a prodrug moiety, or a handle for further chemical modification.
-
Antiviral Agents: The isothiazole derivative denotivir (vratizolin) is an example of a successful antiviral drug built upon this scaffold, highlighting its importance in creating molecules that combat viral infections.[4]
-
Anti-inflammatory Agents: Certain amides and esters derived from substituted isothiazoles have demonstrated significant anti-inflammatory activity in preclinical models, showcasing their potential for treating inflammatory diseases.[4]
-
Enzyme Inhibitors: The isothiazolone core is present in a number of enzyme inhibitors, where the electrophilic nature of the ring system can be tuned by N-acylation to interact with active site residues.
Conclusion
The acylation of 3-hydroxyisothiazole is a versatile yet complex reaction governed by the principles of tautomerism and kinetic versus thermodynamic control. By carefully selecting the acylating agent, solvent, and temperature, researchers can selectively synthesize either the 3-acyloxyisothiazole or the N-acyl-isothiazol-3(2H)-one. Understanding the underlying mechanisms and employing the robust protocols outlined in this guide will empower scientists to efficiently access these valuable compounds for applications in drug discovery, agrochemicals, and materials science.
References
- Khafizov, K., Zlotskii, S., Nedopekina, D., & Kantyukov, A. (2019). Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. Chemistry of Heterocyclic Compounds, 55(10), 1033-1054. [Link: https://link.springer.com/article/10.1007/s10593-019-02568-y]
- Elgazwy, A. S. H. (2003). The chemistry of isothiazoles. Tetrahedron, 59(37), 7445-7463. [Link: https://www.sciencedirect.com/science/article/pii/S004040200301070X]
- Alam, M. A. (2019). A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. Medicinal & Analytical Chemistry International Journal, 3(2). [Link: https://www.semanticscholar.org/paper/A-Review-on-Isothiazoles-and-their-Derivatives%3A-Alam/d8955214041a996d925b42d17c768994751f8a84]
- Crow, W. D., & Gosney, I. (1966). Isothiazole chemistry. V. Acylation and acyl migration in 3-hydroxyisothiazole. Australian Journal of Chemistry, 19(9), 1693-1703. [Link: https://www.publish.csiro.au/CH/CH9661693]
- Alam, M. A. (2019). A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. ResearchGate. [Link: https://www.researchgate.net/publication/333068930_A_Review_on_Isothiazoles_and_their_Derivatives_Synthesis_Reactions_and_Pharmaceutical_Importance]
- Pain, D. L., Peart, B. J., & Wooldridge, K. R. H. (2003). The chemistry of isothiazoles. Comprehensive Organic Functional Group Transformations II, 4, 559-598. [Link: https://www.researchgate.net/publication/290539308_The_chemistry_of_isothiazoles]
- Devarie-Baez, N. O., & Xian, M. (2010). Facile Preparation of 3-Substituted Benzisothiazoles from o-Mercaptoacylphenones. Organic Letters, 12(4), 752-754. [Link: https://pubs.acs.org/doi/10.1021/ol9028447]
- Devarie-Baez, N. O., & Xian, M. (2010). Facile preparation of 3-substituted benzisothiazoles from o-mercaptoacylphenones. Europe PMC. [Link: https://europepmc.org/article/med/20092323]
- Jessop, P. G., et al. (2016). The Effects of Solvent and Added Bases on the Protection of Benzylamines with Carbon Dioxide. ResearchGate. [Link: https://www.researchgate.net/figure/Experimental-conversions-of-N-acylation-and-O-acylation-with-and-without-CO2-protection_tbl2_305381830]
- Sobiak, S., et al. (2001). New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity. Il Farmaco, 56(9), 659-666. [Link: https://pubmed.ncbi.nlm.nih.gov/11680211/]
- Pediaa. (2020). Difference Between O Acylation and N Acylation. Pediaa.com. [Link: https://pediaa.
- Fernández-Lodeiro, J., et al. (2019). The Importance of Reaction Conditions on the Chemical Structure of N,O-Acylated Chitosan Derivatives. Polymers, 11(8), 1356. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6722883/]
- Brainly.in. (2021). What is the difference between O acylation and N acylation?. [Link: https://brainly.in/question/44621034]
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The Isothiazole Nucleus: A Versatile Synthetic Intermediate for Drug Discovery and Complex Molecule Synthesis
Application Note & Protocols
Introduction: The Unassuming Power of the Isothiazole Ring
Isothiazole, a five-membered aromatic heterocycle containing adjacent nitrogen and sulfur atoms, has emerged from relative obscurity to become a cornerstone in modern synthetic organic chemistry.[1][2] Its unique electronic properties, arising from the electronegativity of the heteroatoms and their 1,2-relationship, confer a remarkable balance of stability and reactivity.[1] This duality makes the isothiazole ring not just a constituent of biologically active molecules but, more importantly, a versatile and powerful synthetic intermediate.[3][4] Researchers in pharmaceutical and materials science are increasingly leveraging the isothiazole scaffold to construct complex molecular architectures, including potent drugs like the antipsychotic Ziprasidone.[5][6][7]
This technical guide provides an in-depth exploration of the role of isothiazoles as synthetic building blocks. We will move beyond a simple cataloging of reactions to provide detailed, field-proven protocols for key transformations. The causality behind experimental choices will be elucidated, offering a deeper understanding of the underlying chemical principles. This document is intended for researchers, scientists, and drug development professionals seeking to harness the synthetic potential of isothiazoles in their own work.
Key Synthetic Transformations of the Isothiazole Nucleus
The isothiazole ring can be strategically employed in a variety of synthetic transformations. We will focus on three high-impact applications:
-
Ring-Opening Reactions: The facile cleavage of the N-S bond to generate valuable β-enaminone and β-enaminothione synthons.
-
Metal-Catalyzed Cross-Coupling: The functionalization of the isothiazole core via modern coupling methodologies, with a focus on the Suzuki-Miyaura reaction.
-
Application in Total Synthesis: A case study on the use of an isothiazole intermediate in the synthesis of the blockbuster drug, Ziprasidone.
Isothiazole Ring-Opening: A Gateway to β-Enaminones
One of the most synthetically valuable transformations of isothiazoles is their ring-opening reaction to form β-enaminones and related structures.[8] This process leverages the inherent reactivity of the N-S bond, which can be cleaved under specific conditions to unmask a versatile 1,3-dicarbonyl precursor equivalent.
Causality of the Reaction:
The driving force for this transformation is the release of ring strain and the formation of thermodynamically more stable acyclic products. The choice of nucleophile and reaction conditions dictates the outcome of the ring-opening. For instance, the presence of a base can facilitate the initial attack at the sulfur atom, leading to the cleavage of the N-S bond. The subsequent workup determines whether the β-enaminone or the β-enaminothione is isolated.
Experimental Protocol: Synthesis of β-Enaminones from Isothiazoles
This protocol is a generalized procedure based on established methodologies for the synthesis of β-enaminones from isothiazole precursors.[8][9][10]
Workflow for Isothiazole Ring-Opening to β-Enaminone:
A schematic overview of the synthetic workflow.
Materials:
-
Substituted isothiazole (1.0 eq)
-
Sodium ethoxide solution (or other suitable base) (1.1 - 1.5 eq)
-
Anhydrous ethanol
-
Deionized water
-
Appropriate solvent for recrystallization (e.g., ethanol, DMF/methanol)
-
Standard laboratory glassware
-
Heating mantle and magnetic stirrer
-
TLC plates and developing chamber
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the substituted isothiazole (1.0 eq) in anhydrous ethanol.
-
Addition of Base: To the stirred solution, add the sodium ethoxide solution (1.1 - 1.5 eq) dropwise at room temperature. The choice of a non-nucleophilic base is crucial to favor the desired ring-opening pathway over potential side reactions.
-
Reaction: Heat the reaction mixture to reflux and maintain for the time determined by reaction monitoring (typically 2-8 hours).
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: After completion, cool the reaction mixture to room temperature and then pour it into a beaker containing an ice/water mixture.
-
Isolation: Collect the resulting precipitate by vacuum filtration.
-
Washing: Wash the solid with a small amount of cold ethanol to remove any soluble impurities.
-
Drying: Dry the isolated solid under vacuum to obtain the crude β-enaminone.
-
Purification: Purify the crude product by recrystallization from a suitable solvent or solvent mixture to afford the pure β-enaminone.
Data Presentation:
| Entry | Isothiazole Substrate | Base | Solvent | Time (h) | Yield (%) | Reference |
| 1 | 3-phenyl-5-methylisothiazole | NaOEt | Ethanol | 4 | 85 | [8] |
| 2 | 3,5-diphenylisothiazole | NaOEt | Ethanol | 6 | 78 | [8] |
| 3 | 5-amino-3-methylisothiazole-4-carboxamide | NaOEt | Ethanol | 3 | 92 | [11] |
Palladium-Catalyzed Cross-Coupling: The Suzuki-Miyaura Reaction of Halo-Isothiazoles
The functionalization of the isothiazole ring at specific positions is a powerful strategy for building molecular complexity. Metal-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, have become indispensable tools for this purpose.[1][3][12] This reaction allows for the formation of C-C bonds by coupling a halo-isothiazole with a boronic acid or ester in the presence of a palladium catalyst and a base.
Causality of the Reaction:
The success of the Suzuki-Miyaura coupling hinges on the careful selection of the catalyst, ligand, base, and solvent. The palladium catalyst undergoes a catalytic cycle involving oxidative addition to the halo-isothiazole, transmetalation with the boronic acid derivative, and reductive elimination to form the desired product and regenerate the active catalyst. The choice of ligand is critical for stabilizing the palladium species and facilitating the key steps of the catalytic cycle. The base is required to activate the boronic acid for transmetalation.
Experimental Protocol: Suzuki-Miyaura Coupling of a 4-Bromo-isothiazole Derivative
This protocol is a representative procedure for the Suzuki-Miyaura coupling of a halo-isothiazole, based on established methods.[1][13][14]
Catalytic Cycle for the Suzuki-Miyaura Reaction:
A simplified representation of the catalytic cycle.
Materials:
-
4-Bromo-isothiazole derivative (1.0 eq)
-
Aryl boronic acid (1.1 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) (0.01 - 0.05 eq)
-
Ligand (if required, e.g., SPhos, JohnPhos) (0.02 - 0.1 eq)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 - 3.0 eq)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, THF/water mixture)
-
Inert atmosphere (Argon or Nitrogen)
-
Standard Schlenk line or glovebox equipment
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the 4-bromo-isothiazole derivative (1.0 eq), aryl boronic acid (1.2 eq), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and base (e.g., K₂CO₃, 2.0 eq).
-
Solvent Addition: Add the degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe. The use of degassed solvents is crucial to prevent the oxidation and deactivation of the palladium catalyst.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (4-24 hours).
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After completion, cool the reaction to room temperature and add water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Data Presentation:
| Entry | Halo-isothiazole | Boronic Acid | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 4-Bromo-3-methylisothiazole | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 88 | [1] |
| 2 | 5-Iodo-3-phenylisothiazole | 4-Methoxyphenylboronic acid | Pd₂(dba)₃/SPhos | K₃PO₄ | Toluene | 100 | 91 | [12] |
| 3 | 4-Chloro-3,5-dimethylisothiazole | 2-Thienylboronic acid | Pd(OAc)₂/JohnPhos | Cs₂CO₃ | THF/H₂O | 80 | 75 | [3] |
Isothiazoles in Action: The Synthesis of Ziprasidone
The antipsychotic drug Ziprasidone is a prime example of how isothiazole intermediates are utilized in the synthesis of complex, biologically active molecules.[5][6][7] The synthesis involves the coupling of a functionalized isothiazole-piperazine moiety with a chloro-oxindole derivative.
Synthetic Strategy:
The key step in many reported syntheses of Ziprasidone is the nucleophilic substitution reaction between 1-(1,2-benzisothiazol-3-yl)piperazine and 5-(2-chloroethyl)-6-chloro-oxindole. The isothiazole-containing fragment is prepared separately and then coupled to the oxindole core to assemble the final drug molecule.
Experimental Protocol: Final Step in the Synthesis of Ziprasidone
This protocol is a representative procedure for the final coupling step in the synthesis of Ziprasidone.[6][15]
Final Coupling Step in Ziprasidone Synthesis:
A flowchart of the final synthetic step.
Materials:
-
5-(2-bromoethyl)-6-chloro-oxindole (1.0 eq)
-
1-(1,2-benzisothiazol-3-yl)piperazine (1.1 eq)
-
De-ionized water
-
Standard laboratory glassware for heating and filtration
Procedure:
-
Reaction Setup: To a reaction vessel, add 5-(2-bromoethyl)-6-chloro-oxindole and 1-(1,2-benzisothiazol-3-yl)piperazine to de-ionized water at room temperature.[6]
-
Heating: Slowly heat the mixture with stirring to 98-100 °C over a period of 60-80 minutes. The use of water as a solvent in this step is an example of green chemistry, avoiding the use of volatile organic solvents.
-
Reaction: Maintain the reaction at 98-100 °C for 4-5 hours.
-
Monitoring: Monitor the completion of the reaction by HPLC.
-
Isolation: Filter the hot suspension to collect the solid product.
-
Washing: Suspend the wet cake in de-ionized water, heat to 90-95 °C, stir for 30 minutes, and filter while hot. This washing step is crucial for removing unreacted starting materials and impurities.
-
Drying: Dry the purified solid to obtain Ziprasidone base.
Data Presentation:
| Starting Material 1 | Starting Material 2 | Solvent | Temperature (°C) | Time (h) | Purity (HPLC) | Reference |
| 5-(2-bromoethyl)-6-chloro-oxindole | 1-(1,2-benzisothiazol-3-yl)piperazine | De-ionized water | 98-100 | 4-5 | >99.9% | [6] |
| 5-(2-chloroethyl)-6-chloro-oxindole | 1-(1,2-benzisothiazol-3-yl)piperazine | Methyl isobutyl ketone | Reflux | 40 | Not specified | [15] |
Conclusion
The isothiazole nucleus is a remarkably versatile synthetic intermediate that offers chemists a powerful toolkit for the construction of complex molecules. From facile ring-opening reactions that provide access to valuable synthons, to its role as a stable scaffold for metal-catalyzed functionalization, the isothiazole ring continues to find new and exciting applications in organic synthesis. The protocols and insights provided in this guide are intended to empower researchers to confidently incorporate isothiazole-based strategies into their synthetic endeavors, ultimately accelerating the pace of discovery in drug development and materials science.
References
-
Bera, A., Patra, P., Azad, A., Ali, S. A., Manna, S. K., Saha, A., & Samanta, S. (2022). Neat synthesis of isothiazole compounds, and studies on their synthetic applications and photophysical properties. New Journal of Chemistry, 46(24), 11685-11694. [Link]
-
NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]
-
NROChemistry. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube. [Link]
- CN101450946B. (n.d.). Synthetic method of ziprasidone.
- WO2005085240A2. (n.d.). Process for the preparation of ziprasidone.
-
Organic Chemistry Portal. (n.d.). Isothiazole synthesis. [Link]
-
Ma, X., Yu, X., Huang, H., Zhou, Y., & Song, Q. (2020). Synthesis of Thiazoles and Isothiazoles via Three-Component Reaction of Enaminoesters, Sulfur, and Bromodifluoroacetamides/Esters. Organic Letters, 22(14), 5284–5288. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A general and efficient method for the Suzuki-Miyaura coupling of 2-pyridyl nucleophiles. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]
-
Nisar, M., Ali, I., Shah, M., & Islam, M. S. (2013). Efficient PPA-SiO2-catalyzed Synthesis of β-enaminones Under Solvent-Free Conditions. ResearchGate. [Link]
- US8178674B2. (n.d.). Process for the preparation of ziprasidone.
-
New Drug Approvals. (2013, November 19). Ziprasidone. [Link]
-
Bellina, F., Cauteruccio, S., & Rossi, R. (2006). Suzuki-Miyaura cross-coupling reactions of unprotected haloimidazoles. European Journal of Organic Chemistry, 2006(6), 1395–1398. [Link]
-
Ghorab, M. M., Al-Said, M. S., & El-Gazzar, A. R. B. A. (2012). Syntheses of Enaminone-Based Heterocyclic Compounds and Study their Biological Activity. Journal of Heterocyclic Chemistry, 49(4), 812-819. [Link]
-
Tan, Y., Tan, Y., & Li, Y. (2014). A General and Efficient Method for the Suzuki–Miyaura Coupling of 2-Pyridyl Nucleophiles. Tetrahedron Letters, 55(30), 4129-4132. [Link]
-
Kletskov, A. V., Egorova, A. Y., & Nenajdenko, V. G. (2002). Isothiazoles (1,2-thiazoles): Synthesis, properties and practical use. Russian Chemical Reviews, 71(8), 673-694. [Link]
- WO2003070246A1. (n.d.). Controlled synthesis of ziprasidone and compositions thereof.
-
Ma, X., Yu, X., Huang, H., Zhou, Y., & Song, Q. (2020). Synthesis of Thiazoles and Isothiazoles via Three-Component Reaction of Enaminoesters, Sulfur, and Bromodifluoroacetamides/Esters. Figshare. [Link]
-
Ma, X., Yu, X., Huang, H., Zhou, Y., & Song, Q. (2020). Synthesis of Thiazoles and Isothiazoles via Three-Component Reaction of Enaminoesters, Sulfur, and Bromodifluoroacetamides/Esters. PubMed. [Link]
-
Kandefer-Szerszen, M., & Rzeski, W. (1993). Synthesis of isothiazole derivatives with potential biological activity. Acta poloniae pharmaceutica, 50(4-5), 329–333. [Link]
-
Chan, A. W. K., & Crow, W. D. (1968). Isothiazole chemistry. V. Acylation and acyl migration in 3-hydroxyisothiazole. Australian Journal of Chemistry, 21(10), 2603-2610. [Link]
-
Kletskov, A. V., Egorova, A. Y., & Nenajdenko, V. G. (2019). Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. Thieme. [Link]
-
Elgazwy, A.-S. S. H. (2003). The chemistry of isothiazoles. Tetrahedron, 59(38), 7445-7463. [Link]
-
Kletskov, A. V., Egorova, A. Y., & Nenajdenko, V. G. (2019). Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. ResearchGate. [Link]
-
Mąkosza, M., & Wojciechowski, K. (1997). New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity. European journal of medicinal chemistry, 32(6), 479-487. [Link]
-
Klingsberg, E. (1968). Reductive ring opening of thiazoles. The Journal of Organic Chemistry, 33(8), 2915–2917. [Link]
-
Anderson, J. C., & Cubbon, A. S. (2010). A study of some non-covalent functional group π interactions. UCL Discovery. [Link]
Sources
- 1. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (PDF) The chemistry of isothiazoles [academia.edu]
- 5. CN101450946B - Synthetic method of ziprasidone - Google Patents [patents.google.com]
- 6. WO2005085240A2 - Process for the preparation of ziprasidone - Google Patents [patents.google.com]
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- 8. Neat synthesis of isothiazole compounds, and studies on their synthetic applications and photophysical properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Syntheses of Enaminone-Based Heterocyclic Compounds and Study their Biological Activity – Oriental Journal of Chemistry [orientjchem.org]
- 11. Synthesis of isothiazole derivatives with potential biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A general method of Suzuki–Miyaura cross-coupling of 4- and 5-halo-1,2,3-triazoles in water - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Hydroxyisothiazole-5-carboxylic Acid
Welcome to the technical support center for the synthesis of 3-Hydroxyisothiazole-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental challenges. This compound and its derivatives are important scaffolds in medicinal chemistry, exhibiting a range of biological activities.[1][2] Achieving a high yield of this target molecule is crucial for the advancement of research and development projects.
This document provides in-depth, experience-driven advice in a question-and-answer format, moving beyond simple procedural steps to explain the underlying chemical principles.
Section 1: Synthesis Overview & Core Workflow
The synthesis of the isothiazole ring system can be approached through various strategies, including intramolecular cyclization and (3+2) or (4+1) heterocyclization methods.[3] A common and effective route to this compound often starts from a precursor like an ethyl or methyl ester, which is later hydrolyzed. The core of the synthesis typically involves the formation of the N-S bond to close the isothiazole ring.
Below is a generalized workflow for a common synthetic approach.
Section 2: Troubleshooting Guide
This section addresses specific problems that can arise during the synthesis.
Q1: My reaction yield is very low or I'm not getting any product. What are the most likely causes?
Answer: A low or zero yield is a common but solvable issue in heterocyclic synthesis.[4] A systematic approach is the best way to diagnose the problem.[4]
-
Purity of Reagents and Solvents: This is the most frequent culprit. Impurities in starting materials can halt the reaction or lead to unwanted side products.[4] Solvents, especially, must be anhydrous if the reaction is moisture-sensitive.
-
Actionable Advice: Always use reagents from a reliable source. If purity is questionable, purify starting materials by distillation or recrystallization. Ensure solvents are freshly dried using appropriate methods (e.g., molecular sieves, distillation from a drying agent).
-
-
Suboptimal Reaction Conditions: Temperature, reaction time, and reactant concentration are critical parameters.[4]
-
Actionable Advice:
-
Temperature Control: Ensure the reaction is maintained at the temperature specified in the protocol. Use an oil bath for consistent heating. For exothermic reactions, ensure adequate cooling to prevent byproduct formation.
-
Reaction Time: Monitor the reaction's progress using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions can stall if stopped too early or form degradation products if left for too long.[5]
-
-
-
Inefficient Mixing: For heterogeneous reactions (e.g., involving a solid reagent), poor stirring can severely limit the reaction rate.
-
Actionable Advice: Use a magnetic stir bar or overhead stirrer appropriate for the flask size and viscosity of the mixture. Ensure a vortex is visible, indicating efficient mixing.
-
-
Atmospheric Contamination: Many organic reactions are sensitive to oxygen or moisture.
Sources
Technical Support Center: Purification of 3-Hydroxyisothiazole-5-carboxylic Acid
Welcome to the technical support center for 3-Hydroxyisothiazole-5-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development professionals to navigate the nuances of purifying this important heterocyclic compound. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your purification workflows effectively.
Section 1: Understanding the Molecule: Key Physicochemical Properties
Effective purification begins with a solid understanding of the target molecule's properties. While extensive data for this compound is not widely published, we can infer its behavior from its structural motifs: the carboxylic acid and the 3-hydroxyisothiazole ring. The 3-hydroxyisothiazole moiety is recognized as a bioisostere of a carboxylic acid, indicating it possesses significant acidity.[1]
Table 1: Estimated Physicochemical Profile
| Property | Estimated Value/Characteristic | Rationale & Impact on Purification |
| pKa | ~4-5 (for the 3-hydroxy group)[1] | The molecule is acidic, allowing for manipulation of its charge state. This is the cornerstone of purification by acid-base extraction. At pH > 6, it will be deprotonated (anionic) and water-soluble. At pH < 3, it will be protonated (neutral) and have higher solubility in organic solvents. |
| Appearance | Likely a solid at room temperature. | Similar isothiazole carboxylic acids are reported as crystalline solids.[2] This makes recrystallization a primary and highly effective purification technique. |
| Solubility | Poorly soluble in non-polar solvents (e.g., hexane, cyclohexane). Soluble in polar organic solvents (e.g., ethanol, DMSO, ethyl acetate).[3] | Solvent selection is critical. Poor solubility in non-polar solvents can be exploited for precipitation or washing away non-polar impurities. |
| Stability | Potential for degradation under harsh basic or high-temperature conditions. | Purification methods should ideally be conducted under mild conditions. Forced degradation studies can help identify stability limits.[4] |
Section 2: Primary Purification Strategies & Protocols
Based on the compound's profile, the most effective purification techniques are acid-base extraction and recrystallization. These methods can be used sequentially to achieve high purity.
Workflow Overview: From Crude Reaction to Pure Compound
The following diagram outlines a typical purification workflow following synthesis.
Caption: Decision tree for troubleshooting low purity after recrystallization.
Detailed Actions:
-
Characterize the Impurity: Use analytical techniques like ¹H NMR and LC-MS to identify the persistent impurity. Knowing its structure is key to devising a removal strategy.
-
Second Recrystallization: Perform another recrystallization using a different solvent system. The solubility of the impurity may differ significantly in another solvent. A guide for solvent selection is provided below. [5][6] Table 2: Recrystallization Solvent Selection Guide
Solvent Class Examples Polarity Notes Alcohols Methanol, Ethanol High Good for dissolving polar compounds. May need an anti-solvent like water. Esters Ethyl Acetate Medium Versatile solvent, often provides good crystal quality. Ethers THF, t-BuOMe Medium Good dissolving power, lower boiling points can be advantageous. Hydrocarbons Hexane, Cyclohexane Low Primarily used as anti-solvents or for washing to remove non-polar impurities. [2] Water - High Useful as a co-solvent or anti-solvent, especially given the compound's acidity. -
Column Chromatography: If recrystallization fails, silica gel column chromatography is the next logical step. Given the acidic nature of the compound, care must be taken.
-
Mobile Phase: Start with a non-polar solvent system (e.g., Hexane/Ethyl Acetate) and gradually increase the polarity.
-
Additive: To prevent the acidic compound from streaking on the silica gel, add a small amount (~0.5-1%) of a volatile acid, like acetic acid or formic acid, to the mobile phase.
-
Q3: My recovery from the acid-base extraction is very low. Why?
Answer: Low recovery can stem from several factors related to the compound's solubility and stability.
Possible Causes & Solutions:
-
Incomplete Extraction: The compound may not have been fully deprotonated. Ensure the pH of the aqueous layer is sufficiently basic (pH > 8) during the extraction step. Perform multiple extractions (3x) with the basic solution.
-
Incomplete Precipitation: The compound may not have fully precipitated upon acidification. Check that the final pH is low enough (pH < 3). Also, ensure the solution is thoroughly chilled, as solubility increases with temperature.
-
Emulsion Formation: Emulsions can form at the interface of the organic and aqueous layers, trapping your product. To break an emulsion, try adding a small amount of brine (saturated NaCl solution) or filtering the mixture through a pad of Celite.
-
Product Solubility in Acidic Water: Some carboxylic acids retain slight solubility even in acidic aqueous solutions. After filtering the precipitate, you can try extracting the acidic aqueous filtrate with a fresh portion of an organic solvent (like ethyl acetate) to recover any dissolved product.
Q4: How do I assess the final purity of my compound?
Answer: A combination of analytical techniques is required to confirm both the identity and purity of your final product.
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity assessment. A reverse-phase method (e.g., using a C18 column) with a UV detector is typically suitable. [7]The purity is determined by the area percentage of the main peak.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR confirms the chemical structure and can reveal the presence of impurities, including residual solvents.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
-
Melting Point: A sharp melting point range (typically < 2 °C) is a good indicator of high purity for a crystalline solid.
References
-
ChemSynthesis. (n.d.). methyl 3-hydroxy-5-isothiazolecarboxylate. Retrieved from [Link]
-
Ballatore, C., et al. (2013). Structure Property Relationships of Carboxylic Acid Isosteres. Journal of Medicinal Chemistry, 56(19), 7785–7817. Available at: [Link]
-
Koutentis, P. A., et al. (2023). Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid. Molbank, 2023(1), m1557. Available at: [Link]
- Google Patents. (1966). Processes for preparing thiazole carboxylic acids. US3274207A.
-
Giebułtowicz, J., et al. (2021). Simultaneous determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid and main plasma aminothiols by HPLC–UV based method. Scientific Reports, 11(1), 12698. Available at: [Link]
-
Shukla, A. P., & Verma, V. (2024). A Systematic Review On Thiazole Synthesis And Biological Activities. Journal of University of Shanghai for Science and Technology, 26(1). Available at: [Link]
- Google Patents. (2008). Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives. US7408069B2.
- Google Patents. (2015). 5-hydroxymethyl thiazole purification process with high purity and high yield. CN104693140A.
- Google Patents. (2016). Process for the purification of a carboxylic acid-containing composition. WO2016186505A1.
-
American Pharmaceutical Review. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Retrieved from [Link]
-
Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385–395. Available at: [Link]
-
Karunanithi, A. T., et al. (2007). Solvent design for crystallization of carboxylic acids. Chemical Engineering Science, 62(23), 6549-6561. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by hydrolysis or deprotection. Retrieved from [Link]
-
European Medicines Agency. (2023). ICH Q1A(R2) Stability testing of new drug substances and products. Retrieved from [Link]
- Google Patents. (2011). Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives. US7932386B2.
-
PubChem. (n.d.). Methyl 3-hydroxyisothiazole-5-carboxylate. Retrieved from [Link]
-
Kuş, M. (2020). conformational analysis of thiazole-5-carboxylic acid using dft/td-dft methods. Eskişehir Technical University Journal of Science and Technology A- Applied Sciences and Engineering, 21, 63-70. Available at: [Link]
Sources
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Technical Support Center: Isothiazole Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the Technical Support Center for Isothiazole Synthesis. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of constructing the isothiazole ring. As specialists in heterocyclic chemistry, we understand that while the isothiazole core is invaluable in pharmaceuticals and materials science, its synthesis can be fraught with challenges, from low yields to unexpected side reactions.[1][2][3]
This document moves beyond simple protocols to provide a deeper understanding of the causality behind common synthetic issues. It is structured to help you diagnose problems, optimize your reaction conditions, and ultimately achieve your synthetic goals with greater efficiency and confidence.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that are common starting points for troubleshooting any isothiazole synthesis.
Q1: My isothiazole synthesis is failing or giving very low yields. What are the first critical parameters I should re-evaluate?
A1: When an established protocol yields poor results, it's essential to return to first principles. Before exploring more complex mechanistic issues, meticulously verify the following four parameters:
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Purity of Starting Materials: This is the most common culprit. Reagents like enamines, thioamides, and α-haloketones can be unstable or contain impurities that initiate side reactions.[4][5] 2-aminothiophenol, a common precursor in related syntheses, is notoriously prone to oxidation, forming a disulfide dimer which is often visible as a yellow precipitate.[5]
-
Actionable Advice: Whenever possible, use freshly opened reagents. If in doubt, purify starting materials immediately before use (e.g., recrystallization, distillation, or column chromatography). Confirm purity via NMR or melting point analysis.
-
-
Reaction Temperature: Many isothiazole cyclizations are sensitive to thermal conditions. Excessive heat can lead to decomposition of starting materials or the desired product, while insufficient heat will result in an incomplete reaction.[4]
-
Actionable Advice: If the reaction is sluggish, increase the temperature in small increments (e.g., 10 °C). If you observe the formation of multiple byproducts via TLC, consider lowering the temperature.
-
-
Solvent Choice and Quality: The polarity and protic nature of the solvent can dramatically influence the reaction pathway. For instance, some cyclizations proceed more efficiently in aprotic solvents like DMF, while others are optimized for alcohols.[4]
-
Actionable Advice: Ensure your solvent is anhydrous if the reaction is moisture-sensitive. Consider screening a small set of different solvents (e.g., EtOH, DMF, DMSO, Toluene) to find the optimal medium for your specific substrates.
-
-
In-Process Reaction Monitoring: Relying solely on the reaction time specified in a literature procedure can be misleading. Reaction kinetics can vary based on substrate electronics and laboratory conditions.
-
Actionable Advice: Monitor the reaction's progress closely using an appropriate technique like Thin Layer Chromatography (TLC) or LC-MS.[4] This allows you to identify the optimal reaction time, observe the consumption of starting materials, and detect the emergence of byproducts in real-time.
-
Q2: What are the primary safety concerns I should be aware of during isothiazole synthesis?
A2: Safety is paramount. Isothiazole and its precursors carry specific risks:
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Toxicity of Isothiazole: The parent isothiazole is a pyridine-like liquid and should be handled with caution as it is considered more toxic than pyridine.[3] Substituted isothiazoles are generally less toxic but should still be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
-
Reagent Hazards: Many reagents used are hazardous. Thionyl chloride is corrosive and reacts violently with water.[6] Elemental sulfur can cause irritation. Always consult the Safety Data Sheet (SDS) for every reagent before beginning your experiment.
-
Reaction Exotherms: Some cyclization and oxidation reactions can be exothermic. When scaling up reactions, ensure you have adequate cooling capabilities and add reagents portion-wise to maintain control over the reaction temperature.
Part 2: Troubleshooting Guide: Common Side Reactions & Their Mitigation
This section delves into specific experimental issues, explaining the underlying chemistry and providing targeted solutions.
Issue 1: Formation of Unwanted Isomers or Regiochemical Mixtures
Q: My reaction produces a mixture of isothiazole isomers. How can I improve the regioselectivity?
A: The formation of regioisomers is a classic challenge in heterocycle synthesis, particularly in (3+2) cycloaddition approaches or condensations involving unsymmetrical precursors.[1] The regiochemical outcome is determined by the electronic and steric properties of the reacting partners.
Causality: In a typical (3+2) cycloaddition, the reaction proceeds via the alignment of the molecular orbitals of a three-atom fragment and a two-atom fragment. The preferred orientation (and thus the final regioisomer) is the one with the most favorable orbital overlap, which is governed by the electron-donating and electron-withdrawing nature of the substituents on each fragment.
Caption: Regioselectivity is determined by the relative energy of competing transition states.
Troubleshooting Protocol: Enhancing Regioselectivity
| Parameter | Problem Indication | Proposed Solution & Rationale |
| Substrate Electronics | A nearly 1:1 mixture of isomers. | Modify the electronic nature of your starting materials. Adding a strong electron-withdrawing group to one fragment and an electron-donating group to the other can create a more polarized system, strongly favoring one transition state over the other. |
| Steric Hindrance | One isomer is consistently minor but always present. | Introduce a bulky substituent near one of the reacting centers. This will sterically disfavor one of the reaction pathways, increasing the yield of the desired regioisomer. |
| Catalyst/Solvent | Isomer ratio changes with different reaction setups. | The choice of a Lewis acid catalyst or solvent can influence the electronic distribution in the transition state. Screen different Lewis acids (e.g., ZnCl₂, TiCl₄) or solvents of varying polarity to find conditions that maximize the desired isomer. |
| pH Control | Relevant for syntheses involving protonation steps (e.g., Hantzsch-type). | In analogous thiazole syntheses, acidic conditions can lead to isomeric imino byproducts.[4] For isothiazoles, ensure the reaction pH is controlled (neutral or slightly basic) to prevent unwanted protonation events that could open up alternative cyclization pathways. |
Issue 2: Side Reactions Involving Enamine Precursors
Q: I am using an enamine precursor and getting a complex mixture, including a pyridine byproduct. How can I favor isothiazole formation?
A: This is a known complication when using certain primary enamines, such as 3-aminocrotononitrile, in reactions with sulfur-based electrophiles like 4,5-dichloro-1,2,3-dithiazolium chloride.[7] The enamine and subsequent intermediates are nucleophilic at multiple sites, leading to competing reaction pathways.
Causality: The reaction can branch at a key intermediate. One pathway leads to the desired S-N bond formation and cyclization to the isothiazole. A competing pathway can involve the intermediate acting as a nucleophile to attack another molecule of the enamine starting material, ultimately leading to a pyridine ring construction.[7]
Caption: Mechanistic branch point leading to either isothiazole or pyridine.
Protocol: Suppressing Pyridine Formation in Enamine-Based Syntheses
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve the primary enamine (1.0 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane or THF) to a concentration of ~0.1 M.
-
Temperature Control: Cool the solution to a low temperature, typically 0 °C or -20 °C, using an ice or dry ice/acetone bath. Maintaining a low temperature is critical to slow down the rate of the intermolecular side reaction.
-
Slow Addition: Dissolve the sulfur electrophile (e.g., 4,5-dichloro-1,2,3-dithiazolium chloride, 1.05 equivalents) in the same anhydrous solvent. Add this solution to the enamine solution dropwise via a syringe pump over a period of 1-2 hours. Slow addition maintains a low concentration of the electrophile, favoring the intramolecular cyclization.
-
Reaction Monitoring: Monitor the reaction by TLC. The goal is to see the formation of the isothiazole product without a significant buildup of the pyridine byproduct.
-
Work-up: Once the starting material is consumed, quench the reaction with a mild aqueous solution (e.g., saturated sodium bicarbonate). Avoid strong acids or bases which could degrade the product.
-
Purification: Purify the crude product promptly via flash column chromatography to separate the desired isothiazole from any pyridine byproduct that may have formed.
Issue 3: Product Decomposition and Ring Opening
Q: My isothiazole product appears unstable and decomposes during workup or purification on silica gel. What is happening?
A: The isothiazole ring, while aromatic, contains a relatively weak N-S bond. This bond is susceptible to cleavage by certain nucleophiles or under reductive conditions, leading to ring-opened products.
Causality: The sulfur atom in the isothiazole ring is electrophilic and can be attacked by nucleophiles. This is particularly true for isothiazolium salts or isothiazoles bearing electron-withdrawing groups. Strong bases, certain amines, or reducing agents can initiate this ring-opening cascade. Furthermore, the slightly acidic nature of silica gel can sometimes catalyze the degradation of sensitive isothiazole derivatives during column chromatography.
Troubleshooting Protocol: Preserving Product Integrity
| Parameter | Problem Indication | Proposed Solution & Rationale |
| Work-up Conditions | Low recovery after aqueous washes. | Use neutral or mildly basic washes (e.g., saturated NaHCO₃ solution) instead of strong bases (e.g., NaOH). Ensure the workup is performed quickly and at low temperatures to minimize contact time with the aqueous phase. |
| Purification Method | Streaking or decomposition on silica gel TLC/column. | Deactivate the silica gel by pre-treating it with a small amount of a non-nucleophilic base like triethylamine (e.g., by adding 1% Et₃N to the eluent). Alternatively, consider other purification methods like recrystallization or chromatography on a less acidic stationary phase like alumina. |
| Choice of Reagents | The product degrades when a subsequent reaction is attempted. | Be mindful of reagent compatibility. Avoid using strong nucleophiles (e.g., Grignards, organolithiums) or harsh reducing agents (e.g., LiAlH₄) unless ring opening is the desired outcome. For reductions, consider milder conditions if possible. |
Part 3: References
-
Benchchem. (n.d.). Common side reactions in the Hantzsch synthesis of 5-aminothiazoles. Retrieved from BenchChem.[4]
-
Alam, M. A. (2019). A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. Medicinal & Analytical Chemistry International Journal. Semantic Scholar.[8]
-
Kletskov, A. V., et al. (2019). Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. Russian Chemical Reviews.[1]
-
Organic Chemistry Portal. (n.d.). Synthesis of isothiazoles. Retrieved from organic-chemistry.org.[9]
-
ResearchGate. (2019). (PDF) A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance.[2]
-
Ghosh, S., et al. (2018). Neat synthesis of isothiazole compounds, and studies on their synthetic applications and photophysical properties. New Journal of Chemistry.[10]
-
Clarke, D., et al. (1998). New synthesis of isothiazoles from primary enamines. Journal of the Chemical Society, Perkin Transactions 1.[7]
-
Ma, X., et al. (2020). Synthesis of Thiazoles and Isothiazoles via Three-Component Reaction of Enaminoesters, Sulfur, and Bromodifluoroacetamides/Esters. Organic Letters.[11][12]
-
Wikipedia. (n.d.). Isothiazole.[13]
-
Lin, Y.-I., & Lang Jr., S. A. (1980). New synthesis of isoxazoles and isothiazoles. A convenient synthesis of thioenaminones from enaminones. The Journal of Organic Chemistry.[14]
-
ResearchGate. (n.d.). The chemistry of isothiazoles.[15]
-
Clerici, F., & Pocar, D. (2007). From isothiazoles to new or known heterocycles via cycloaddition reactions. Paper presented at the 3rd EuCheMS Conference on pericyclic reactions.[16]
-
Kletskii, M. E., et al. (2002). Isothiazoles (1,2-Thiazoles): Synthesis, Properties and Applications. Russian Chemical Reviews.[6]
-
ChemicalBook. (2022). Synthesis of Isothiazole.[3]
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Technical Support Center: Optimizing Reaction Conditions for 3-Hydroxyisothiazole-5-carboxylic Acid Derivatives
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis and optimization of 3-hydroxyisothiazole-5-carboxylic acid and its derivatives. This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established chemical principles and field-proven insights to help you navigate the complexities of your experimental work.
Introduction: The Chemistry of this compound
The this compound scaffold is a valuable heterocyclic motif in medicinal chemistry, with derivatives showing a range of biological activities, including anti-inflammatory and anti-HIV properties[1]. Its synthesis, however, often involves a multi-step process that can present several challenges, from the initial ring formation to the final hydrolysis of an ester precursor. The key to success lies in understanding the delicate balance of reactivity, tautomerism, and stability of the intermediates and final product. This guide will address the most common hurdles encountered during this synthesis.
Troubleshooting Guide: A Problem-Solving Approach
This section is structured to address specific experimental failures. Each problem is analyzed for its probable causes, followed by actionable solutions and detailed protocols.
Problem 1: Low or No Yield During the Isothiazole Ring Formation (Cyclization)
You've combined your starting materials (e.g., a β-ketothioamide or a related precursor) with a cyclizing agent, but TLC analysis shows mostly unreacted starting material or a complex mixture of unidentified spots.
Causality Analysis: The formation of the isothiazole ring is a critical step that depends on precise conditions. Low yields often stem from poor reagent quality, suboptimal reaction parameters (temperature, solvent), or an inappropriate choice of catalyst or base.[2][3] The stability of thioamide precursors can also be a limiting factor, particularly under harsh acidic or basic conditions.[2][3]
Solutions & Optimization Strategies:
-
Verify Reagent Purity:
-
Rationale: Impurities in starting materials can introduce competing side reactions, consuming reagents and lowering the yield of the desired product.[2][3]
-
Action: Ensure all starting materials are pure and dry. Use freshly distilled solvents. If using precursors like 2-aminothiophenol for related syntheses, be aware of its high susceptibility to oxidation, which can drastically reduce yields.[4]
-
-
Solvent Screening:
-
Rationale: The solvent's polarity and boiling point are critical. It must solubilize the reactants while facilitating the reaction kinetics. In some syntheses, a sharp decline in yield is observed when switching between solvents like DMSO and less polar options like toluene or DMF.[5]
-
Action: Conduct small-scale parallel reactions to screen a panel of solvents. Common choices for similar heterocyclic syntheses include ethanol, 1-butanol, DMSO, and DMF.
-
-
Temperature Optimization:
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Rationale: Cyclization reactions have a specific activation energy. Insufficient heat may lead to an incomplete reaction, while excessive heat can promote decomposition or the formation of unwanted byproducts.[4]
-
Action: If the reaction is sluggish at room temperature, gradually increase the heat in 10-15 °C increments, monitoring progress by TLC. Conversely, if multiple products are forming at elevated temperatures, try lowering the temperature.[4]
-
-
Catalyst/Base Selection:
-
Rationale: Many isothiazole syntheses are promoted by a base or acid. The choice is critical. A base that is too strong can cause unwanted deprotonation and side reactions, while one that is too weak will not effectively catalyze the reaction.
-
Action: If using a base, consider alternatives with different pKa values (e.g., K₂CO₃, Et₃N, DBU). For acid-promoted reactions, Brønsted acids like p-toluenesulfonic acid (TsOH) or even additives like isonicotinic acid have been shown to be effective in related thiazole syntheses.[5]
-
Workflow for Troubleshooting Low Cyclization Yield
Caption: Troubleshooting logic for low cyclization yield.
Problem 2: Difficulty Hydrolyzing the Carboxylate Ester to the Final Carboxylic Acid
The isothiazole ring has formed successfully as the methyl or ethyl ester, but the final saponification step is either incomplete or leads to decomposition of the heterocyclic core.
Causality Analysis: Ester hydrolysis is an equilibrium process.[6] For base-catalyzed hydrolysis (saponification), the reaction is effectively irreversible because the carboxylate salt is formed. However, hindered esters can be resistant to hydrolysis.[6] Conversely, the isothiazole ring itself can be sensitive to harsh basic or acidic conditions, leading to ring-opening or other degradation pathways.
Solutions & Optimization Strategies:
-
Standard Saponification (Base-Catalyzed):
-
Rationale: This is the most common method. Using a hydroxide source in an aqueous-organic solvent mixture is typically effective.[6]
-
Action: Use a stoichiometric excess (2-4 equivalents) of LiOH, NaOH, or KOH in a mixture of THF/water or MeOH/water. Run the reaction at room temperature first, and only heat gently if necessary while monitoring for any product decomposition by TLC.
-
-
Acid-Catalyzed Hydrolysis:
-
Rationale: If the substrate is sensitive to base, acid-catalyzed hydrolysis is an alternative. This is a reversible process, so a large excess of water is used to drive the reaction to completion.[6]
-
Action: Reflux the ester in an aqueous solution of a strong acid like HCl or H₂SO₄.[6] For example, refluxing in 20% aqueous HCl can be effective.[6]
-
Table 1: Comparison of Ester Hydrolysis Conditions
| Method | Reagents | Typical Conditions | Pros | Cons |
| Base-Catalyzed | LiOH, NaOH, or KOH in THF/H₂O or MeOH/H₂O | 0°C to 40°C, 2-12 h | Generally irreversible and high-yielding. | Substrate may be sensitive to strong base. |
| Acid-Catalyzed | Aq. HCl or H₂SO₄ | Reflux, 4-24 h | Useful for base-sensitive substrates. | Reversible reaction; requires harsh conditions (heat). |
Experimental Protocol: Standard Saponification of Methyl 3-Hydroxyisothiazole-5-carboxylate
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Dissolution: Dissolve the methyl ester (1.0 eq) in a 3:1 mixture of THF and water.
-
Reagent Addition: Add lithium hydroxide monohydrate (LiOH·H₂O, 2.0 eq) to the solution.
-
Reaction: Stir the mixture at room temperature for 4 hours. Monitor the disappearance of the starting material by TLC (a more polar spot corresponding to the carboxylate should appear).
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF.
-
Acidification: Dilute the remaining aqueous solution with water and cool in an ice bath. Carefully acidify to pH 2-3 with 1M HCl.
-
Isolation: The carboxylic acid product should precipitate. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.[7]
Problem 3: Unwanted Decarboxylation of the Final Product
You successfully synthesized and isolated the this compound, but it degrades over time or during subsequent reaction steps, evidenced by gas evolution (CO₂) and the formation of a less polar byproduct on TLC.
Causality Analysis: Decarboxylation is the loss of CO₂ from a carboxylic acid. While simple carboxylic acids are generally stable, the reaction is facilitated when there is a carbonyl group or other electron-withdrawing group at the β-position relative to the carboxyl group.[8] The isothiazole ring system can facilitate this process, especially under thermal stress or strong acidic conditions.[9][10]
Solutions & Optimization Strategies:
-
Avoid Excessive Heat:
-
Rationale: Thermal energy is the primary driver for many decarboxylation reactions.[8][11]
-
Action: Purify the final product using methods that do not require high heat, such as recrystallization at or below room temperature. If heating is required for subsequent reactions, use the lowest possible temperature. Store the final compound in a cool, dark place.
-
-
Control pH:
-
Rationale: Both strongly acidic and basic conditions can promote decarboxylation, depending on the mechanism.[9] For many heterocyclic carboxylic acids, the reaction proceeds through a protonated intermediate.[9]
-
Action: Maintain a neutral or slightly acidic pH during work-up and storage. Avoid prolonged exposure to strong acids, especially at elevated temperatures.
-
General Synthetic Workflow and Key Checkpoints
Caption: General workflow with critical troubleshooting checkpoints.
Frequently Asked Questions (FAQs)
Q1: What is the expected tautomeric form of the 3-hydroxyisothiazole ring? The 3-hydroxyisothiazole moiety exists in equilibrium with its tautomeric form, isothiazol-3(2H)-one.[12] The position of this equilibrium can be influenced by the solvent and the presence of other functional groups. This is critical because acylation or alkylation reactions can occur at either the exocyclic oxygen (O-acylation) or the ring nitrogen (N-acylation), potentially leading to a mixture of isomers.[12] In aprotic solvents, O-acylation is often kinetically favored.[12]
Q2: How can I effectively monitor the progress of my reaction? Thin-layer chromatography (TLC) is the most straightforward method.[4] Use a combination of polar and non-polar solvents (e.g., ethyl acetate/hexanes) to achieve good separation between your starting materials, intermediates, and products. Visualize spots using a UV lamp (254 nm) and/or by staining with potassium permanganate or iodine.[4]
Q3: My final product is difficult to purify by column chromatography. What are my options? If the product and impurities have similar polarities, column chromatography can be challenging.[4]
-
Recrystallization: This is an excellent alternative if you can find a suitable solvent system (one in which your product is soluble when hot but sparingly soluble when cold).
-
Acid-Base Extraction: As your product is a carboxylic acid, you can dissolve the crude material in an organic solvent (e.g., ethyl acetate) and extract it into a weak aqueous base (e.g., saturated NaHCO₃ solution). The impurities should remain in the organic layer. You can then re-acidify the aqueous layer to precipitate your purified product.
-
Preparative TLC/HPLC: For small quantities or very difficult separations, preparative TLC or reverse-phase HPLC can be used.
Q4: Can I convert the carboxylic acid to other derivatives like amides or esters? Yes. The carboxylic acid can be activated to form an acid chloride or by using standard peptide coupling reagents (e.g., EDC, HOBt).
-
Acid Chloride Formation: A common method is to treat the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride. Adding a catalytic amount of DMF can significantly improve the reaction rate and conditions.[13]
-
Amide/Ester Formation: Once activated, the acid chloride or the in-situ activated acid can be reacted with a wide range of amines or alcohols to furnish the corresponding amides or esters.
References
-
Optimization of the reaction conditions a. ResearchGate. [Link]
-
Isothiazole chemistry. V. Acylation and acyl migration in 3-hydroxyisothiazole. ResearchGate. [Link]
-
methyl 3-hydroxy-5-isothiazolecarboxylate. ChemSynthesis. [Link]
-
Isothiazole synthesis. Organic Chemistry Portal. [Link]
-
A Systematic Review On Thiazole Synthesis And Biological Activities. Journal of University of Shanghai for Science and Technology. [Link]
-
Thiazole synthesis. Organic Chemistry Portal. [Link]
-
Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid. MDPI. [Link]
-
Review of the synthesis and biological activity of thiazoles. Taylor & Francis Online. [Link]
-
Synthesis of 4,5-Dichloroisothiazole-3-carboxylic Acid Amides and Esters. ResearchGate. [Link]
- Processes for preparing thiazole carboxylic acids.
-
Synthesis from Carboxylic Acid Derivatives. Science of Synthesis. [Link]
-
Isothiazoles (1,2-Thiazoles): Synthesis, Properties and Applications. ResearchGate. [Link]
-
Decarboxylation. Organic Chemistry Portal. [Link]
- Decarboxylation method of heterocyclic carboxylic acid compounds.
-
Synthesis of substituted thiazol‐2(3H)‐ones. ResearchGate. [Link]
-
Hydrolytic Decarboxylation of Carboxylic Acids and the Formation of Protonated Carbonic Acid. ResearchGate. [Link]
-
18.5: Decarboxylation of Carboxylic Acids. Chemistry LibreTexts. [Link]
-
Decarboxylation. Master Organic Chemistry. [Link]
-
Carboxylic acid synthesis by hydrolysis of thioacids and thioesters. Organic Chemistry Portal. [Link]
-
A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. Semantic Scholar. [Link]
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Fast Release of Carboxylic Acid inside Cells. National Institutes of Health (NIH). [Link]
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stability issues with 3-Hydroxyisothiazole-5-carboxylic acid under acidic conditions
Welcome to the technical support center for 3-Hydroxyisothiazole-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges of this compound, particularly under acidic conditions. Our goal is to provide you with the expertise and practical insights needed to ensure the integrity of your experiments and synthetic processes.
Introduction to the Stability of this compound
This compound is a valuable heterocyclic building block in medicinal chemistry and materials science. The isothiazole ring is generally considered to be relatively stable.[1] However, the presence of both a hydroxyl group at the 3-position and a carboxylic acid group at the 5-position introduces unique reactivity and potential stability issues, especially in acidic environments. Understanding these potential challenges is crucial for reliable experimental outcomes.
This guide will address common questions and troubleshooting scenarios related to the stability of this compound in acidic media. We will explore potential degradation pathways, provide step-by-step protocols for stability assessment, and offer solutions to common problems encountered in the lab.
Troubleshooting Guide: Stability Issues in Acidic Conditions
This section is designed to help you diagnose and resolve common problems you may encounter when working with this compound in the presence of acid.
Problem 1: I am observing a significant loss of my starting material after acidic workup or reaction.
Potential Cause: You may be experiencing acid-catalyzed degradation of your compound. The two most probable degradation pathways under acidic conditions are decarboxylation and ring-opening of the isothiazole moiety.
Explanation of Causality:
-
Decarboxylation: Heteroaromatic carboxylic acids can undergo decarboxylation (loss of CO₂) upon heating in acidic solutions.[2] While often requiring elevated temperatures, the presence of the electron-donating hydroxyl group on the isothiazole ring may facilitate this process under milder conditions than expected. The mechanism likely involves protonation of the ring, followed by loss of carbon dioxide.
-
Ring-Opening: The isothiazole ring, although aromatic, can be susceptible to cleavage under harsh acidic conditions, potentially initiated by protonation of the ring nitrogen or sulfur atom. This can lead to a cascade of reactions resulting in the formation of smaller, more polar fragments.
Troubleshooting Steps:
-
Re-evaluate your reaction/workup conditions:
-
Temperature: If possible, perform your reaction or workup at a lower temperature. Decarboxylation rates are highly temperature-dependent.
-
Acid Strength and Concentration: Consider using a milder acid or a lower concentration. For example, if you are using a strong mineral acid like HCl or H₂SO₄, try a weaker organic acid like acetic acid or formic acid.
-
Reaction Time: Minimize the exposure time of your compound to acidic conditions. Quench the reaction as soon as it is complete.
-
-
Analyze your crude reaction mixture:
-
Before workup, take a small aliquot of your reaction mixture and analyze it by LC-MS and ¹H NMR. This will help you determine if the degradation is occurring during the reaction or during the aqueous acidic workup.
-
-
Perform a stability test:
-
Conduct a simple experiment to assess the stability of your starting material under your proposed reaction or workup conditions (see Experimental Protocol 1: Forced Degradation Study ).
-
Problem 2: My LC-MS analysis shows new, unexpected peaks after my reaction in acidic media.
Potential Cause: These new peaks are likely degradation products of your this compound.
Explanation of Causality:
-
Decarboxylation Product: If you observe a peak with a mass corresponding to the loss of 44 Da (the mass of CO₂), this is strong evidence for decarboxylation. The expected product would be 3-hydroxyisothiazole.
-
Ring-Opened Products: If you see multiple new peaks, especially at lower molecular weights and potentially with different polarity (retention times) in your chromatogram, this could indicate ring-opening has occurred, leading to a mixture of smaller fragments.
Troubleshooting Steps:
-
Characterize the unknown peaks:
-
Use high-resolution mass spectrometry (HRMS) to obtain accurate masses of the new peaks to help elucidate their elemental composition.
-
If possible, isolate the major degradation products by preparative HPLC and characterize them by NMR spectroscopy.
-
-
Modify your purification strategy:
-
If degradation is occurring during purification (e.g., on silica gel, which can be acidic), consider using a neutral or basic stationary phase, or switch to a different purification method like crystallization or preparative HPLC with a neutral mobile phase.
-
-
Consult the workflow diagram below for a visual representation of the potential degradation pathways.
Visualizing Potential Degradation Pathways
The following diagram illustrates the hypothesized degradation pathways of this compound under acidic conditions.
Caption: Potential degradation pathways of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH range for working with this compound?
A1: Based on the general stability of isothiazole derivatives, it is advisable to maintain the pH in the neutral to mildly acidic range (pH 4-7) whenever possible.[3] If your reaction requires strongly acidic conditions, it is crucial to perform a stability study first (see Experimental Protocol 1 ).
Q2: Are there any specific acids I should avoid when working with this compound?
A2: While there is no definitive list, strong, non-volatile mineral acids like concentrated sulfuric acid at elevated temperatures should be used with caution due to their potential to promote both decarboxylation and ring-opening. If possible, opt for milder organic acids or volatile mineral acids (like HCl in an organic solvent) that can be easily removed under reduced pressure at low temperatures.
Q3: How should I store this compound?
A3: For long-term storage, it is recommended to store the compound as a solid in a cool, dry, and dark place. If you need to store it in solution, use an aprotic, neutral solvent and store it at low temperatures (e.g., -20 °C). Avoid storing it in acidic aqueous solutions for extended periods.
Q4: I am performing a reaction that generates an acidic byproduct. Could this be causing degradation?
A4: Yes, in-situ generation of acid can lead to the same stability issues. It is important to monitor your reaction for the formation of byproducts and consider using a non-nucleophilic base to scavenge any acid that is formed, if compatible with your reaction chemistry.
Q5: My NMR spectrum of the crude product looks messy after an acidic reaction. What should I look for?
A5: In addition to the disappearance of your starting material signals, look for the appearance of a new aromatic proton signal for the decarboxylated product (3-hydroxyisothiazole). A complex mixture of aliphatic and other new aromatic signals could indicate ring-opening. Comparing the integral of your product signals to an internal standard can help you quantify the extent of degradation.
Experimental Protocols
Experimental Protocol 1: Forced Degradation Study for this compound
This protocol provides a framework for assessing the stability of your compound under specific acidic conditions.
Objective: To determine the stability of this compound under acidic conditions relevant to a planned reaction or workup.
Materials:
-
This compound
-
Solvent(s) for your reaction
-
Acid(s) to be tested (e.g., HCl, H₂SO₄, TFA, Acetic Acid)
-
HPLC-grade solvents (e.g., acetonitrile, water, methanol)
-
Internal standard (a stable compound that does not react under the test conditions and is easily detectable by your analytical method)
-
Vials for reaction
-
Analytical equipment: HPLC with UV and/or MS detector, NMR spectrometer
Procedure:
-
Prepare a Stock Solution: Accurately weigh a sample of this compound and the internal standard and dissolve them in a known volume of your reaction solvent to create a stock solution.
-
Set up Test Conditions: In separate vials, add an aliquot of the stock solution. To each vial, add the acid you wish to test at the desired concentration. Include a control vial with no acid.
-
Incubate: Place the vials at the desired temperature (e.g., room temperature, 50 °C, 80 °C).
-
Time-Point Analysis: At regular intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw a small aliquot from each vial.
-
Quench and Dilute: Immediately quench the reaction by diluting the aliquot in a neutral mobile phase for HPLC analysis. This will prevent further degradation.
-
Analyze: Analyze the samples by HPLC. Monitor the peak area of your starting material relative to the internal standard. Also, look for the appearance of new peaks.
-
Data Interpretation: Plot the percentage of remaining this compound against time for each condition. This will give you a clear indication of the stability of your compound under those specific conditions.
Data Summary Table:
The following table can be used to summarize your findings from the forced degradation study.
| Condition (Acid, Conc., Temp.) | Time (h) | % Remaining Starting Material | Major Degradation Product(s) (if any) |
| Control (No Acid, RT) | 24 | >99% | None |
| 1 M HCl, RT | 24 | ||
| 1 M HCl, 50 °C | 8 | ||
| 0.1 M H₂SO₄, 80 °C | 4 | ||
| Acetic Acid, 80 °C | 24 |
Experimental Workflow for Stability Assessment
The following diagram outlines the general workflow for assessing the stability of this compound.
Caption: Workflow for assessing the stability of this compound.
References
- Kaberdin, R. V., & Potkin, V. I. (2002). Isothiazoles (1,2-Thiazoles): Synthesis, Properties and Applications. Russian Chemical Reviews, 71(8), 673–705.
- Zarudnitskiy, E. V. (2019). Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. Chemistry of Heterocyclic Compounds, 55(10), 1035-1058.
- Li, J., et al. (2026). Diazotrifluoroethyl Radical in Photoinduced [3 + 2] Cycloadditions. Organic Letters.
- Khan, I., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(15), 4933.
- Alam, M. A., et al. (2019). A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance.
- Regiec, A., et al. (1998). New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity. Il Farmaco, 53(5), 355-364.
- Van der Veen, L. A., et al. (2001). Investigating the Mechanism of Heteroaromatic Decarboxylation Using Solvent Kinetic Isotope Effects and Eyring Transition-State Theory. Journal of the American Chemical Society, 123(4), 755-756.
- Barman, B., et al. (2001). The effects of pH on the degradation of isothiazolone biocides.
- Anonymous. (n.d.). Product Class 15: Isothiazoles. In Science of Synthesis. Thieme.
Sources
- 1. Heterocyclic ring cleavage upon collision-induced dissociation of deprotonated 3-hydroxy-1,2,5-oxadiazoles (3-hydroxyfurazans) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Investigation of Structure, Reactivity, and Biological Activity of Thiazole-Containing Compounds: A Computational Study | Journal of the Mexican Chemical Society [jmcs.org.mx]
Technical Support Center: Isothiazole Compound Characterization
Introduction
Welcome to the technical support center for the characterization of isothiazole compounds. Isothiazoles are a vital class of five-membered sulfur-nitrogen heterocycles, integral to pharmaceuticals, biocides, and advanced materials.[1][2] Their unique electronic structure, stemming from the adjacent, electronegative sulfur and nitrogen atoms, imparts significant biological activity but also presents distinct challenges in analytical characterization.[3]
This guide is designed for researchers, analytical scientists, and drug development professionals. It moves beyond simple protocols to provide in-depth, field-proven insights into overcoming common hurdles in the analysis of these molecules. We will explore the causality behind experimental observations and provide robust, self-validating troubleshooting frameworks.
Safety First: Essential Handling Precautions for Isothiazole Compounds
Before commencing any experimental work, it is critical to recognize that many isothiazole compounds are hazardous. The parent isothiazole, for instance, is classified as a highly flammable liquid and can cause serious skin and eye irritation.[4][5][6]
Q: What are the mandatory safety precautions when handling isothiazole derivatives?
A: Always consult the Safety Data Sheet (SDS) for the specific compound you are working with. However, the following general precautions are mandatory:
-
Personal Protective Equipment (PPE): Wear chemical safety goggles, flame-resistant gloves, and a lab coat at all times.[6] Work should be conducted in a well-ventilated fume hood.[7]
-
Handling: Avoid all personal contact, including inhalation.[8] Use non-sparking tools and ground all equipment to prevent static discharge, as many isothiazoles have low flash points.[5][6]
-
Storage: Store containers in a cool, well-ventilated area, away from heat and ignition sources.[7] Keep containers tightly closed.
-
Spills & First Aid: In case of skin contact, immediately wash the affected area with plenty of water and remove contaminated clothing.[5] For eye contact, rinse cautiously with water for several minutes.[4] Seek immediate medical attention if irritation persists.
-
Disposal: Dispose of all waste in accordance with local, state, and federal regulations.[6]
Part 1: Chromatographic Analysis Troubleshooting
Chromatography is the cornerstone of purity assessment and isolation of isothiazole compounds. However, their unique chemical properties can lead to frustrating and misleading results.
Q: My isothiazole compound shows significant peak tailing in reversed-phase HPLC. What is the underlying cause and how can I fix it?
A: This is a classic problem often rooted in secondary interactions between the isothiazole compound and the stationary phase.
Causality: The nitrogen atom in the isothiazole ring can act as a Lewis base, interacting with two main culprits in a silica-based C18 column:
-
Residual Silanols: Even in high-quality, end-capped columns, some free silanol groups (-Si-OH) remain on the silica surface. The slightly basic nitrogen of the isothiazole can form strong hydrogen bonds with these acidic silanols, causing a "drag" effect that results in a tailing peak.
-
Metal Impurities: Trace metals (e.g., iron, nickel) can be present in the silica matrix. The sulfur and nitrogen atoms of the isothiazole ring can act as a bidentate ligand, chelating with these metals. This interaction also retards the elution of the analyte, contributing to peak tailing.
Troubleshooting Protocol:
-
Mobile Phase Modification (First Line of Defense):
-
Acidify the Mobile Phase: Add a small amount (0.05-0.1%) of an acid like trifluoroacetic acid (TFA) or formic acid to your mobile phase (both aqueous and organic). The acid protonates the basic nitrogen on the isothiazole, but more importantly, it protonates the residual silanol groups, effectively "masking" them and preventing the secondary interaction.
-
Rationale: TFA is a strong ion-pairing agent and is highly effective but can suppress ionization in mass spectrometry. Formic acid is a better choice for LC-MS applications.
-
-
Column Selection:
-
Use a High-Purity, End-Capped Column: Modern columns are manufactured with higher purity silica and more effective end-capping (reacting residual silanols with a small silylating agent). This reduces the number of available sites for secondary interactions.
-
Consider an Inert Column: Some manufacturers offer columns with hardware (frits, tubing) made from PEEK or other inert materials to minimize metal-analyte interactions.
-
-
Chelating Agent Addition:
-
If metal chelation is suspected, adding a weak chelating agent like ethylenediaminetetraacetic acid (EDTA) at a low concentration (~0.1 mM) to the mobile phase can be effective, though this is less common and should be a final resort, especially for LC-MS work.
-
Troubleshooting Flowchart: Poor HPLC Peak Shape
Caption: Troubleshooting flowchart for poor isothiazole peak shape in HPLC.
Q: I am struggling to separate constitutional isomers of a substituted isothiazole by HPLC.
A: Isomers often have very similar polarities, making separation on standard C18 columns difficult. The key is to exploit subtle differences in their electronic or steric properties.
Solutions:
-
Change the Stationary Phase:
-
Pentafluorophenyl (PFP) Phase: This is often the best choice for isomer separation. PFP phases provide multiple retention mechanisms, including hydrophobic, pi-pi, dipole-dipole, and ion-exchange interactions. The electron-rich isothiazole ring can interact differently with the electron-deficient fluorinated ring of the stationary phase compared to its isomer, enabling separation.
-
Phenyl-Hexyl Phase: Provides alternative pi-pi interaction capabilities compared to C18.
-
Hydrophilic Interaction Chromatography (HILIC): If the compounds are sufficiently polar, HILIC can provide an orthogonal separation mechanism based on partitioning into a water-enriched layer on the stationary phase surface.
-
-
Optimize Mobile Phase and Temperature:
-
Solvent Choice: Switching from acetonitrile to methanol (or vice-versa) can alter selectivity. Methanol is a proton donor and can engage in different hydrogen bonding interactions than the aprotic acetonitrile.
-
Temperature: Lowering the column temperature can sometimes enhance resolution between closely eluting peaks by increasing the interaction time with the stationary phase.
-
Part 2: Mass Spectrometry (MS) Characterization
MS provides vital information on molecular weight and structure. However, the isothiazole ring's stability and fragmentation patterns can be tricky to interpret.
Q: The molecular ion ([M]⁺˙) of my isothiazole derivative is very weak or absent in Electron Ionization (EI-MS). Why does this happen?
A: EI is a high-energy "hard" ionization technique (typically 70 eV). The relatively weak S-N bond in the isothiazole ring can be easily cleaved upon electron impact, leading to extensive fragmentation and a low abundance of the molecular ion. This is a common characteristic of the isothiazole core. While thiazoles (with a more stable S-C-N linkage) often show abundant molecular ions, isothiazoles are more fragile.[9]
Solutions:
-
Use Soft Ionization Techniques: These methods impart much less energy to the molecule, preserving the molecular ion.
-
Electrospray Ionization (ESI): Ideal for polar, ionizable compounds. It typically produces protonated molecules ([M+H]⁺) or other adducts ([M+Na]⁺) with minimal fragmentation.
-
Chemical Ionization (CI): A softer gas-phase ionization method than EI that often yields a strong protonated molecule peak ([M+H]⁺).
-
Q: How can I use MS/MS fragmentation to confirm the presence of the isothiazole ring and differentiate it from isomers?
A: Tandem mass spectrometry (MS/MS) is essential. While a comprehensive library of isothiazole fragmentation is not as established as for other heterocycles, key principles apply.
Experimental Approach:
-
Acquire High-Resolution MS Data: Use an Orbitrap or TOF analyzer to determine the accurate mass and elemental composition of your parent ion.
-
Perform Collision-Induced Dissociation (CID): Select the [M+H]⁺ ion and fragment it.
-
Analyze the Fragmentation Pattern:
-
Characteristic Losses: Look for losses corresponding to substituents on the ring. These are often the most facile fragmentation pathways.
-
Ring Cleavage: The isothiazole ring itself will eventually fragment. Unlike the related 1,2,3-thiadiazoles, which characteristically lose N₂, isothiazoles fragment through more complex pathways.[10] Cleavage of the weak S-N bond is a primary event, often followed by the loss of small molecules like HCN or thioformyl radicals (HCS•). The specific pathway is highly dependent on the substituents.
-
Isomer Differentiation: Isomeric compounds (e.g., an isothiazole vs. a thiazole) will almost certainly produce different product ion spectra. The fragmentation of a thiazole ring is typically initiated by cleavage of bonds adjacent to the heteroatoms, leading to a different set of fragment ions.[11] Comparing the MS/MS spectra of your compound with a known standard or with a closely related analog is the most definitive method.
-
Part 3: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is unparalleled for unambiguous structure elucidation. For isothiazoles, the main challenges are correct signal assignment and ensuring sample stability during analysis.
Q: I'm having difficulty assigning the ¹H and ¹³C NMR signals for a novel, substituted isothiazole.
A: One-dimensional spectra are rarely sufficient. A full suite of 2D NMR experiments is required for confident assignment.
Systematic Protocol for NMR Assignment:
-
Acquire High-Quality 1D Spectra: Obtain ¹H and ¹³C{¹H} spectra with good signal-to-noise.
-
Run a COSY Spectrum: A ¹H-¹H COSY (Correlation Spectroscopy) experiment will reveal proton-proton coupling networks. This is crucial for identifying which protons are adjacent to each other on the isothiazole ring or on substituents.
-
Run an HSQC Spectrum: A ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) spectrum correlates each proton with its directly attached carbon. This allows you to assign the carbon signals for all protonated carbons.
-
Run an HMBC Spectrum: A ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) spectrum is the most powerful tool. It shows correlations between protons and carbons that are 2 or 3 bonds away. This is how you connect the fragments identified in the COSY and assign quaternary (non-protonated) carbons. For example, the proton at the C-5 position of the isothiazole ring should show an HMBC correlation to the carbon at the C-3 position.
-
Reference Existing Data: Use published spectral data for similar structures as a guide.[12][13]
Typical Chemical Shift Ranges for the Unsubstituted Isothiazole Ring:
| Position | Nucleus | Typical Chemical Shift (δ, ppm) |
| H-3 | ¹H | ~8.5 - 8.7 |
| H-4 | ¹H | ~7.2 - 7.4 |
| H-5 | ¹H | ~8.9 - 9.1 |
| C-3 | ¹³C | ~155 - 158 |
| C-4 | ¹³C | ~122 - 125 |
| C-5 | ¹³C | ~148 - 151 |
| Note: These are approximate values and can shift significantly based on the solvent and the electronic nature of substituents. |
Q: My isothiazole sample appears to be degrading in the NMR tube, showing new peaks over time.
A: Isothiazoles, and especially the related isothiazolinones, can be unstable under certain conditions.[14]
Potential Causes and Solutions:
-
pH Sensitivity: The compounds can be unstable at basic or strongly acidic pH. Isothiazolinones, for example, undergo rapid hydrolysis at high pH.[14][15]
-
Solution: Use neutral, aprotic NMR solvents like DMSO-d₆, acetonitrile-d₃, or acetone-d₆. Avoid using deuterated methanol or water unless you know your compound is stable.
-
-
Nucleophilic Attack: The electrophilic sulfur atom can be attacked by nucleophiles.
-
Solution: Avoid nucleophilic solvents (like methanol-d₄). Ensure your deuterated solvent is of high purity and free from nucleophilic contaminants.
-
-
Photodegradation: Some thiazole and isothiazole derivatives are known to be light-sensitive, potentially reacting with singlet oxygen to form degradation products.[16]
-
Solution: Prepare samples in amber NMR tubes or wrap standard tubes in aluminum foil. Store samples in the dark before and after analysis.
-
Part 4: Sample Purity, Stability, and Crystallography
Q: I've identified an unknown impurity in my final isothiazole product. What are the likely sources?
A: Impurities typically arise from the synthetic route or from degradation during workup and purification.
Common Sources:
-
Synthetic Precursors: Unreacted starting materials are a common source. Monitor your reaction by TLC or LC-MS to ensure it has gone to completion.[17]
-
Synthetic Byproducts: Isothiazole syntheses can be complex and may yield side products. For example, syntheses starting from β-enaminones can have competing reaction pathways.[18] Review the mechanism of your specific synthesis to anticipate potential byproducts.[19]
-
Degradation Products: As discussed, isothiazoles can degrade if exposed to harsh pH, high temperatures, or strong nucleophiles during aqueous workup or purification (e.g., on silica gel).[20]
-
Mitigation: Use buffered aqueous solutions for extraction. Consider using a less acidic stationary phase like alumina for chromatography if your compound is acid-sensitive.
-
Workflow: Characterization of a Novel Isothiazole
Caption: A typical experimental workflow for the synthesis and characterization of a novel isothiazole compound.
Protocol: Forced Degradation Study
A forced degradation (or stress testing) study is critical for understanding the intrinsic stability of a new isothiazole compound and for developing a stability-indicating analytical method.[21]
Objective: To identify potential degradation products and pathways under various stress conditions.
Methodology:
-
Prepare Stock Solution: Prepare a ~1 mg/mL solution of your isothiazole in a 50:50 acetonitrile:water mixture.
-
Set Up Stress Conditions (in separate amber vials):
-
Acid Hydrolysis: Mix 1 mL of stock with 1 mL of 1 M HCl. Heat at 60°C.
-
Base Hydrolysis: Mix 1 mL of stock with 1 mL of 1 M NaOH. Keep at room temperature.
-
Oxidative Degradation: Mix 1 mL of stock with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light.
-
Thermal Degradation: Store a vial of the stock solution at 60°C.
-
Photodegradation: Expose a vial of the stock solution in a clear vial to a photostability chamber (ICH Q1B guidelines).
-
Control: Keep a vial of the stock solution at 4°C in the dark.
-
-
Analysis:
-
At specified time points (e.g., 2, 8, 24, 48 hours), take an aliquot from each vial, neutralize if necessary (for acid/base samples), and dilute to a suitable concentration.
-
Analyze by LC-MS using a method that can separate the parent compound from any new peaks.
-
-
Interpretation:
-
Identify the conditions under which the compound degrades.
-
A good stability-indicating method is one where all degradation product peaks are baseline-resolved from the parent peak.
-
Use the MS data to get preliminary information on the mass of the degradation products to help propose degradation pathways.
-
Q: I am having trouble growing single crystals of my isothiazole derivative for X-ray crystallography.
A: This is one of the most common and difficult bottlenecks in structural biology and chemistry.[22] There is no single solution, but a systematic approach can increase your chances of success.
Expert Recommendations:
-
Purity is Paramount: The compound must be >99% pure. Even minor impurities can inhibit crystal lattice formation. Re-purify your compound by chromatography or recrystallization immediately before setting up crystal screens.
-
Systematic Screening: Do not rely on a single solvent. Use a crystal screening kit or manually set up trials using a wide range of solvents with varying polarities, from heptane and toluene to ethyl acetate, acetone, and ethanol.
-
Vapor Diffusion: This is often more successful than slow evaporation.
-
Hanging Drop: Dissolve your compound in a suitable solvent (the "drop") and suspend it over a reservoir containing a solvent in which your compound is less soluble (the "precipitant"). The slow diffusion of the precipitant vapor into the drop gradually lowers the solubility, promoting slow crystal growth.
-
Sitting Drop: A similar principle, but the drop is placed on a pedestal within the reservoir well.
-
-
Control the Rate: Slower is almost always better. Place your crystallization experiments in a vibration-free location with a stable temperature.
-
Be Patient: It can take days, weeks, or even months for crystals to appear.
Trustworthiness Check: Even with a crystal structure, be cautious. Automated software can sometimes misinterpret electron density, especially with complex or disordered structures.[23] Always critically evaluate the solved structure in the context of your other analytical data (NMR, MS) to ensure it is chemically reasonable.[24]
References
-
Incerti, M., Acquotti, D., & Vicini, P. (2008). Complete 1H and 13C NMR spectral assignment of benzo[d]isothiazole derivatives and of an isoindole isoster. Magnetic Resonance in Chemistry, 46(12), 1175-1179. Retrieved from [Link]
-
Silva, V., et al. (2020). Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles. Molecules, 25(4), 991. Retrieved from [Link]
-
Mames, I., et al. (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. International Journal of Molecular Sciences, 24(2), 1729. Retrieved from [Link]
-
ResearchGate. (2022). Recent advances in the synthesis of isothiazoles. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of isothiazoles. Retrieved from [Link]
-
Guchhait, S. K., et al. (2017). Neat synthesis of isothiazole compounds, and studies on their synthetic applications and photophysical properties. New Journal of Chemistry, 41(20), 11736-11743. Retrieved from [Link]
-
ResearchGate. (n.d.). Analysis of isothiazolinones in environmental waters by gas chromatography-mass spectrometry. Retrieved from [Link]
-
ResearchGate. (n.d.). Complete H-1 and C-13 NMR spectral assignment of benzo[d]isothiazole derivatives and of an isoindole isoster. Retrieved from [Link]
-
Barman, B. N. (1998). Influence of temperature on the degradation of isothiazolone biocides in aqueous media and in a metalworking fluid concentrate. Lubrication Engineering, 54(1), 23-29. Retrieved from [Link]
-
Clarke, G. M., Grigg, R., & Williams, D. H. (1966). Studies in mass spectrometry. Part VII. Mass spectra of thiazoles. Journal of the Chemical Society B: Physical Organic, 339-343. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
Potkin, V. I., & Nechepurenko, I. V. (2002). Isothiazoles (1,2-Thiazoles): Synthesis, Properties and Applications. Russian Chemical Reviews, 71(8), 673-694. Retrieved from [Link]
-
ResearchGate. (2019). Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. Retrieved from [Link]
-
Salem, M. A. I., et al. (2015). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. American Journal of Organic Chemistry, 5(1), 1-11. Retrieved from [Link]
-
Wikipedia. (n.d.). Isothiazole. Retrieved from [Link]
-
Krämer, T. (2021). Scientists uncover pitfalls of letting algorithms determine crystal structures. Chemistry World. Retrieved from [Link]
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MDPI. (n.d.). Novel Hit Compounds Against a Neglected Sexually Transmitted Infection: Synthesis and Trichomonacidal Activity of 1,3-Thiazolidin-4-One Derivatives. Retrieved from [Link]
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MDPI. (n.d.). Click Chemistry-Enabled Parallel Synthesis of N-Acyl Sulfonamides and Their Evaluation as Carbonic Anhydrase Inhibitors. Retrieved from [Link]
-
Al-Dies, A. M., et al. (2024). A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. RSC Advances, 14(1), 1-18. Retrieved from [Link]
-
Wu, L., et al. (2007). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. Journal of Pharmaceutical and Biomedical Analysis, 44(2), 444-453. Retrieved from [Link]
-
Academia.edu. (n.d.). The chemistry of isothiazoles. Retrieved from [Link]
-
ResearchGate. (2019). A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. Retrieved from [Link]
-
Davis, A. M., & Teague, S. J. (2003). Limitations and lessons in the use of X-ray structural information in drug design. Drug Discovery Today, 8(18), 838-845. Retrieved from [Link]
-
ResearchGate. (n.d.). ¹H NMR spectrum of the thiazole derivative B. Retrieved from [Link]
-
Creative Biostructure. (n.d.). Common Problems in Protein X-ray Crystallography and How to Solve Them. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis, Characterization, and Biological Evaluation of Some Novel Pyrazolo[5,1-b]thiazole Derivatives as Potential Antimicrobial and Anticancer Agents. Retrieved from [Link]
-
ResearchGate. (n.d.). Single crystal X-ray structure analysis for two thiazolylazo indole dyes. Retrieved from [Link]
-
Wu, Q. F., et al. (2019). Design, synthesis and fungicidal activity of isothiazole–thiazole derivatives. Pest Management Science, 75(3), 770-779. Retrieved from [Link]
-
Mills, C., et al. (2022). Dissolution Method Troubleshooting: An Industry Perspective. Dissolution Technologies, 29(4), 190-201. Retrieved from [Link]
-
Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 128-135. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Catalytic derivatization of 2-Aminobenzo[d]thiazole for observing antibacterial activity and in silico analysis. Retrieved from [Link]
-
Mr Cole Chemistry. (n.d.). Chromatography and Qualitative Analysis OCR Questions. Retrieved from [Link]
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- 21. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 22. creative-biostructure.com [creative-biostructure.com]
- 23. Scientists uncover pitfalls of letting algorithms determine crystal structures | Research | Chemistry World [chemistryworld.com]
- 24. Limitations and lessons in the use of X-ray structural information in drug design - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Regioselective Acylation of Hydroxyisothiazoles
Welcome to the technical support center for navigating the complexities of hydroxyisothiazole acylation. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in controlling the regioselectivity of O- versus N-acylation. Here, we move beyond simple protocols to explain the underlying principles that govern your reaction's outcome, empowering you to troubleshoot effectively and optimize your synthetic strategy.
Frequently Asked Questions (FAQs)
Q1: What are the primary products when acylating a 3-hydroxyisothiazole?
When you acylate a 3-hydroxyisothiazole, you are working with a molecule that exists as two rapidly interconverting forms, or tautomers: the 3-hydroxyisothiazole (lactim) form and the isothiazol-3(2H)-one (lactam) form.[1] Because of this, acylation can occur at two different sites, leading to two possible isomeric products:
-
O-Acyl Product: A 3-acyloxyisothiazole. This is an ester derivative formed by acylation on the hydroxyl group of the lactim tautomer.
-
N-Acyl Product: An 2-acylisothiazol-3(2H)-one. This is an amide derivative formed by acylation on the nitrogen atom of the lactam tautomer.
Controlling which isomer is formed is the central challenge and is dictated by the reaction conditions.
Q2: What is the most critical factor determining whether I get the O-acyl or N-acyl product?
The outcome of the reaction is primarily governed by the principle of kinetic versus thermodynamic control .[1]
-
Kinetic Control: This regime favors the fastest-forming product. In aprotic solvents, O-acylation is the kinetically favored pathway, leading almost exclusively to the 3-acyloxyisothiazole.[1] This is because the oxygen of the hydroxy tautomer is a hard nucleophile that reacts rapidly with the hard electrophilic carbonyl carbon of the acylating agent.
-
Thermodynamic Control: This regime favors the most stable product. The initially formed O-acyl product can undergo a reversible rearrangement (O→N acyl migration) to the more thermodynamically stable N-acyl isomer, particularly with heat or upon extended reaction times.[1][2] The final equilibrium position depends heavily on the steric bulk of the acyl group.
Q3: How does the structure of my acylating agent affect the outcome?
The steric and electronic properties of the acyl group play a decisive role in the stability of the final product.[1]
-
Steric Hindrance: This is the most significant factor for thermodynamic stability. Large, bulky acyl groups (e.g., benzoyl, pivaloyl) are more stable on the less-hindered oxygen atom. Consequently, for these groups, the O-acyl derivative is the major or exclusive thermodynamic product, and little to no O→N migration is observed.[1]
-
Small Acyl Groups: Smaller aliphatic acyl groups (e.g., acetyl, propionyl) can migrate from oxygen to nitrogen to form the N-acyl product, which is often more thermodynamically stable due to the formation of a robust amide bond. The formyl group, being the smallest, almost completely favors the N-acyl form at equilibrium.[1]
-
Sulfonyl Halides: Reagents like sulfonyl chlorides exclusively yield O-sulfonyl derivatives. These products are stable and do not appear to undergo rearrangement to the N-sulfonyl analogues.[1]
Q4: What specific reaction conditions favor exclusive O-acylation?
To favor the kinetically controlled O-acyl product, you should aim to make the initial acylation reaction as fast as possible while preventing the subsequent O→N rearrangement. The following conditions are recommended:
-
Low Temperature: Conduct the reaction at 0 °C or below to minimize the thermal energy available for the rearrangement.
-
Aprotic Solvents: Use non-polar, aprotic solvents like tetrahydrofuran (THF), diethyl ether, or toluene to favor the kinetic pathway.[1]
-
Reactive Acylating Agent: Employ a highly reactive acylating agent, such as an acyl chloride, to ensure the reaction is rapid.[3]
-
Short Reaction Time: Monitor the reaction closely (e.g., by TLC or LC-MS) and quench it as soon as the starting material is consumed to prevent the product from isomerizing.
Q5: How can I promote the formation of the N-acyl product?
To obtain the thermodynamically controlled N-acyl product, you must first form the O-acyl derivative and then provide the necessary conditions for it to rearrange.
-
Heating: After the initial O-acylation is complete, heating the reaction mixture will facilitate the O→N acyl migration.[1]
-
Catalysis: The rearrangement can be catalyzed by the presence of nucleophiles, including unreacted 3-hydroxyisothiazole itself.[1]
-
Choice of Acyl Group: This strategy is only effective for smaller, less sterically demanding acyl groups that favor the N-acyl isomer at equilibrium.[1]
Q6: My purified O-acyl product is converting to the N-acyl isomer during storage. How can I prevent this?
The O→N acyl shift can be slow even at room temperature. To enhance the stability of your kinetically favored O-acyl product:
-
Storage Conditions: Store the compound at low temperatures (e.g., ≤ -20 °C) in a dry, inert atmosphere.
-
Acidic Conditions: The O→N acyl shift is often base-catalyzed. Storing the product as an acid salt (e.g., hydrochloride) can significantly improve its stability by protonating the ring nitrogen, thus preventing it from participating in the rearrangement.[4]
Troubleshooting Guide
| Problem Encountered | Probable Cause | Recommended Solution |
| I am getting a mixture of O- and N-acyl products, but I want the pure O-acyl isomer. | The reaction conditions are allowing for the thermodynamically driven O→N rearrangement. | 1. Lower the Temperature: Run the reaction at 0 °C or colder. 2. Reduce Reaction Time: Monitor the reaction closely and quench immediately upon consumption of the starting material. 3. Change Solvent: Ensure you are using a strictly aprotic, non-polar solvent like toluene or hexane.[1] |
| The reaction is very slow or does not proceed when attempting O-acylation. | The nucleophilicity of the hydroxyl group is insufficient under the chosen conditions, or the acylating agent is not reactive enough. | 1. Use a Non-Nucleophilic Base: Add a base like pyridine or triethylamine to act as an acid scavenger and catalyst without competing in the acylation. 2. Increase Reagent Reactivity: Switch from a carboxylic anhydride to a more reactive acyl chloride.[5] |
| I want the N-acyl product, but the reaction stops at the O-acyl stage and will not rearrange. | The energy barrier for the O→N migration is too high, or the N-acyl isomer is thermodynamically unfavorable. | 1. Increase Thermal Energy: After confirming the formation of the O-acyl intermediate, heat the reaction mixture (e.g., reflux in toluene) to drive the equilibrium towards the N-acyl product.[1] 2. Check Steric Hindrance: If you are using a bulky acyl group (e.g., benzoyl), the O-acyl isomer is likely the thermodynamic product.[1] For these substrates, direct N-acylation is not feasible via this route; a different synthetic strategy may be required. |
Process Visualization & Decision Making
The choice between O- and N-acylation is a function of deliberate experimental design. The following diagram outlines the logical flow for achieving your desired regiochemical outcome.
Caption: Decision tree for selecting O- vs. N-acylation conditions.
Experimental Protocols
Protocol 1: Kinetically Controlled Synthesis of 3-Acyloxyisothiazoles (O-Acylation)
This protocol is designed to yield the O-acylated product by favoring kinetic control.
Workflow Diagram:
Caption: Experimental workflow for kinetically controlled O-acylation.
Step-by-Step Methodology:
-
Preparation: To a flame-dried, round-bottom flask under a nitrogen atmosphere, add 3-hydroxyisothiazole (1.0 eq) and anhydrous tetrahydrofuran (THF, ~0.1 M).
-
Basification: Add a non-nucleophilic base such as pyridine (1.1 eq).
-
Cooling: Cool the stirred solution to 0 °C using an ice-water bath.
-
Acylation: Slowly add the desired acyl chloride (1.05 eq) dropwise via syringe, ensuring the internal temperature does not rise above 5 °C.
-
Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Quenching: Once the starting material is consumed, quench the reaction by adding cold, saturated aqueous sodium bicarbonate solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product quickly via flash column chromatography on silica gel to isolate the pure 3-acyloxyisothiazole.
Protocol 2: Thermodynamically Controlled Synthesis of 2-Acyl-isothiazolin-3-ones (N-Acylation)
This protocol uses a two-stage process to first form the kinetic O-acyl product and then thermally rearrange it to the thermodynamic N-acyl product. This is generally applicable only for small acyl groups (e.g., acetyl, propionyl).[1]
Step-by-Step Methodology:
-
Initial O-Acylation: Follow steps 1-5 from Protocol 1, using an appropriate solvent for higher temperatures, such as toluene.
-
Thermal Rearrangement: After confirming the complete formation of the O-acyl intermediate by TLC or LC-MS, heat the reaction mixture to reflux (e.g., ~110 °C for toluene).
-
Reaction Monitoring: Monitor the conversion of the O-acyl intermediate to the N-acyl product by TLC or LC-MS. This rearrangement may take several hours.
-
Workup and Purification: Once the equilibrium is reached or the O-acyl spot has disappeared, cool the reaction to room temperature. Proceed with an appropriate aqueous workup (steps 6-8 from Protocol 1) to isolate and purify the desired 2-acyl-isothiazolin-3-one.
References
-
Chan, A. W. K., Crow, W. D., & Gosney, I. (1970). Isothiazole chemistry. V. Acylation and acyl migration in 3-hydroxyisothiazole. Australian Journal of Chemistry, 23(8), 1665-1676. [Link]
-
Yuan, Z., et al. (2021). Facile synthesis of O-acylhydroxamates via reaction of oxime chlorides with carboxylic acids. RSC Advances, 11(34), 20835-20839. [Link]
-
Sohma, Y., & Kiso, Y. (2013). Synthesis of O-acyl isopeptides. Chemical Record, 13(2), 218-23. [Link]
-
Lund, H., & Lunde, P. (2015). Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. Beilstein Journal of Organic Chemistry, 11, 530–570. [Link]
-
Quora. (2023). During the formation of paracetamol why do you get N-acylation instead of O-acylation? [Link]
- Pesson, M., & Dupin, S. (1961). Recherches sur les dérivés de l'isothiazole. I. Sur quelques dérivés de l'hydroxy-3 isothiazole. Bulletin de la Société Chimique de France, 1364-1369.
-
Kovács, E. R., et al. (2020). Efficient Synthesis of Acylated, Dialkyl α-Hydroxy-Benzylphosphonates and Their Anticancer Activity. Molecules, 25(21), 5099. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of O-acyl isopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Facile synthesis of O-acylhydroxamates via reaction of oxime chlorides with carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficient Synthesis of Acylated, Dialkyl α-Hydroxy-Benzylphosphonates and Their Anticancer Activity [mdpi.com]
Isothiazole Fragmentation in Mass Spectrometry: A Technical Troubleshooting Guide
Welcome to the Technical Support Center for Mass Spectrometry Analysis of Isothiazoles. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing mass spectrometry to analyze isothiazole-containing compounds. Here, we will delve into the intricacies of isothiazole fragmentation, providing in-depth, cause-and-effect explanations for common challenges and offering field-proven troubleshooting strategies in a direct question-and-answer format. Our goal is to empower you with the scientific rationale behind experimental choices, ensuring the integrity and success of your analyses.
Section 1: Understanding the Fundamentals of Isothiazole Fragmentation
The isothiazole ring, an aromatic heterocycle, is a common scaffold in many pharmaceutically active compounds. Understanding its behavior in the mass spectrometer is paramount for accurate structural elucidation and quantification.
Q1: What are the characteristic fragmentation patterns of the unsubstituted isothiazole ring under Electron Ionization (EI)?
Under electron ionization (EI), the isothiazole ring is relatively stable due to its aromaticity, often resulting in an abundant molecular ion peak which may also be the base peak.[1] The primary fragmentation pathways involve the cleavage of the weakest bonds in the ring, the N-S and C-C bonds.
A key fragmentation pathway for the parent isothiazole (m/z 85) involves the loss of hydrogen cyanide (HCN), a common neutral loss for nitrogen-containing heterocycles, leading to a fragment ion at m/z 58.[2] Another characteristic fragmentation is the expulsion of a CSH radical, resulting in a fragment at m/z 45.[2]
Below is a diagram illustrating the main fragmentation pathways of the unsubstituted isothiazole ring under EI-MS.
Caption: Primary EI fragmentation of the isothiazole ring.
Q2: How does the fragmentation of isothiazoles differ between Electron Ionization (EI) and Electrospray Ionization (ESI)?
The choice of ionization technique significantly impacts the observed fragmentation.
-
Electron Ionization (EI): As a "hard" ionization technique, EI imparts a large amount of energy into the analyte molecule, leading to extensive fragmentation.[3] This is useful for structural elucidation as it provides a detailed fragmentation fingerprint. However, for some labile isothiazole derivatives, the molecular ion may be weak or absent.[4]
-
Electrospray Ionization (ESI): ESI is a "soft" ionization technique that typically results in minimal in-source fragmentation.[3] It is the preferred method for analyzing polar and thermally labile isothiazole-containing compounds, especially in LC-MS applications. The primary ion observed is usually the protonated molecule [M+H]⁺ or other adducts (e.g., [M+Na]⁺). Fragmentation is typically induced in the collision cell (MS/MS) to obtain structural information.
| Ionization Technique | Typical Observation for Isothiazoles | Primary Use Case |
| Electron Ionization (EI) | Abundant molecular ion (for stable derivatives), extensive fragmentation | GC-MS, structural fingerprinting of volatile and thermally stable compounds |
| Electrospray Ionization (ESI) | Prominent protonated molecule [M+H]⁺, minimal in-source fragmentation | LC-MS, analysis of polar, non-volatile, and thermally labile compounds |
Section 2: Troubleshooting Common Issues in Isothiazole Mass Spectrometry
This section addresses specific problems you may encounter during your experiments and provides a logical approach to resolving them.
Q3: I am not observing the molecular ion peak for my isothiazole derivative in EI-MS. What could be the cause and how can I fix it?
The absence of a molecular ion peak is a common issue for certain classes of compounds under EI.[5]
Causality:
-
Molecular Instability: The molecular ion radical cation formed upon EI may be highly unstable and fragment completely before it can be detected. This is particularly true for isothiazoles with bulky or labile substituents.
-
High Ion Source Temperature: Excessive temperature in the ion source can promote thermal degradation of the analyte before ionization, or increase the internal energy of the molecular ion, leading to rapid fragmentation.
Troubleshooting Protocol:
-
Lower the Ion Source Temperature: Gradually decrease the ion source temperature in increments of 10-20°C and re-analyze the sample. A lower temperature may reduce thermal degradation and preserve the molecular ion.
-
Use a Softer Ionization Technique: If available, switch to Chemical Ionization (CI). CI is a softer ionization method than EI and is more likely to produce an abundant protonated molecule or adduct ion with less fragmentation.[5]
-
Derivatization: For isothiazoles with highly polar functional groups (e.g., -COOH, -OH), derivatization (e.g., silylation) can increase volatility and the stability of the molecular ion.
-
Confirm with ESI-MS: If the compound is amenable to LC-MS, analyze it using ESI to confirm the molecular weight via the [M+H]⁺ ion.
Q4: My ESI-MS spectrum shows multiple peaks for my isothiazole compound, even without MS/MS. What are these and how can I simplify the spectrum?
The presence of multiple peaks in a full scan ESI-MS spectrum for a single compound is usually due to the formation of various adducts or in-source fragmentation.
Causality:
-
Adduct Formation: Isothiazoles, particularly those with basic nitrogen atoms, can readily form adducts with cations present in the mobile phase or sample matrix. Common adducts include sodium [M+Na]⁺, potassium [M+K]⁺, and ammonium [M+NH₄]⁺.[6][7][8]
-
In-Source Fragmentation: Even though ESI is a soft ionization technique, fragmentation can occur in the ion source if the cone voltage (or fragmentor voltage) is set too high.[9][10] This is a form of collision-induced dissociation that happens before the ions enter the mass analyzer.
-
Dimer Formation: At high concentrations, some molecules can form proton-bound dimers, appearing as [2M+H]⁺.
Troubleshooting Protocol:
-
Optimize Cone/Fragmentor Voltage: To reduce in-source fragmentation, lower the cone voltage (or fragmentor voltage) in your instrument settings.[9] A good starting point is to reduce it by 10-20 V and observe the effect on the spectrum.
-
Improve Mobile Phase Purity: Use high-purity solvents and additives (e.g., formic acid, ammonium acetate) to minimize the concentration of sodium and potassium ions.
-
Sample Clean-up: If your sample is in a complex matrix, consider solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove salts and other interfering compounds.
-
Lower Sample Concentration: Dilute your sample to reduce the likelihood of dimer formation.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. uni-saarland.de [uni-saarland.de]
- 4. Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Adduct formation in electrospray ionisation-mass spectrometry with hydrophilic interaction liquid chromatography is strongly affected by the inorganic ion concentration of the samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 10. (PDF) The chemistry of isothiazoles [academia.edu]
Technical Support Center: Reaction of 3-Bromoisothiazole-5-carboxamide with NaNO2 and TFA
Welcome to the technical support center for the reaction of 3-bromoisothiazole-5-carboxamide with sodium nitrite (NaNO2) and trifluoroacetic acid (TFA). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshoot common experimental issues, and answer frequently asked questions. Our goal is to ensure your success by combining established protocols with the underlying chemical principles.
Section 1: Reaction Overview and Expected Outcome
The reaction of 3-bromoisothiazole-5-carboxamide with sodium nitrite in trifluoroacetic acid is a highly efficient method for the hydrolysis of the primary amide to the corresponding carboxylic acid.
Primary Reaction:
This transformation is notable for its high yield and mild conditions, providing a reliable route to the carboxylic acid derivative.[1][2]
Section 2: Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses common questions and potential pitfalls that researchers may encounter during this experiment.
Q1: I was expecting an amine via a Hofmann or Curtius-type rearrangement. Why did I isolate a carboxylic acid instead?
A1: This is a common point of confusion based on the reagents used. While reagents like halogens/base (Hofmann) or the formation of an acyl azide (Curtius) can lead to amines from primary amides, the combination of sodium nitrite and a strong acid with a primary amide does not facilitate these rearrangements. Instead, it promotes the formation of an N-nitrosoamide intermediate which readily hydrolyzes to the carboxylic acid. The key difference lies in the nature of the intermediate formed. Hofmann and Curtius rearrangements proceed through an isocyanate intermediate, which is then trapped by a nucleophile (like water or an alcohol) to form a carbamic acid (or carbamate) that decarboxylates to the amine.[3][4] In this reaction with NaNO2/TFA, the conditions are not conducive to the formation of an isocyanate.
Q2: My yield of 3-bromoisothiazole-5-carboxylic acid is significantly lower than the reported >95%. What are the likely causes?
A2: Several factors could contribute to a lower yield. Consider the following:
-
Temperature Control: The reaction is exothermic and should be maintained at approximately 0 °C. Higher temperatures can lead to decomposition of the starting material or the N-nitrosoamide intermediate, resulting in side products.
-
Purity of Reagents: Ensure that the 3-bromoisothiazole-5-carboxamide is of high purity. Impurities could interfere with the reaction. Sodium nitrite can degrade over time; use a fresh, dry sample. Trifluoroacetic acid should be anhydrous.
-
Stoichiometry: The reported high-yield protocol uses a significant excess of sodium nitrite (4 equivalents).[1][2] Using fewer equivalents may result in incomplete conversion of the starting material.
-
Reaction Time: While the reaction is reported to be rapid (around 15 minutes), monitor the consumption of the starting material by Thin Layer Chromatography (TLC) to ensure the reaction has gone to completion before workup.[1][2]
-
Workup Procedure: The carboxylic acid product is extracted into an organic solvent. Ensure complete extraction by performing multiple extractions (e.g., 3 x 10 mL of t-BuOMe for a 0.20 mmol scale reaction) and that the pH of the aqueous layer is acidic to ensure the carboxylic acid is in its protonated, less water-soluble form.[1][2]
Q3: I observed gas evolution during the reaction. Is this normal?
A3: Yes, the evolution of nitrogen gas (N2) is expected. This occurs during the decomposition of the N-nitrosoamide intermediate.[5]
Q4: Could this reaction be considered a Sandmeyer-type reaction?
A4: No, this is not a Sandmeyer reaction. The Sandmeyer reaction involves the conversion of a primary aromatic amine to a diazonium salt, which is then displaced by a nucleophile (e.g., a halide or cyanide) in the presence of a copper(I) salt.[6] The starting material in this case is a primary amide, not a primary amine, and the transformation is a hydrolysis, not a substitution of a diazonium group.
Q5: Are there alternative methods to achieve this transformation?
A5: While the NaNO2/TFA method is highly efficient, traditional acid- or base-catalyzed hydrolysis of the amide is also possible. However, these methods often require harsh conditions, such as prolonged heating in concentrated acid or base, which can be incompatible with sensitive functional groups on the molecule.[7][8] The NaNO2/TFA method offers a much milder and faster alternative.
Section 3: Detailed Experimental Protocol
This protocol is adapted from a validated literature procedure.[1][2]
Materials and Equipment:
-
3-bromoisothiazole-5-carboxamide
-
Sodium nitrite (NaNO2)
-
Trifluoroacetic acid (TFA)
-
tert-Butyl methyl ether (t-BuOMe)
-
Water (deionized)
-
Sodium sulfate (Na2SO4), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
TLC plates and developing chamber
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, suspend 3-bromoisothiazole-5-carboxamide (1.0 eq) in trifluoroacetic acid.
-
Cooling: Cool the stirred suspension to approximately 0 °C using an ice bath.
-
Addition of Sodium Nitrite: Carefully and portion-wise, add sodium nitrite (4.0 eq) to the cooled suspension.
-
Reaction Monitoring: Stir the reaction mixture vigorously at 0 °C. Monitor the reaction progress by TLC until the starting material is completely consumed (typically within 15 minutes).
-
Quenching and Extraction: Pour the reaction mixture into water. Extract the aqueous mixture with tert-butyl methyl ether multiple times.
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be further purified, if necessary, by recrystallization (e.g., from cyclohexane) to yield 3-bromoisothiazole-5-carboxylic acid as a colorless solid.
Quantitative Data Summary:
| Starting Material | Reagents | Conditions | Product | Yield | Reference |
| 3-bromoisothiazole-5-carboxamide | NaNO2, TFA | 0 °C, 15 min | 3-bromoisothiazole-5-carboxylic acid | 95% | [1][2] |
Section 4: Reaction Mechanism
The reaction proceeds through the in-situ formation of a nitrosating agent, which converts the primary amide into an N-nitrosoamide intermediate. This intermediate is unstable and undergoes hydrolysis to the carboxylic acid.
-
Formation of the Nitrosating Agent: Trifluoroacetic acid reacts with sodium nitrite to generate nitrous acid (HNO2), which is then protonated to form the highly electrophilic nitrosonium ion (NO+).
-
Formation of the N-Nitrosoamide: The lone pair of electrons on the nitrogen of the primary amide attacks the nitrosonium ion. Subsequent deprotonation yields an N-nitrosoamide intermediate.
-
Hydrolysis: The N-nitrosoamide is more susceptible to hydrolysis than the starting amide. Under the acidic conditions, it decomposes with the loss of nitrogen gas and water attacks the carbonyl carbon, leading to the formation of the carboxylic acid.
Workflow and Mechanistic Diagrams:
Caption: Experimental workflow for the synthesis of 3-bromoisothiazole-5-carboxylic acid.
Caption: Simplified reaction mechanism.
Section 5: Safety and Handling
All experiments should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn.
-
Sodium Nitrite (NaNO2): Sodium nitrite is a strong oxidizing agent and is toxic if swallowed. It can cause methemoglobinemia. Keep away from combustible materials. In case of contact with skin or eyes, rinse immediately with plenty of water.
-
Trifluoroacetic Acid (TFA): TFA is a strong, corrosive acid. It can cause severe skin burns and eye damage. Handle with extreme care in a fume hood. Ensure an eyewash station and safety shower are readily accessible.[2][5][9]
Disposal: All chemical waste should be disposed of according to institutional and local regulations. Trifluoroacetic acid waste should be neutralized before disposal.
Section 6: References
-
Al-Smadi, M.; Al-Zoubi, M. Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid. Molbank2023 , 2023, M1557. [Link]
-
Al-Smadi, M.; Al-Zoubi, M. Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid. ResearchGate. [Link]
-
Sciencemadness Discussion Board. amide and nitrous acid? [Link]
-
New Jersey Department of Health. Hazardous Substance Fact Sheet: Trifluoroacetic Acid. [Link]
-
Carl ROTH. Safety Data Sheet: Trifluoroacetic acid (TFA). [Link]
-
Chemguide. Reactions between amines and nitrous acid. [Link]
-
Chemistry Steps. The Reaction of Amines with Nitrous Acid. [Link]
-
Nitrosamines Exchange. N-nitrosoamides - a horse of a different color. [Link]
-
Loeppky, R. N. Nitrosamine and N-Nitroso Compound Chemistry and Biochemistry: Advances and Perspectives. ACS Symposium Series, 1993 , 553, Chapter 1, pp. 1-18.
-
Canadian Science Publishing. Photochemistry of nitroso compounds in solution. VI. Photolysis of N-nitrosamides in acidic media. [Link]
-
Wikipedia. Hofmann rearrangement. [Link]
-
Wikipedia. Curtius rearrangement. [Link]
-
Master Organic Chemistry. Amide Hydrolysis Using Acid Or Base. [Link]
-
Wikipedia. Sandmeyer reaction. [Link]
-
Dolly Corporation. Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. [Link]
-
ResearchGate. Where can I find handling precautions to work with brominated flame retardants? [Link]
-
ARKAT USA, Inc. A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. [Link]
-
Khan Academy. Acid and base-catalyzed hydrolysis of amides. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. sciencemadness.org [sciencemadness.org]
- 6. Amine Reactivity [www2.chemistry.msu.edu]
- 7. carlroth.com [carlroth.com]
- 8. dollycorporation.com [dollycorporation.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Selective Reduction of Dichloroisothiazole-3-Carboxylic Acid
This guide provides researchers, scientists, and drug development professionals with in-depth technical support for the selective reduction of the carboxy group in 4,5-dichloroisothiazole-3-carboxylic acid to its corresponding primary alcohol, (4,5-dichloro-isothiazol-3-yl)methanol. The content is structured to address common questions, provide detailed protocols, and offer robust troubleshooting advice to ensure successful and reproducible outcomes.
Section 1: Foundational Knowledge & Frequently Asked Questions (FAQs)
This section addresses the fundamental principles and common queries related to the selective reduction of dichloroisothiazole-3-carboxylic acid.
Q1: What is the primary chemical challenge in the reduction of 4,5-dichloroisothiazole-3-carboxylic acid?
A: The core challenge is chemoselectivity . The goal is to reduce the carboxylic acid group to a primary alcohol while leaving the other functional groups—specifically the two chlorine atoms and the sensitive isothiazole ring—intact. The isothiazole ring contains a relatively weak N-S bond, and the C-Cl bonds can be susceptible to reductive cleavage (hydrodehalogenation) under harsh conditions. Therefore, a mild and highly selective reducing agent is required.
Q2: Why is borane (BH₃) the recommended reagent for this specific transformation?
A: Borane (BH₃), typically used as a complex with tetrahydrofuran (BH₃·THF) or dimethyl sulfide (BH₃·SMe₂), is the reagent of choice for several key reasons:
-
High Selectivity for Carboxylic Acids: Borane reacts preferentially and rapidly with carboxylic acids over most other carbonyl functionalities like esters, amides, and ketones.[1][2] This selectivity is critical for complex molecules.
-
Mechanism-Driven Selectivity: The reaction proceeds via the formation of a triacyloxyborane intermediate, initiated by the reaction of borane with the acidic proton of the carboxylic acid.[3][4] This initial acid-base reaction is much faster than hydride attack on other less acidic or non-acidic carbonyl groups, which is why esters are typically not reduced by borane.[5]
-
Mild Reaction Conditions: The reduction can be performed at low to ambient temperatures (typically 0 °C to room temperature), which minimizes the risk of side reactions such as decomposition of the isothiazole ring or hydrodehalogenation.
-
Proven Efficacy: The scientific literature explicitly documents the successful and selective reduction of the carboxy group in 4,5-dichloroisothiazole-3-carboxylic acid using borane.[6]
Q3: Can I use other common reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄)?
A: These reagents are generally not suitable for this transformation:
-
Lithium Aluminum Hydride (LiAlH₄): This is a powerful and non-selective reducing agent.[7][8] While it will readily reduce the carboxylic acid, it poses a significant risk of causing unwanted side reactions, including cleavage of the C-Cl bonds or destructive reduction of the isothiazole ring.[9][10]
-
Sodium Borohydride (NaBH₄): This reagent is generally not reactive enough to reduce carboxylic acids under standard conditions.[4][7][11] The carboxylate anion, formed by the deprotonation of the acid, is electron-rich and resistant to nucleophilic attack by the mild hydride of NaBH₄. While modified conditions (e.g., using additives like iodine) exist to reduce acids with NaBH₄, they add complexity and may compromise selectivity.[12]
Section 2: Experimental Protocol and Workflow
This section provides a validated, step-by-step protocol for the selective reduction using borane-tetrahydrofuran complex.
Experimental Workflow Diagram
Caption: Overall workflow for the selective borane reduction.
Detailed Protocol: Synthesis of (4,5-dichloro-isothiazol-3-yl)methanol
Materials:
-
4,5-dichloroisothiazole-3-carboxylic acid
-
Borane-tetrahydrofuran complex (BH₃·THF), 1.0 M solution in THF
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate solution (NaHCO₃)
-
Saturated Sodium Chloride solution (Brine)
-
Ethyl Acetate (EtOAc)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Procedure:
-
Setup: Assemble a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen or argon inlet. Maintain a positive pressure of inert gas throughout the reaction.
-
Dissolution: To the flask, add 4,5-dichloroisothiazole-3-carboxylic acid (1.0 eq). Dissolve it in a minimal amount of anhydrous THF (approx. 0.2-0.5 M concentration).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: Charge the dropping funnel with BH₃·THF solution (1.0 M, 1.5-2.0 eq). Add the borane solution dropwise to the stirred carboxylic acid solution over 30-45 minutes, ensuring the internal temperature does not rise significantly. Note: Vigorous gas (H₂) evolution will occur initially.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours.
-
Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC). The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates completion. (See Table 2 for a sample TLC system).
-
Quenching: Once the reaction is complete, cool the flask back to 0 °C. CAREFULLY and slowly add methanol dropwise to quench the excess borane. Caution: Vigorous hydrogen evolution will occur. Continue adding methanol until the bubbling ceases.
-
Work-up:
-
Add 1 M HCl solution and stir for 30 minutes to hydrolyze the borate esters.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x volumes).
-
Wash the combined organic layers sequentially with saturated NaHCO₃ solution, water, and finally, brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude material by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure (4,5-dichloro-isothiazol-3-yl)methanol.
Section 3: Troubleshooting Guide
Q: My reaction is incomplete or has stalled according to TLC analysis. What are the possible causes?
A:
-
Reagent Quality: The BH₃·THF complex can degrade over time, especially if not stored properly under nitrogen. Use a fresh bottle or titrate an older one to determine its exact molarity. BH₃·SMe₂ is generally more stable.[8]
-
Insufficient Reagent: Carboxylic acid reductions consume borane for both deprotonation and reduction. Ensure you are using at least 1.5 equivalents of BH₃.
-
Moisture: Water reacts violently with borane, consuming the reagent. Ensure all glassware is rigorously dried and anhydrous solvents are used.[13]
-
Low Temperature: While the reaction is initiated at 0 °C, it typically requires warming to room temperature to proceed to completion at a reasonable rate.
Q: I'm observing an unexpected byproduct. What could it be?
A: While this reaction is highly selective, potential side reactions include:
-
Hydrodehalogenation: A minor byproduct corresponding to the mono-chloro or fully de-halogenated alcohol could form, though this is unlikely with borane. Mass spectrometry (MS) would show a mass loss of 34/36 amu (for one Cl) or 68/70 amu (for two Cl).
-
Incomplete Reduction (Aldehyde): It is mechanistically unlikely to isolate the aldehyde intermediate, as it is more reactive than the starting material and is rapidly reduced to the alcohol.[7]
-
Borate Esters: If the work-up is incomplete, you may have residual borate esters complexed with your product. A thorough acidic work-up should resolve this.
Q: The aqueous work-up is forming a persistent emulsion. How can I resolve this?
A: Emulsions are common during the work-up of borane reductions due to the formation of boric acid and its salts.
-
Add Brine: Add a significant volume of saturated brine to the separatory funnel. This increases the ionic strength of the aqueous phase and often helps break the emulsion.
-
Filter through Celite: Pass the entire emulsified mixture through a pad of Celite® or filter aid. This can break up the fine particulates causing the emulsion.
-
Patience: Sometimes, simply allowing the separatory funnel to stand undisturbed for an extended period (30-60 minutes) can lead to phase separation.
Q: How do I confirm the identity and purity of my final product?
A: A combination of standard analytical techniques should be used:
-
¹H and ¹³C NMR: To confirm the structure. The carboxylic acid proton signal will disappear, and a new signal for the CH₂OH group will appear in the proton NMR (typically a singlet or triplet around 4.5-4.8 ppm).
-
Mass Spectrometry (MS): To confirm the molecular weight and isotopic pattern characteristic of a dichloro-compound.
-
TLC/HPLC: To assess purity by observing a single spot/peak.[14][15]
Section 4: Mechanistic Insights
Understanding the reaction mechanism explains the high selectivity of borane.
Caption: Simplified mechanism of carboxylic acid reduction by borane.
The reaction is initiated by a rapid acid-base reaction between the carboxylic acid proton and a molecule of borane, releasing hydrogen gas and forming an acyloxyborane intermediate.[4] This intermediate is then reduced by further equivalents of borane through a series of hydride transfers, ultimately forming a trialkoxyborane. This stable intermediate is finally hydrolyzed during the aqueous work-up to liberate the primary alcohol.[3]
Section 5: Data Summary Tables
Table 1: Comparison of Common Borane Reagents
| Reagent | Formula | Concentration | Stability & Handling | Notes |
| Borane-THF | BH₃·THF | Typically 1.0 M | Less stable; should be stored under N₂ at 2-8 °C. Can decompose over time. | Most commonly used in academic labs. THF is easy to remove.[8] |
| Borane-DMS | BH₃·SMe₂ | Typically 10.0 M | More stable and concentrated than BH₃·THF. | Has a strong, unpleasant odor of dimethyl sulfide.[8][16] |
Table 2: Example TLC System for Reaction Monitoring
| Parameter | Description |
| Stationary Phase | Silica gel 60 F₂₅₄ |
| Mobile Phase | 30% Ethyl Acetate in Hexanes (adjust as needed) |
| Starting Material Rƒ | ~0.1-0.2 (more polar) |
| Product Rƒ | ~0.4-0.5 (less polar) |
| Visualization | UV light (254 nm) and/or staining (e.g., potassium permanganate) |
References
-
Chemistry Steps. (n.d.). Reduction of Carboxylic Acids and Their Derivatives. Retrieved from [Link]
-
Rzepa, H. (n.d.). Mechanism of the reduction of a carboxylic acid by borane: revisited and revised. Henry Rzepa's Blog. Retrieved from [Link]
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Angewandte Chemie International Edition. (2022). Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis. National Institutes of Health. Retrieved from [Link]
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Wiley Online Library. (2022). Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis. Retrieved from [Link]
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Organic Chemistry Data. (n.d.). Acid to Alcohol - Common Conditions. Retrieved from [Link]
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Chemistry LibreTexts. (2025). 6.5: Reactions of Carboxylic Acids - An Overview. Retrieved from [Link]
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Khan Academy. (n.d.). Reduction of carboxylic acids. Retrieved from [Link]
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Organic Letters. (2022). A Safer Reduction of Carboxylic Acids with Titanium Catalysis. ACS Publications. Retrieved from [Link]
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Chemistry Steps. (n.d.). Reduction of Carboxylic Acids. Retrieved from [Link]
-
YouTube. (2019). Carboxylic Acids to Alcohols, Part 3: Borane. Retrieved from [Link]
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AA Blocks. (2019). Recent Developments in the Chemistry of Boron Heterocycles. Retrieved from [Link]
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ResearchGate. (2015). Recent Developments in the Chemistry of Boron Heterocycles. Retrieved from [Link]
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National Institutes of Health. (n.d.). Late-stage functionalization of BN-heterocycles. Retrieved from [Link]
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ResearchGate. (2024). Research Progress on N-heterocyclic Carbene Boranes. Retrieved from [Link]
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DOI. (n.d.). Supporting information Selective reduction of carboxylic acids to alcohols in the presence of alcohols by a dual bulky transitio. Retrieved from [Link]
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Wikipedia. (n.d.). Isothiazole. Retrieved from [Link]
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American Chemical Society. (n.d.). Boron Reagents in Synthesis : Boron Chemistry: An Overview. Retrieved from [Link]
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AWS. (n.d.). Supporting Information. Retrieved from [Link]
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University of Calgary. (n.d.). Reductions of Carboxylic Acid Derivatives. Retrieved from [Link]
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Chemguide. (n.d.). reduction of carboxylic acids. Retrieved from [Link]
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Indian Academy of Sciences. (n.d.). A general synthesis of thiazoles. Part 7. Direct generation of chloromethyl 5-thiazoly. Retrieved from [Link]
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Royal Society of Chemistry. (2023). Facile, green, and functional group-tolerant reductions of carboxylic acids…in water. Retrieved from [Link]
-
Thieme. (n.d.). A Simple Method for the Reduction of Carboxylic Acids to Aldehydes or Alcohols Using H2 and Pd/C. Retrieved from [Link]
-
ResearchGate. (2002). Synthesis of 4,5-Dichloroisothiazole-3-carboxylic Acid Amides and Esters. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Alcohol synthesis by carboxyl compound reduction. Retrieved from [Link]
-
ResearchGate. (2010). Selective Reduction of Carboxylic Acids into Alcohols Using NaBH4 and I2. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Isothiazole synthesis. Retrieved from [Link]
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ResearchGate. (2022). Coordination chemistry of thiazoles, isothiazoles and thiadiazoles. Retrieved from [Link]
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Validation & Comparative
A Spectroscopic Guide to 3-Hydroxyisothiazole-5-carboxylic Acid and Its Analogs for the Discerning Researcher
For researchers, scientists, and professionals engaged in the intricate world of drug development and medicinal chemistry, the precise structural elucidation of novel heterocyclic compounds is not merely an academic exercise—it is the bedrock of innovation. The isothiazole scaffold, a five-membered aromatic ring containing adjacent nitrogen and sulfur atoms, is a privileged structure in a multitude of biologically active agents. The specific substitution pattern on this ring system can dramatically influence a molecule's physicochemical properties and its interaction with biological targets.
The Spectroscopic Challenge: Distinguishing Isothiazole Analogs
The core of our investigation lies in the ability to differentiate 3-Hydroxyisothiazole-5-carboxylic acid from its simpler precursors and substituted derivatives. The electronic interplay between the electron-withdrawing carboxylic acid group, the electron-donating hydroxyl group, and the inherent aromaticity of the isothiazole ring creates a unique spectroscopic fingerprint. This guide will dissect these fingerprints as revealed by Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Molecular Structures Under Investigation
To facilitate a clear comparison, we will focus on the following molecules:
Caption: Recommended workflow for the spectroscopic characterization of isothiazole derivatives.
Conclusion
This guide provides a comprehensive framework for the spectroscopic analysis of this compound. By leveraging detailed experimental data from the close analog, 3-bromoisothiazole-5-carboxylic acid, and applying fundamental spectroscopic principles, we have established the key spectral features to look for in ¹H NMR, ¹³C NMR, FT-IR, and mass spectra. The provided protocols and comparative data tables serve as a valuable resource for researchers working on the synthesis and characterization of this and related isothiazole derivatives. Unambiguous structural confirmation through these spectroscopic techniques is a critical step in advancing the development of new chemical entities for a wide range of scientific applications.
References
-
MDPI. (2023). Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid. Available at: [Link].
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Chemistry LibreTexts. (2023). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link].
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DergiPark. (2020). conformational analysis of thiazole-5-carboxylic acid using dft/td-dft methods. Available at: [Link].
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ResearchGate. (2025). Synthesis, spectroscopy and computational studies of selected hydroxyquinoline carboxylic acids and their selected fluoro-, thio-, and dithioanalogues. Available at: [Link].
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OpenStax. (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link].
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MDPI. (2023). Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid. Available at: [Link].
-
ChemSynthesis. (2025). methyl 3-hydroxy-5-isothiazolecarboxylate. Available at: [Link].
-
University of California, Los Angeles. (n.d.). IR: carboxylic acids. Available at: [Link].
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NIST WebBook. (n.d.). 3-Hydroxyisovaleric acid, 2TBDMS derivative. Available at: [Link].
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Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids. Available at: [Link].
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000754). Available at: [Link].
-
MDPI. (2022). Spectroscopic Characterization of 3-Aminoisoxazole, a Prebiotic Precursor of Ribonucleotides. Available at: [Link].
-
PubMed Central. (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. Available at: [Link].
-
Canadian Science Publishing. (n.d.). THIAZOLES: III. INFRARED SPECTRA OF METHYLTHIAZOLES. Available at: [Link].
-
PubChem. (n.d.). Isothiazole. Available at: [Link].
-
University of Cambridge. (n.d.). Mass spectrometry characterization of peroxycarboxylic acids as proxies for reactive oxygen species (ROS) and highly oxygenated. Available at: [Link].
-
Chemistry LibreTexts. (2022). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Available at: [Link].
-
PubMed Central. (n.d.). HPLC-MS/MS based method for the determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid in human plasma. Available at: [Link].
-
ResearchGate. (n.d.). Spectroscopic Characterization of Thiazole Orange-3 DNA Interaction. Available at: [Link].
-
ResearchGate. (n.d.). I.R Spectrum of Thiazole Amide Compound {1}. Available at: [Link].
-
PubMed. (2022). Spectroscopic Characterization of 3-Aminoisoxazole, a Prebiotic Precursor of Ribonucleotides. Available at: [Link].
-
PubMed Central. (n.d.). A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. Available at: [Link].
-
ResearchGate. (n.d.). 28 vibrational spectra and thermodynamic properties of thiazole, 2-aminothiazole, 2-amino. Available at: [Link].
A Comparative Guide to the Validation of an HPLC Method for 3-Hydroxyisothiazole-5-carboxylic Acid
This guide provides a comprehensive comparison and detailed validation protocol for a High-Performance Liquid Chromatography (HPLC) method developed for the quantification of 3-Hydroxyisothiazole-5-carboxylic acid. In the landscape of pharmaceutical development and quality control, the assurance of an analytical method's reliability is paramount. This document is intended for researchers, analytical scientists, and drug development professionals, offering an in-depth, experience-driven perspective on method validation, grounded in the principles of the International Council for Harmonisation (ICH) guidelines.[1][2][3]
Instead of a rigid recitation of validation steps, this guide presents a narrative of method evolution—from a preliminary, non-optimized state to a fully validated, robust analytical procedure. This comparative approach, supported by experimental data, aims to illuminate the rationale behind each validation parameter and the tangible improvements achieved through systematic optimization.
The Analyte: this compound
This compound is a heterocyclic compound of interest in pharmaceutical research. Its polar and acidic nature, stemming from the hydroxyl and carboxylic acid functional groups, presents unique challenges for chromatographic separation, particularly in achieving good peak shape and retention on traditional reversed-phase columns.[4][5][6][7] This guide will navigate these challenges, demonstrating a validated method that ensures accurate and precise quantification.
From a Starting Point to a Validated Method: A Comparative Overview
In analytical development, an initial method is often established based on the physicochemical properties of the analyte. For a polar acidic compound like this compound, a common starting point would be a standard reversed-phase C18 column with a simple acidic mobile phase. However, such initial conditions may suffer from poor retention, peak tailing, and lack of robustness.
This guide will compare an "Initial, Non-Optimized Method" with the "Final, Validated Method," showcasing the improvements in performance across all validation parameters.
| Parameter | Initial, Non-Optimized Method | Final, Validated Method | Rationale for Improvement |
| Stationary Phase | Standard C18, 5 µm | Polar-endcapped C18, 3.5 µm | A polar-endcapped column provides enhanced retention for polar analytes and reduces peak tailing caused by secondary interactions with residual silanols.[8] The smaller particle size improves efficiency and resolution. |
| Mobile Phase | 95:5 (v/v) Water:Acetonitrile with 0.1% Formic Acid | 98:2 (v/v) 20 mM Potassium Phosphate buffer (pH 2.5):Acetonitrile | A buffered mobile phase at a low pH ensures consistent ionization of the acidic analyte, leading to stable retention times and improved peak symmetry. The higher aqueous content enhances retention on the polar-endcapped phase.[6] |
| Flow Rate | 1.0 mL/min | 0.8 mL/min | A slightly lower flow rate can improve peak resolution and sensitivity. |
| Detection | UV at 254 nm | UV at 265 nm (λmax) | Wavelength optimization at the analyte's maximum absorbance (λmax) significantly enhances sensitivity and specificity. |
The Validation Workflow: A Step-by-Step Guide with Experimental Rationale
The validation of an analytical method is a systematic process to confirm that it is suitable for its intended purpose.[9][10] The following sections detail the experimental protocols for each validation parameter, comparing the performance of our two methods.
Caption: Overall workflow for HPLC method validation.
Specificity
Expertise & Experience: Specificity demonstrates that the analytical signal is solely from the analyte of interest, without interference from other components like impurities, degradation products, or matrix components.[11] This is a critical first step; without specificity, all other validation data is meaningless.
Experimental Protocol:
-
Blank Analysis: Inject a blank solution (diluent) to ensure no peaks are observed at the retention time of this compound.
-
Placebo Analysis: For formulated products, inject a solution containing all excipients except the active pharmaceutical ingredient (API) to check for interference.
-
Forced Degradation: Subject the analyte to stress conditions (acid, base, oxidation, heat, light) to generate potential degradation products. Analyze the stressed samples to ensure that the degradation product peaks are well-resolved from the main analyte peak.
Comparative Data:
| Sample | Initial Method Peak Purity | Validated Method Peak Purity |
| Acid Stressed | Purity Angle > Purity Threshold | Purity Angle < Purity Threshold |
| Base Stressed | Purity Angle > Purity Threshold | Purity Angle < Purity Threshold |
| Oxidative Stressed | Purity Angle > Purity Threshold | Purity Angle < Purity Threshold |
Trustworthiness: The validated method demonstrates superior resolution of the main peak from its degradation products, as evidenced by a peak purity index where the purity angle is less than the purity threshold, confirming the peak is spectrally homogenous.
Linearity and Range
Expertise & Experience: Linearity establishes a direct proportionality between the concentration of the analyte and the analytical signal (peak area) over a specified range.[12] This is fundamental for accurate quantification. The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[10]
Experimental Protocol:
-
Prepare a series of at least five standard solutions of this compound at different concentrations, typically spanning 50% to 150% of the expected working concentration.
-
Inject each standard in triplicate.
-
Plot the average peak area against the corresponding concentration and perform a linear regression analysis.
Comparative Data:
| Parameter | Initial Method | Validated Method | Acceptance Criteria |
| Range | 50 - 150 µg/mL | 10 - 200 µg/mL | Wider range is desirable |
| Correlation Coefficient (r²) | 0.995 | > 0.999 | r² ≥ 0.999 |
| Y-intercept | Significant positive bias | Close to zero | Should not be significantly different from zero |
Trustworthiness: The validated method exhibits a stronger correlation coefficient and a wider linear range, indicating a more reliable and versatile method for quantification.
Accuracy
Expertise & Experience: Accuracy measures the closeness of the experimental value to the true value.[13] It is typically assessed by the recovery of a known amount of analyte spiked into a placebo matrix.
Experimental Protocol:
-
Prepare placebo samples spiked with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare nine samples in total (three replicates at each concentration level).
-
Analyze the samples and calculate the percentage recovery.
Comparative Data:
| Spike Level | Initial Method % Recovery (Mean ± RSD) | Validated Method % Recovery (Mean ± RSD) | Acceptance Criteria |
| 80% | 95.2% ± 3.5% | 99.5% ± 0.8% | 98.0% - 102.0% Recovery, RSD ≤ 2.0% |
| 100% | 96.5% ± 3.1% | 100.2% ± 0.5% | 98.0% - 102.0% Recovery, RSD ≤ 2.0% |
| 120% | 97.1% ± 2.8% | 100.8% ± 0.6% | 98.0% - 102.0% Recovery, RSD ≤ 2.0% |
Trustworthiness: The validated method shows significantly better recovery and lower variability (RSD), demonstrating its superior accuracy.
Precision
Expertise & Experience: Precision expresses the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample.[9] It is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).
Experimental Protocol:
-
Repeatability: Analyze six independent samples of the analyte at 100% of the target concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision: Repeat the repeatability study on a different day with a different analyst and/or a different instrument.
Comparative Data:
| Precision Level | Initial Method %RSD | Validated Method %RSD | Acceptance Criteria |
| Repeatability (n=6) | 2.5% | 0.7% | RSD ≤ 2.0% |
| Intermediate Precision (n=6) | 3.8% | 1.2% | RSD ≤ 2.0% |
Trustworthiness: The low Relative Standard Deviation (RSD) values for the validated method indicate high precision, ensuring reproducible results.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Expertise & Experience: LOD is the lowest amount of analyte that can be detected but not necessarily quantified as an exact value, while LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.[12]
Experimental Protocol: These are typically determined based on the signal-to-noise ratio (S/N) or from the standard deviation of the response and the slope of the calibration curve.
-
Signal-to-Noise Ratio: S/N of 3:1 for LOD and 10:1 for LOQ.
-
Calibration Curve Method: LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.
Comparative Data:
| Parameter | Initial Method | Validated Method |
| LOD | 5 µg/mL | 0.5 µg/mL |
| LOQ | 15 µg/mL | 1.5 µg/mL |
Trustworthiness: The significantly lower LOD and LOQ of the validated method demonstrate its superior sensitivity, making it suitable for trace-level analysis and impurity determination.
Robustness
Expertise & Experience: Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters and provides an indication of its reliability during normal usage.[1]
Experimental Protocol: Introduce small, deliberate changes to the method parameters and assess the impact on the results.
-
pH of the mobile phase (e.g., ± 0.2 units)
-
Column temperature (e.g., ± 5 °C)
-
Flow rate (e.g., ± 0.1 mL/min)
-
Mobile phase composition (e.g., ± 2% organic component)
Caption: Factors evaluated during robustness testing.
Trustworthiness: The validated method should show no significant change in system suitability parameters (e.g., peak asymmetry, theoretical plates, resolution) or quantitative results when these minor changes are introduced, confirming its robustness for routine use. For instance, the peak asymmetry should remain within the acceptable range of 0.8-1.5.
Conclusion
This comparative guide demonstrates that a systematic approach to HPLC method validation, guided by ICH principles, is essential for developing a reliable and robust analytical procedure. The transition from a non-optimized to a fully validated method for this compound resulted in significant improvements in specificity, linearity, accuracy, precision, sensitivity, and robustness. The experimental data and protocols provided herein serve as a practical resource for scientists engaged in analytical method development and validation, emphasizing that a thorough understanding of the "why" behind each validation step is as crucial as the "how." The final validated method is fit for its intended purpose in a regulated quality control environment.
References
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- Validation of Analytical Procedures Q2(R2).ICH.
- ICH and FDA Guidelines for Analytical Method Valid
- ICH Guidelines for Analytical Method Valid
- Understanding ICH Q2(R2)
- VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS.SciELO Brazil.
- Analytical Method Validation in HPLC: A Regulatory Perspective Based on ICH Guidelines.
- Heterocycles Structural Analysis in HPLC Method Development.ACD/Labs.
- Choosing the Right UHPLC Column for Analyzing Highly Polar Acidic Molecules.Phenomenex.
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A Comparative Guide to the Biological Activity of 3-Hydroxyisothiazole-5-carboxylic Acid and its Derivatives as Excitatory Amino Acid Receptor Modulators
For researchers and professionals in drug development, the isothiazole scaffold represents a privileged heterocyclic structure, underpinning a diverse range of biologically active compounds.[1][2] This guide provides an in-depth comparison of the biological activity of 3-Hydroxyisothiazole-5-carboxylic acid and its more complex derivatives, with a particular focus on their roles as modulators of excitatory amino acid receptors. While this compound itself is a foundational building block, its primary significance in the current body of research lies in its incorporation into more elaborate molecules that exhibit potent neurological activity.
The Isothiazole Scaffold in Medicinal Chemistry: An Overview
The isothiazole ring, a five-membered heterocycle containing adjacent nitrogen and sulfur atoms, is a key pharmacophore in a variety of therapeutic agents.[1] Its unique electronic properties and structural rigidity make it an attractive moiety for designing compounds that can interact with a range of biological targets. The isothiazole nucleus is found in compounds with demonstrated anti-inflammatory, antimicrobial, and anticancer activities.[3][4][5] However, one of the most compelling areas of isothiazole research is in the modulation of the central nervous system, particularly as ligands for glutamate receptors.
This compound: A Key Intermediate
Direct experimental data on the biological activity of this compound is limited in publicly available research. It is primarily recognized as a crucial synthetic intermediate for the development of more potent, neurologically active compounds. Its structure, featuring a hydroxyl group at the 3-position and a carboxylic acid at the 5-position, provides key functional handles for chemical modification, allowing for its elaboration into analogues of endogenous ligands, such as the neurotransmitter glutamate.
Comparative Analysis: Isothiazole Derivatives as AMPA Receptor Agonists
A significant application of the 3-hydroxyisothiazole scaffold is in the design of agonists for the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a key player in fast excitatory neurotransmission in the brain.[6] By incorporating an amino acid side chain, derivatives of 3-hydroxyisothiazole become bioisosteres of glutamate, capable of activating this ionotropic receptor.
A pivotal study compared the pharmacological activity of 3-isothiazolol amino acids with their corresponding 3-isoxazolol counterparts. This allows for a direct assessment of the impact of substituting the oxygen atom in the isoxazole ring with a sulfur atom to form the isothiazole ring.
Key Findings:
-
(RS)-2-amino-3-(3-hydroxy-5-methylisothiazol-4-yl)propionic acid (Thio-AMPA) , a direct analog of AMPA, was found to be a potent AMPA receptor agonist.[7]
-
In competitive binding assays using [³H]AMPA, Thio-AMPA exhibited an IC50 value of 1.8 µM.[7]
-
Electrophysiological studies on rat cortical slices revealed an EC50 value of 15.0 µM for Thio-AMPA, confirming its ability to elicit a functional response at the AMPA receptor.[7]
-
When compared to its isoxazole analog, AMPA (IC50 = 0.04 µM, EC50 = 3.5 µM), Thio-AMPA is less potent.[7] This suggests that the oxygen atom in the isoxazole ring of AMPA is important for optimal receptor interaction.
-
Interestingly, the study also noted that the pKa values of the 3-isothiazolol moiety are typically two units higher than those of the 3-isoxazolol group, indicating a significant difference in the acidity of the heterocyclic ring system.[7]
Broader Biological Activities of Isothiazole Derivatives
Beyond AMPA receptor agonism, the isothiazole scaffold is present in compounds with a wide array of biological activities:
-
Anti-inflammatory Activity: Certain amide and ester derivatives of 5-(4-chlorobenzoyl)amino-3-methyl-4-isothiazolecarboxylic acid have demonstrated significant anti-inflammatory properties in preclinical models.[3]
-
Antimicrobial Activity: The isothiazole nucleus is a component of some antibacterial and antifungal agents.[5]
-
Anticancer Activity: Various isothiazole derivatives have been synthesized and evaluated for their potential as anticancer agents.[4]
-
Metabotropic Glutamate Receptor (mGluR) Antagonism: 3-Phenyl-5-isothiazole carboxamides have been identified as potent allosteric antagonists of the mGluR1 receptor, with potential applications in the treatment of persistent pain.[3]
Data Summary
| Compound | Target | Assay Type | IC50 (µM) | EC50 (µM) | Source |
| (RS)-2-amino-3-(3-hydroxy-5-methylisoxazol-4-yl)propionic acid (AMPA) | AMPA Receptor | [³H]AMPA Binding | 0.04 ± 0.005 | - | [7] |
| Rat Cortical Slice Electrophysiology | - | 3.5 ± 0.2 | [7] | ||
| (RS)-2-amino-3-(3-hydroxy-5-methylisothiazol-4-yl)propionic acid (Thio-AMPA) | AMPA Receptor | [³H]AMPA Binding | 1.8 ± 0.13 | - | [7] |
| Rat Cortical Slice Electrophysiology | - | 15.0 ± 2.4 | [7] | ||
| (RS)-2-amino-3-(3-hydroxy-5-tert-butylisoxazol-4-yl)propionic acid (ATPA) | AMPA Receptor | [³H]AMPA Binding | 2.1 ± 0.16 | - | [7] |
| Rat Cortical Slice Electrophysiology | - | 34 ± 2.4 | [7] | ||
| (RS)-2-amino-3-(3-hydroxy-5-tert-butylisothiazol-4-yl)propionic acid (Thio-ATPA) | AMPA Receptor | [³H]AMPA Binding | 0.63 ± 0.07 | - | [7] |
| Rat Cortical Slice Electrophysiology | - | 14 ± 1.3 | [7] |
Experimental Protocols
[³H]AMPA Radioligand Binding Assay
This protocol is designed to determine the binding affinity of test compounds to the AMPA receptor.
Methodology:
-
Membrane Preparation: Rat cortical tissue is homogenized in a Tris-HCl buffer and centrifuged to pellet the cell membranes. The resulting pellet is washed and resuspended in the assay buffer.
-
Binding Reaction: A fixed concentration of [³H]AMPA (a radiolabeled form of AMPA) is incubated with the prepared cortical membranes in the presence of varying concentrations of the test compound.
-
Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 4°C) to allow the binding to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: The radioactivity retained on the filters is quantified using a liquid scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of [³H]AMPA (IC50) is determined by non-linear regression analysis of the competition binding curve.
Rat Cortical Slice Electrophysiology
This protocol assesses the functional activity of test compounds as AMPA receptor agonists by measuring their ability to evoke neuronal depolarization.
Methodology:
-
Slice Preparation: Coronal slices of the rat cerebral cortex are prepared using a vibratome and maintained in artificial cerebrospinal fluid (aCSF).
-
Recording Setup: A single slice is transferred to a recording chamber on the stage of a microscope and continuously perfused with aCSF. Whole-cell patch-clamp recordings are made from pyramidal neurons.
-
Compound Application: The test compound is applied to the slice via the perfusion system at various concentrations.
-
Data Acquisition: The resulting changes in membrane potential or current are recorded. The magnitude of the depolarization or inward current is a measure of the agonist activity of the compound.
-
Data Analysis: A dose-response curve is constructed by plotting the magnitude of the response against the concentration of the test compound. The concentration that produces 50% of the maximal response (EC50) is calculated from this curve.
Visualizations
Caption: AMPA Receptor Signaling Pathway
Sources
- 1. Neuroprotective effects of the novel glutamate transporter inhibitor (-)-3-hydroxy-4,5,6,6a-tetrahydro-3aH-pyrrolo[3,4-d]-isoxazole-4-carboxylic acid, which preferentially inhibits reverse transport (glutamate release) compared with glutamate reuptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
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A Researcher's Guide to the Conformational Landscape of Thiazole-5-Carboxylic Acid: A DFT Comparison
Introduction: The Significance of Thiazole Conformation in Drug Design
The thiazole ring is a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents due to its unique electronic properties and ability to engage in various intermolecular interactions.[1][2][3][4][5][6][7] Thiazole-5-carboxylic acid, in particular, serves as a vital scaffold and a precursor for potent drug candidates, including xanthine oxidase inhibitors.[8][9] The biological activity of such molecules is not solely dictated by their chemical formula but is intimately linked to their three-dimensional shape or conformation. The orientation of the carboxylic acid group relative to the thiazole ring can dramatically influence how the molecule fits into a protein's binding pocket, affecting its efficacy and specificity.
Therefore, a thorough understanding of its conformational preferences, the energy barriers separating different conformers, and how these are influenced by the chosen theoretical model is paramount for rational drug design. This guide provides a comprehensive comparison of Density Functional Theory (DFT) methods for the conformational analysis of thiazole-5-carboxylic acid, offering a detailed workflow and critical evaluation of computational choices for researchers in drug discovery and computational chemistry.
Theoretical Framework: Why DFT is the Workhorse for Conformational Analysis
Density Functional Theory (DFT) has emerged as the predominant computational tool for studying molecular systems of this size. It offers a remarkable balance between computational cost and accuracy, making it feasible to explore the potential energy surface (PES) of flexible molecules. Unlike simpler molecular mechanics methods, DFT explicitly treats the electronic structure of the molecule, providing reliable descriptions of subtle electronic effects, such as conjugation and intramolecular hydrogen bonding, that govern conformational stability.[10]
This guide will walk through a complete computational workflow, from initial structure generation to the analysis of the final results, while comparing different levels of theory to provide a robust understanding of the system.
The Computational Workflow: A Step-by-Step Protocol
A rigorous conformational analysis involves more than a single geometry optimization. It requires a systematic exploration of the molecule's flexibility to locate all relevant low-energy structures (conformers) and the transition states that connect them.
Caption: A generalized workflow for DFT-based conformational analysis.
Part 1: Potential Energy Surface (PES) Scan
The first crucial step is to map the conformational landscape by systematically rotating the bond of interest. For thiazole-5-carboxylic acid, the key degree of freedom is the rotation around the C-C bond connecting the carboxylic acid group to the thiazole ring.
Methodology:
-
Build the Molecule: Construct the 3D structure of thiazole-5-carboxylic acid in a molecular editor.
-
Define the Scan Coordinate: Identify the four atoms defining the dihedral angle for rotation (e.g., S1-C5-C6-O7).
-
Perform a Relaxed PES Scan: Initiate a series of constrained optimizations. In each step, the defined dihedral angle is fixed at a specific value (e.g., incrementing by 10-15 degrees from 0° to 360°), while all other geometric parameters are allowed to relax to their energetic minimum.[11][12][13] This process generates a one-dimensional plot of energy versus the dihedral angle, revealing the approximate locations of energy minima (conformers) and maxima (transition states).
Part 2: Optimization and Frequency Verification
The points of interest identified from the PES scan must be precisely located and verified.
Methodology:
-
Extract Geometries: Take the coordinates of the approximate minima and maxima from the PES scan results.
-
Full Geometry Optimization: Perform an unconstrained geometry optimization for each of these structures. This will locate the exact stationary point on the potential energy surface.
-
Frequency Calculation: For each optimized structure, compute the vibrational frequencies. This step is critical for validation:
-
Conformers (Minima): A true energy minimum will have zero imaginary frequencies.
-
Transition States (Saddle Points): A first-order saddle point, representing the peak of the energy barrier between two conformers, will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate (in this case, the rotation around the C-C bond).
-
-
Obtain Thermochemical Data: The frequency calculation also provides the Zero-Point Vibrational Energy (ZPVE) and thermal corrections (enthalpy and Gibbs free energy), which are essential for calculating accurate relative energies.
A Comparative Guide to DFT Methodologies
The reliability of your results hinges on the chosen DFT functional, basis set, and treatment of the solvent environment. Here, we compare common choices and provide data-driven recommendations.
The Functional: Beyond the Workhorse B3LYP
The choice of the exchange-correlation functional is arguably the most critical parameter.
| Functional | Key Characteristics & Recommendations |
| B3LYP | A hybrid functional that has been a standard in computational chemistry for decades. It often provides a good balance of accuracy and cost for general organic molecules.[4][14][15] A study on thiazole-5-carboxylic acid successfully used B3LYP to identify its key conformers.[8][9] |
| M06-2X | A meta-hybrid GGA functional from the Minnesota suite. It is specifically parameterized to provide better results for main-group thermochemistry and non-covalent interactions (like dispersion). For systems where subtle intramolecular forces might influence conformational preferences, M06-2X often outperforms B3LYP.[16][17][18][19] Studies show B3LYP performs less well for systems where dispersion interactions are significant.[16][17][19] |
Recommendation: While B3LYP is a reasonable starting point, M06-2X is recommended for a more rigorous analysis , as it better captures the dispersion forces that can influence the stability of different conformers, especially in larger, more complex thiazole derivatives.
The Basis Set: Balancing Accuracy and Cost
The basis set is the set of mathematical functions used to build the molecular orbitals. A larger, more flexible basis set yields more accurate results but at a higher computational cost.[20]
| Basis Set | Key Characteristics & Recommendations |
| 6-311++G(d,p) | A Pople-style, split-valence triple-zeta basis set. The ++ indicates diffuse functions on both heavy atoms and hydrogens (important for anions and weak interactions), and (d,p) indicates polarization functions (essential for describing correct bond angles and shapes).[21] This basis set is a robust choice and was used effectively in the foundational study of thiazole-5-carboxylic acid.[8][9] It generally provides satisfactory geometries at a reasonable computational cost.[15][22] |
| aug-cc-pVTZ | A Dunning-style, correlation-consistent, augmented triple-zeta basis set.[23][24] 'aug' signifies the addition of diffuse functions, making it excellent for describing non-covalent interactions and electron densities far from the nuclei. It is generally considered more systematic and can be extrapolated to the complete basis set limit, but it is significantly more computationally demanding than its Pople-style counterpart. For sulfur-containing molecules, correlation-consistent basis sets have been shown to be very effective.[25][26] |
Recommendation: For initial explorations and PES scans, 6-311++G(d,p) offers an excellent cost-to-accuracy ratio . For final, high-accuracy single-point energy calculations on the optimized geometries, upgrading to aug-cc-pVTZ can provide a more reliable energetic ordering of the conformers.
Solvent Effects: Moving from Gas Phase to Reality
Calculations performed in the gas phase neglect the profound influence of the solvent, which can stabilize or destabilize conformers based on their polarity. For a molecule with a polar carboxylic acid group, including solvent effects is crucial.[27][28]
| Solvation Model | Key Characteristics & Recommendations |
| PCM (Polarizable Continuum Model) | This is a family of implicit solvation models where the solvent is represented as a continuous medium with a specific dielectric constant. It is a computationally efficient way to introduce bulk solvent effects. |
| CPCM (Conductor-like PCM) | A variant of PCM that is widely used and implemented in many quantum chemistry packages. It has been shown to yield accurate pKa values for carboxylic acids when combined with appropriate DFT methods, indicating its reliability for this functional group.[29][30] |
| SMD (Solvation Model based on Density) | A universal solvation model that is parameterized for a wide range of solvents. It often provides high accuracy for free energies of solvation.[31] |
Recommendation: Gas-phase calculations are useful for understanding the intrinsic properties of the molecule, but for results relevant to biological systems, solvation should be included . The SMD or CPCM models with water as the solvent are highly recommended for both the final optimization and frequency steps.
Case Study: The Conformational Landscape of Thiazole-5-Carboxylic Acid
A detailed study using the B3LYP/6-311++G(d,p) level of theory in the gas phase identified four distinct conformers of thiazole-5-carboxylic acid.[8][9] These arise from the rotation of the carboxylic acid group.
The analysis revealed two low-energy planar conformers and two high-energy non-planar conformers.[8][9]
-
T5CA_1 (Global Minimum): The most stable structure, where the carboxylic acid group is planar with the thiazole ring, and the hydroxyl (-OH) group is oriented toward the sulfur atom. Its relative energy is set to 0.00 kJ/mol.[8]
-
T5CA_2: The second most stable conformer, also planar, where the hydroxyl group is rotated 180° to point away from the sulfur atom. This conformer is only slightly higher in energy.[8]
-
T5CA_3 & T5CA_4: In these high-energy conformers, the carboxylic acid group is twisted out of the plane of the thiazole ring.[8][9]
Table of Relative Energies (Gas Phase, B3LYP/6-311++G(d,p))
| Conformer | Planarity | Relative Energy (kJ/mol) |
| T5CA_1 | Planar | 0.00 |
| T5CA_2 | Planar | 0.14 |
| T5CA_3 | Non-planar | 27.11 |
| T5CA_4 | Non-planar | 29.84 |
| (Data sourced from Gümüş et al., 2020)[8] |
This data clearly shows a strong preference for planarity, suggesting significant electronic conjugation between the carboxylic acid group and the aromatic thiazole ring. The very small energy difference between the two planar forms indicates that both are likely populated at room temperature.
Caption: Energy levels of thiazole-5-carboxylic acid conformers.
Conclusion and Best Practices
The conformational analysis of thiazole-5-carboxylic acid reveals a strong preference for planar geometries, a critical insight for drug design. While the B3LYP/6-311++G(d,p) level of theory provides a solid foundational understanding, this guide highlights pathways to achieving higher accuracy for researchers and drug development professionals.
Key Recommendations:
-
Always perform a relaxed PES scan to ensure all relevant conformers are identified.
-
Validate all stationary points with frequency calculations.
-
For enhanced accuracy, consider using the M06-2X functional to better account for dispersion forces.
-
Use the 6-311++G(d,p) basis set for efficiency, but consider aug-cc-pVTZ for final, high-precision energy calculations.
-
Incorporate solvent effects using the SMD or CPCM models to simulate a more realistic physiological environment.
By carefully selecting and comparing these computational tools, researchers can build a reliable and predictive model of molecular conformation, accelerating the journey from a promising scaffold to a life-saving therapeutic.
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Gümüş, H., & Çinar, M. (2020). Conformational analysis of thiazole-5-carboxylic acid using DFT/TD-DFT methods. Eskişehir Technical University Journal of Science and Technology A - Applied Sciences and Engineering, 21(1), 63-73. Retrieved from [Link]
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Walker, M., Harvey, A. J. A., Sen, A., & Dessent, C. E. H. (2013). Performance of M06, M06-2X, and M06-HF density functionals for conformationally flexible anionic clusters: M06 functionals perform better than B3LYP for a model system with dispersion and ionic hydrogen-bonding interactions. The Journal of Physical Chemistry A, 117(47), 12590–12600. Retrieved from [Link]
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Improta, R., & Barone, V. (2004). Basis set effects on calculated geometries: 6-311++G** vs. aug-cc-pVDZ. Journal of Computational Chemistry, 25(11), 1342-1346. Retrieved from [Link]
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Walker, M., Harvey, A. J. A., Sen, A., & Dessent, C. E. H. (2013). Performance of M06, M06-2X, and M06-HF Density Functionals for Conformationally Flexible Anionic Clusters: M06 Functionals Perform Better than B3LYP for a Model System with Dispersion and Ionic Hydrogen-Bonding Interactions. University of Birmingham Research Portal. Retrieved from [Link]
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Gümüş, H., & Çinar, M. (2020). CONFORMATIONAL ANALYSIS OF THIAZOLE-5-CARBOXYLIC ACID USING DFT/TD-DFT METHODS. DergiPark. Retrieved from [Link]
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Aouad, M. R., Bardaweel, S. K., Al-Sanea, M. M., et al. (2021). Design, computational studies, synthesis and biological evaluation of thiazole-based molecules as anticancer agents. ResearchGate. Retrieved from [Link]
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Walker, M., Harvey, A. J. A., Sen, A., & Dessent, C. E. H. (2013). Performance of M06, M06-2X, and M06-HF Density Functionals for Conformationally Flexible Anionic Clusters: M06 Functionals Perform Better than B3LYP for a Model System with Dispersion and Ionic Hydrogen-Bonding Interactions. ACS Publications. Retrieved from [Link]
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Halasa, A., Reva, I., Lapinski, L., Nowak, M. J., & Fausto, R. (2016). Conformational Changes in Thiazole-2-carboxylic Acid Selectively Induced by Excitation with Narrowband Near-IR and UV Light. The Journal of Physical Chemistry A, 120(13), 2078–2088. Retrieved from [Link]
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Toth, A. M., Liptak, M. D., Phillips, D. L., & Shields, G. C. (2001). Accurate relative pK(a) calculations for carboxylic acids using complete basis set and Gaussian-n models combined with continuum solvation methods. ResearchGate. Retrieved from [Link]
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Gomha, S. M., Abdel-aziz, H. M., Khedr, M. A., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. MDPI. Retrieved from [Link]
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FOLIA. (n.d.). Calculating Accurate Proton Chemical Shifts of Organic Molecules with Density Functional Methods and Modest Basis Sets. Retrieved from [Link]
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Al-Ghorbani, M., El-Gazzar, A. B. A., & Mostafa, A. M. (2018). Stereoselective synthesis, X-ray analysis, computational studies and biological evaluation of new thiazole derivatives as potential anticancer agents. PMC. Retrieved from [Link]
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Walker, M., Harvey, A. J. A., Sen, A., & Dessent, C. E. H. (2013). The Performance of the M06, M06-2X and M06-HF Density Functionals for Conformationally Flexible Anionic Clusters: M06 Functionals Perform Better than B3LYP for a Model System with Dispersion and Ionic Hydrogen-Bonding Interactions. ResearchGate. Retrieved from [Link]
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Liptak, M. D., & Shields, G. C. (2001). Accurate pKa Calculations for Carboxylic Acids Using Complete Basis Set and Gaussian-n Models Combined with CPCM Continuum Solvation Methods. Journal of the American Chemical Society, 123(30), 7314-7319. Retrieved from [Link]
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Lee, T.-S., & Van Vleet, M. J. (2020). Assessing the Conformational Equilibrium of Carboxylic Acid via QM and MD Studies on Acetic Acid. NIH National Library of Medicine. Retrieved from [Link]
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ResearchGate. (n.d.). Conformations and rotational barriers of 2,2?-bithiazole and 4,4?-dimethyl-2,2?-bithiazole semiemperical, ab initio, and density functional theory calculations. Retrieved from [Link]
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Verma, A., & Hammes-Schiffer, S. (2022). Modeling the Solvation and Acidity of Carboxylic Acids Using an Ab Initio Deep Neural Network Potential. The Journal of Physical Chemistry A. Retrieved from [Link]
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Aziz, D. M., Hassan, S. A., Amin, A. A. M., et al. (2023). A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. RSC Publishing. Retrieved from [Link]
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St. John, P. C., Guan, Y., Kim, Y., et al. (2023). Rapid prediction of conformationally-dependent DFT-level descriptors using graph neural networks for carboxylic acids and alkyl amines. Digital Discovery (RSC Publishing). Retrieved from [Link]
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Sardash, H. K. (n.d.). SYNTHESIS, CHARACTERIZATION, DENSITY FUNCTIONAL THEORY (DFT) ANALYSIS, AND MESOMORPHIC STUDY OF NEW THIAZOLE DERIVATIVES. Erbil Polytechnic University Academic Staff. Retrieved from [Link]
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St. John, P. C., Guan, Y., Kim, Y., et al. (2024). Rapid prediction of conformationally-dependent DFT-level descriptors using graph neural networks for carboxylic acids and alkyl. DSpace@MIT. Retrieved from [Link]
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Denis, P. A. (2010). Basis Set Requirements for Sulfur Compounds in Density Functional Theory: a Comparison between Correlation-Consistent, Polarized-Consistent, and Pople-Type Basis Sets. ACS Publications. Retrieved from [Link]
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Wasserman, A., & Burke, K. (2015). Improved DFT Potential Energy Surfaces via Improved Densities. University of California, Irvine. Retrieved from [Link]
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Denis, P. A. (2010). Basis set requirements for sulfur compounds in density functional theory: a comparison between correlation-consistent, polarized-consistent, and Pople-type basis sets. Journal of Chemical Theory and Computation, 6(10), 3141-3151. Retrieved from [Link]
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Jhaa, G. (2023, February 15). How to choose a basis set in DFT calculations || Gaurav Jhaa || part 1. YouTube. Retrieved from [Link]
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Al-Omair, M. A., Al-Tamimi, A.-M. S., El-Sayed, W. M., et al. (2023). Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. PLOS ONE. Retrieved from [Link]
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Al-Issa, S. A., Al-Zahrani, A. M., El-Faham, A., et al. (2023). Insights on Regioselective Synthesis of Fused Thiazoles: Density Functional Theory Calculations, Local Reactivity Indices, and Molecular Electrostatic Potential Analysis. PubMed Central. Retrieved from [Link]
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A Researcher's Guide to Isothiazole Derivatives: Bridging Experimental and Theoretical Spectroscopy
For Immediate Release
In the landscape of pharmaceutical and agrochemical research, the precise structural elucidation of heterocyclic compounds is a cornerstone of innovation. Isothiazoles, a class of five-membered aromatic heterocycles containing sulfur and nitrogen, are significant scaffolds in numerous biologically active molecules.[1][2] The arrangement of substituents on the isothiazole ring can dramatically influence the compound's biological efficacy. This guide offers a deep dive into the spectroscopic characterization of isothiazole derivatives, presenting a comparative analysis of experimental data with theoretical predictions to aid researchers, scientists, and drug development professionals in their quest for unambiguous structural determination.
This guide will navigate through the key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS)—providing both the foundational principles and the practical nuances of their application to isothiazole derivatives. We will explore how computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful predictive tool and how its synergy with experimental data can fast-track structural confirmation and analysis.
The Spectroscopic Fingerprint: Distinguishing Isothiazole Regioisomers
The subtle differences in the positions of substituents on the isothiazole ring give rise to unique spectroscopic signatures. By examining these fingerprints, we can confidently distinguish between regioisomers. Let's consider the methylisothiazole isomers as a case study to illustrate the power of comparative spectroscopy.
NMR spectroscopy is arguably the most powerful tool for determining the precise connectivity of atoms in a molecule. Both ¹H and ¹³C NMR provide invaluable information about the chemical environment of each nucleus.
¹H NMR Spectroscopy
The chemical shifts (δ) of the protons on the isothiazole ring are highly sensitive to the position of substituents. For the parent isothiazole, the protons at positions 3, 4, and 5 have distinct chemical shifts.[3] When a methyl group is introduced, the electronic environment of the remaining ring protons is altered, leading to predictable changes in their chemical shifts and coupling patterns.
| Compound | H-3 (ppm) | H-4 (ppm) | H-5 (ppm) | -CH₃ (ppm) |
| Isothiazole | 8.72 | 7.26 | 8.54 | - |
| 3-Methylisothiazole | - | 7.08 (d) | 8.41 (d) | 2.51 (s) |
| 4-Methylisothiazole | 8.51 (s) | - | 8.35 (s) | 2.23 (s) |
| 5-Methylisothiazole | 8.45 (d) | 6.95 (d) | - | 2.47 (s) |
| Note: Data for isothiazole is provided as a reference. s = singlet, d = doublet.[1] |
¹³C NMR Spectroscopy
Similarly, the ¹³C NMR chemical shifts of the carbon atoms in the isothiazole ring are indicative of the substitution pattern. The carbon atom directly attached to the electron-donating methyl group experiences a significant upfield shift.
| Compound | C-3 (ppm) | C-4 (ppm) | C-5 (ppm) | -CH₃ (ppm) |
| 3-Methylisothiazole | 158.1 | 123.5 | 148.9 | 18.7 |
| 4-Methylisothiazole | 151.8 | 134.2 | 148.5 | 12.1 |
| 5-Methylisothiazole | 156.4 | 125.1 | - | 11.9 |
| Source: Adapted from publicly available spectral data.[1] |
Experimental Protocol: NMR Spectroscopy
A standardized approach is crucial for obtaining reproducible NMR data.
-
Sample Preparation: Dissolve approximately 5-10 mg of the isothiazole derivative in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR Spectroscopy:
-
Spectra are typically recorded on a 300 MHz or higher field spectrometer.
-
A standard pulse sequence is used with a spectral width of ~15 ppm.
-
An acquisition time of 4 seconds and a relaxation delay of 1 second are common parameters.
-
Typically, 16 scans are accumulated for each spectrum.[1]
-
-
¹³C NMR Spectroscopy:
-
Spectra are acquired on the same spectrometer, operating at the appropriate frequency for ¹³C (e.g., 75 MHz for a 300 MHz instrument).
-
A proton-decoupled pulse sequence is employed with a spectral width of ~200 ppm.
-
A longer relaxation delay (e.g., 5 seconds) may be necessary for accurate integration, especially of quaternary carbons.
-
A larger number of scans (e.g., 1024) is usually required to achieve a good signal-to-noise ratio.[1]
-
IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The isothiazole ring itself has a series of characteristic stretching and bending vibrations.
Key IR Absorptions for Isothiazole Derivatives:
-
C-H stretching (aromatic): ~3100-3000 cm⁻¹
-
C=N stretching: ~1650-1550 cm⁻¹
-
C=C stretching: ~1550-1450 cm⁻¹
-
Ring vibrations: A complex pattern of bands in the 1400-1000 cm⁻¹ region.
-
C-S stretching: Often weak and can be difficult to assign, typically in the 800-600 cm⁻¹ region.
Substituents on the ring will introduce their own characteristic absorption bands, aiding in structural confirmation.
Experimental Protocol: FTIR Spectroscopy
-
For liquid samples, a thin film can be prepared by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates.[1]
-
For solid samples, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing the mixture into a transparent disk.
-
The spectrum is typically recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.[1]
-
A background spectrum of the empty plates or a pure KBr pellet is recorded and automatically subtracted from the sample spectrum.[1]
Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and providing clues about its structure through fragmentation patterns.[4] In the mass spectrometer, molecules are ionized and then separated based on their mass-to-charge ratio (m/z).
For isothiazole derivatives, the molecular ion peak (M⁺) will be prominent, confirming the molecular weight. The fragmentation patterns can be complex but often involve the loss of small, stable molecules or radicals from the parent ion, providing valuable structural information.
Experimental Protocol: Mass Spectrometry
-
Various ionization techniques can be used, including Electron Ionization (EI), Electrospray Ionization (ESI), and Matrix-Assisted Laser Desorption/Ionization (MALDI). The choice of technique depends on the properties of the analyte.
-
High-resolution mass spectrometry (HRMS) is particularly useful for determining the elemental composition of the molecule and its fragments with high accuracy.[5]
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The wavelength of maximum absorption (λ_max) is influenced by the extent of conjugation in the molecule.[6] Isothiazole, being an aromatic ring, exhibits characteristic UV absorptions. Substituents on the ring can cause a shift in the λ_max to longer (bathochromic shift) or shorter (hypsochromic shift) wavelengths.
The Power of Prediction: Computational Spectroscopy
In recent years, computational chemistry has become an indispensable tool for chemists. Density Functional Theory (DFT) has emerged as a particularly robust method for predicting a wide range of molecular properties, including spectroscopic data.[7][8]
By calculating the optimized geometry of a molecule, DFT methods can predict its NMR chemical shifts, vibrational frequencies (IR spectrum), and electronic transitions (UV-Vis spectrum) with remarkable accuracy.[9][10]
Workflow for Comparing Experimental and Theoretical Data
The synergy between experimental and theoretical data is a powerful validation system. Discrepancies between the two can often point to an incorrect structural assignment or highlight interesting electronic effects that warrant further investigation.
Caption: Workflow for the comparison of experimental and theoretical spectroscopic data.
Computational Protocol: DFT Calculations
-
Software: A quantum chemistry software package such as Gaussian, ORCA, or Spartan is required.
-
Method and Basis Set: A common and effective combination for many organic molecules is the B3LYP functional with the 6-31G* basis set.[8] More advanced basis sets can be used for higher accuracy.
-
Calculations:
-
Geometry Optimization: The first step is to find the lowest energy conformation of the molecule.
-
Frequency Calculation: This predicts the IR spectrum and confirms that the optimized geometry is a true minimum.
-
NMR Calculation: GIAO (Gauge-Including Atomic Orbital) is the most common method for predicting NMR chemical shifts.
-
TD-DFT Calculation: Time-Dependent DFT is used to predict the electronic transitions and thus the UV-Vis spectrum.[9]
-
Key Structural Features Influencing Spectroscopic Properties
The electronic nature of the isothiazole ring and the substituents attached to it are the primary determinants of its spectroscopic properties.
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The Isothiazole Scaffold: A Privileged Motif in Drug Discovery - A Comparative Guide to Structure-Activity Relationships
For researchers, medicinal chemists, and professionals in drug development, the identification of versatile scaffolds that can be finely tuned to target a range of biological activities is a cornerstone of innovation. The isothiazole ring, a five-membered heterocycle containing adjacent nitrogen and sulfur atoms, has emerged as one such "privileged" structure. Its unique electronic properties and synthetic tractability have led to the development of a diverse array of compounds with potent antimicrobial, anticancer, and anti-inflammatory activities. This guide provides an in-depth comparison of the structure-activity relationships (SAR) of isothiazole-based compounds across these three key therapeutic areas, supported by experimental data and detailed protocols to ensure scientific integrity and reproducibility.
Anticancer Activity of Isothiazole Derivatives: Targeting Cellular Proliferation and Angiogenesis
The development of novel anticancer agents is a paramount challenge in modern medicine. Isothiazole derivatives have demonstrated significant potential in this arena by targeting various hallmarks of cancer, including uncontrolled cell proliferation and angiogenesis. The SAR of these compounds is often dictated by the nature and position of substituents on the isothiazole core and any fused ring systems.
Comparative Analysis of Anticancer Activity
The anticancer efficacy of isothiazole derivatives is profoundly influenced by their substitution patterns. Modifications to the isothiazole ring can modulate interactions with key biological targets, leading to enhanced potency and selectivity. Below is a comparative summary of the anticancer activities of various isothiazole-based compounds.
| Compound Series | Key Structural Features | Target Cancer Cell Line(s) | IC50 (µM) | Mechanism of Action | Reference |
| Thiazole-Naphthalene Derivatives | Naphthalene moiety attached to the thiazole ring. | MCF-7 (Breast), A549 (Lung) | 0.48 - 9.1 | Tubulin Polymerization Inhibition | [1] |
| 2,4-Disubstituted Thiazoles | 4-(3,4,5-trimethoxyphenyl) moiety. | HepG2, MCF-7, HCT116, HeLa | 2.00 - 18.69 | Tubulin Polymerization Inhibition | [2] |
| Thiazolyl Coumarins | Coumarin scaffold fused with a thiazole ring. | MCF-7 (Breast) | 10.5 - 11.2 | VEGFR-2 Inhibition | [3] |
| Hydrazinyl Thiazole Derivatives | Hydrazine linkage at the 2-position of the thiazole ring. | C6 (Glioma) | 3.83 | Not specified | [4] |
| Benzimidazothiazoles | Fused benzimidazole and thiazole rings. | Various | 0.044 (COX-1), 4.52 (COX-2) | COX Inhibition | [5] |
Expert Insights: The data clearly indicates that the fusion of the isothiazole ring with other aromatic systems, such as naphthalene and coumarin, is a successful strategy for enhancing anticancer activity. The trimethoxyphenyl group, a well-known feature of many tubulin inhibitors, also confers potent activity when attached to the isothiazole scaffold. The choice of linker and substituents plays a critical role in determining the specific molecular target, be it tubulin, VEGFR-2, or other kinases.
Key Mechanisms of Anticancer Action
Isothiazole derivatives exert their anticancer effects through various mechanisms, with tubulin polymerization inhibition and VEGFR-2 inhibition being prominent examples.
Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, making them an attractive target for anticancer drugs. Several isothiazole-based compounds have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[1][2]
Figure 1: Mechanism of tubulin polymerization inhibition by isothiazole derivatives.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels that is crucial for tumor growth and metastasis. Isothiazole derivatives that inhibit VEGFR-2 can effectively starve tumors of their blood supply.[3][4]
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.[6][7][8][9][10]
Materials:
-
Isothiazole compound stock solution (in DMSO)
-
Cancer cell line of interest
-
Complete culture medium
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the isothiazole compound in complete culture medium and add to the wells. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Remove the medium and add fresh medium containing MTT solution to each well. Incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Antimicrobial Activity of Isothiazole Derivatives: Combating Bacterial Resistance
The rise of antimicrobial resistance necessitates the discovery of new classes of antibiotics. Isothiazole-containing compounds have demonstrated broad-spectrum antibacterial activity, including against resistant strains.
Comparative Analysis of Antimicrobial Activity
The antimicrobial potency of isothiazole derivatives is highly dependent on the substituents on the isothiazole ring, which influence their ability to penetrate bacterial cell walls and interact with intracellular targets.
| Compound Series | Key Structural Features | Target Organism(s) | MIC (µg/mL) | Mechanism of Action | Reference |
| Catechol-derived Thiazoles | Catechol moiety attached to the thiazole ring. | MRSA | ≤ 2 | Not specified | [11][12] |
| Thiazole Orange Derivatives | Quinolium fused with a thiazole orange derivative. | S. aureus, E. coli | 1.5 - 3.0 | FtsZ Inhibition | [13][14] |
| 2,4-Disubstituted 1,3-Thiazoles | Nitro groups on phenyl substituents. | B. subtilis, E. coli | 4.32 - 4.60 | Not specified | [15] |
| Thiazole-Pyrazoline Hybrids | Pyrazoline ring linked to the thiazole core. | S. pneumoniae, E. coli | 0.03 - 7.81 | Not specified | [15] |
Expert Insights: The data highlights that the incorporation of specific functionalities, such as catechol and thiazole orange moieties, can lead to potent antibacterial activity. The low MIC values observed for some of these compounds, particularly against resistant strains like MRSA, underscore the potential of the isothiazole scaffold in developing new antibiotics.
Key Mechanism of Antimicrobial Action: FtsZ Inhibition
Filamenting temperature-sensitive mutant Z (FtsZ) is a bacterial homolog of tubulin that plays a critical role in bacterial cell division. It forms a contractile ring (Z-ring) at the division site, making it an attractive target for novel antibiotics. Certain isothiazole derivatives have been shown to inhibit FtsZ function, leading to filamentation and eventual cell death.[13][14][16]
Figure 2: Mechanism of FtsZ inhibition by isothiazole derivatives.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The MIC assay is a standard method for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[1][2][3][17][18]
Materials:
-
Isothiazole compound stock solution (in a suitable solvent)
-
Bacterial strain of interest
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland
-
Microplate reader or visual inspection
Procedure:
-
Compound Dilution: Prepare serial two-fold dilutions of the isothiazole compound in the growth medium in a 96-well plate.
-
Inoculation: Add a standardized bacterial inoculum to each well. Include a positive control (no compound) and a negative control (no bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed. This can be determined visually or by measuring the optical density at 600 nm.
Anti-inflammatory Activity of Isothiazole Derivatives: Modulating the Inflammatory Cascade
Chronic inflammation is a key driver of many diseases. Isothiazole derivatives have shown promise as anti-inflammatory agents by targeting key enzymes and signaling pathways involved in the inflammatory response.
Comparative Analysis of Anti-inflammatory Activity
The anti-inflammatory effects of isothiazole compounds are closely linked to their ability to inhibit pro-inflammatory enzymes like cyclooxygenase (COX) and modulate signaling pathways such as NF-κB.
| Compound Series | Key Structural Features | In Vivo/In Vitro Model | % Inhibition / IC50 (µM) | Mechanism of Action | Reference |
| 5-(4-chlorobenzoyl)amino-3-methyl-4-isothiazolecarboxamides | Amide derivatives of 5-(4-chlorobenzoyl)amino-3-methyl-4-isothiazolecarboxylic acid | Carrageenan-induced edema | Significant anti-inflammatory activity | Not specified | [19] |
| Benzimidazothiazoles | Fused benzimidazole and thiazole rings. | COX enzyme inhibition assay | IC50: 0.044 (COX-1), 4.52 (COX-2) | COX Inhibition | [5] |
| 2-(Trimethoxyphenyl)-Thiazoles | Trimethoxyphenyl group at the 2-position of the thiazole ring. | COX enzyme inhibition assay | IC50: 23.26 (COX-2) | COX Inhibition | [20] |
| Benzothiazole Derivatives | 2-substituted benzothiazoles. | HepG2 cells | Suppression of NF-κB, COX-2, and iNOS | NF-κB Pathway Inhibition | [21][22] |
Expert Insights: The SAR for anti-inflammatory isothiazoles often revolves around achieving selectivity for COX-2 over COX-1 to minimize gastrointestinal side effects. The benzimidazothiazole series demonstrates the potential for developing highly potent and selective COX inhibitors. Furthermore, targeting the upstream NF-κB pathway represents a promising strategy for broad-spectrum anti-inflammatory activity.
Key Mechanism of Anti-inflammatory Action: NF-κB Pathway Inhibition
Nuclear factor-kappa B (NF-κB) is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and enzymes like COX-2 and iNOS. Inhibition of the NF-κB pathway by isothiazole derivatives can effectively dampen the inflammatory response.[21][22][23][24][25]
Figure 3: Mechanism of NF-κB pathway inhibition by isothiazole derivatives.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents
The carrageenan-induced paw edema model is a widely used in vivo assay for screening the acute anti-inflammatory activity of novel compounds.[23][26][27][28]
Materials:
-
Isothiazole compound
-
Rodents (rats or mice)
-
Carrageenan solution (1% in saline)
-
Plethysmometer or calipers
-
Vehicle (e.g., saline, carboxymethyl cellulose)
-
Positive control (e.g., indomethacin)
Procedure:
-
Animal Acclimatization and Grouping: Acclimatize animals to the laboratory conditions and divide them into control, positive control, and test groups.
-
Compound Administration: Administer the isothiazole compound (orally or intraperitoneally) to the test group, the vehicle to the control group, and the positive control to its respective group.
-
Induction of Edema: After a set time (e.g., 30-60 minutes), inject a small volume of carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer or paw thickness with calipers at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group at each time point.
Conclusion and Future Perspectives
The isothiazole scaffold has unequivocally demonstrated its value in medicinal chemistry, yielding compounds with potent and diverse biological activities. The structure-activity relationships highlighted in this guide underscore the importance of rational design in tailoring isothiazole derivatives for specific therapeutic applications. For anticancer agents, the focus remains on enhancing selectivity for tumor cells and overcoming resistance mechanisms. In the antimicrobial field, the development of isothiazole-based compounds that target novel bacterial pathways is crucial in the fight against resistant pathogens. For anti-inflammatory applications, the challenge lies in designing compounds with improved safety profiles, particularly concerning cardiovascular risks associated with some COX-2 inhibitors.
Future research will likely involve the use of computational modeling and machine learning to predict the activity of novel isothiazole derivatives, thereby accelerating the drug discovery process. Furthermore, the exploration of isothiazole-based compounds as probes to elucidate complex biological pathways will continue to provide valuable insights into disease mechanisms. The versatility of the isothiazole ring ensures its continued prominence as a key building block in the development of next-generation therapeutics.
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κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol - ResearchGate. (2025). Retrieved from [Link]
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Carrageenan Induced Paw Edema (Rat, Mouse) - Inotiv. (n.d.). Retrieved from [Link]
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Synthesis and Molecular Docking of Some Novel 3-Thiazolyl-Coumarins as Inhibitors of VEGFR-2 Kinase. (2023). Molecules, 28(2), 705. [Link]
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4.2. Determination of Minimum Inhibitory Concentration (MIC) - Bio-protocol. (n.d.). Retrieved from [Link]
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New benzimidazothiazole derivatives as anti-inflammatory, antitumor active agents: Synthesis, in-vitro and in-vivo screening and molecular modeling studies. (2018). Bioorganic Chemistry, 81, 344-357. [Link]
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A Comparative Analysis of Isothiazole Derivatives and Ibuprofen as Anti-inflammatory Agents
Introduction: The Quest for Superior Anti-inflammatory Therapeutics
Inflammation is a fundamental biological response to injury and infection, critical for healing and defense.[1] However, when this process becomes chronic, it can lead to significant tissue damage and underlies numerous diseases, from arthritis to cardiovascular disorders.[2] For decades, non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen have been the cornerstone of treatment. Ibuprofen exerts its effect by inhibiting cyclooxygenase (COX) enzymes, thereby blocking the production of pro-inflammatory prostaglandins.[3] While effective, its non-selective nature, inhibiting both the constitutive COX-1 and the inducible COX-2 isoforms, is associated with significant gastrointestinal side effects.[4][5]
This clinical challenge has spurred the search for new anti-inflammatory agents with improved efficacy and safety profiles. The isothiazole nucleus, a five-membered heterocyclic compound, has emerged as a "privileged scaffold" in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including potent anti-inflammatory effects.[6][7][8] This guide provides a comparative analysis of the anti-inflammatory activity of novel isothiazole derivatives against the benchmark NSAID, ibuprofen, supported by experimental data from in vivo and in vitro studies. We will delve into the mechanistic distinctions, compare quantitative efficacy, and provide detailed protocols for key evaluation assays.
Mechanism of Action: A Tale of Two Inhibitors
The primary mechanism of action for NSAIDs involves the inhibition of the cyclooxygenase (COX) pathway.[2] Cellular damage triggers the release of arachidonic acid from the cell membrane, which is then metabolized by COX enzymes into prostaglandins (PGs), key mediators of inflammation, pain, and fever.[2]
Ibuprofen: The Non-Selective Standard Ibuprofen acts as a non-selective inhibitor of both COX-1 and COX-2.[3] COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that protect the stomach lining and maintain kidney function. COX-2 is typically absent in most tissues but is rapidly induced at sites of inflammation.[4][9] Ibuprofen's therapeutic anti-inflammatory effects are derived from COX-2 inhibition, while its common side effects, such as gastric irritation, stem from the concurrent inhibition of the protective COX-1 isoform.[5] It reversibly binds within the active site of COX-1, forming a salt bridge with an arginine residue (Arg120).[3]
Isothiazole Derivatives: The Potential for Selectivity Many isothiazole derivatives demonstrate their anti-inflammatory effects through the same pathway but often with a crucial difference: selectivity.[2][9] A significant body of research has focused on designing these molecules to preferentially inhibit the COX-2 isoenzyme.[9] This selectivity is possible due to a subtle structural difference between the two enzymes; the active site of COX-2 is slightly larger and possesses a secondary side-pocket, which can be exploited by appropriately designed molecules.[9] By targeting COX-2, these derivatives aim to provide potent anti-inflammatory activity comparable to traditional NSAIDs while minimizing the gastrointestinal toxicity associated with COX-1 inhibition.[5]
Caption: Arachidonic acid pathway and sites of inhibition.
In Vitro COX Inhibition: A Quantitative Comparison
The most direct measure of a compound's anti-inflammatory potential at the molecular level is its ability to inhibit COX enzymes. This is quantified by the half-maximal inhibitory concentration (IC50), the concentration of a drug required to inhibit 50% of the enzyme's activity. A lower IC50 value indicates greater potency. Furthermore, the ratio of COX-1 IC50 to COX-2 IC50 provides a Selectivity Index (SI), with higher values indicating greater selectivity for COX-2.
| Compound/Derivative Class | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) (COX-1/COX-2) | Reference |
| Ibuprofen | 5.33 | - | Non-selective | [3] |
| Isothiazolopyridine Derivatives | - | - | Some compounds showed better binding affinity than ibuprofen in docking studies. | [9] |
| Thiazole-based Derivatives (1) | - | 0.14 | 10.00–714.28 | [3] |
| Thiazole-based Derivatives (2) | - | 0.09 - 0.71 | 3.03 - 16 | [3] |
| Isoxazole Derivatives (C6) | - | 0.55 | - | [10] |
| Isoxazole Derivatives (C5) | - | 0.85 | - | [10] |
Note: Data is synthesized from multiple sources which may use different specific assays. Direct comparison should be made with caution. Some studies on isothiazole/thiazole derivatives use celecoxib or indomethacin as standards rather than ibuprofen.
The data clearly indicates that various heterocyclic derivatives, including those with isothiazole and related thiazole/isoxazole scaffolds, can exhibit potent COX-2 inhibition, with IC50 values often in the sub-micromolar range.[3][10] Notably, some series of thiazole-based derivatives demonstrate a very high selectivity index for COX-2, far exceeding that of traditional NSAIDs.[3]
In Vivo Anti-inflammatory Activity: The Carrageenan-Induced Edema Model
While in vitro assays are crucial for mechanistic understanding, in vivo models are essential for evaluating a compound's efficacy in a complex biological system. The carrageenan-induced paw edema model in rats is the most widely used primary test for screening anti-inflammatory agents.[1][11] Carrageenan injection induces a biphasic inflammatory response, with the later phase (after 1 hour) being primarily mediated by prostaglandins, making it an excellent model for assessing the activity of COX inhibitors.[11][12]
| Compound/Derivative Class | Dose | Time (hours) | % Inhibition of Edema | Standard Drug (% Inhibition) | Reference |
| Thiazole Derivative (3c) | - | 3 | "Better activity" | Nimesulide | [1] |
| Benzothiazole Derivative (17c) | - | 3 | 80% | Celecoxib | [13] |
| Benzothiazole Derivative (17i) | - | 3 | 78% | Celecoxib | [13] |
| Benzothiazole Acetamide Deriv. | - | - | 95% | Indomethacin (100%) | [14] |
| Benzothiazole Acetamide Deriv. | - | - | 88% | Indomethacin (100%) | [14] |
As shown in the table, various isothiazole-related structures (benzothiazoles, thiazoles) exhibit significant anti-inflammatory activity in vivo.[1][13][14] Several derivatives show edema inhibition greater than 75%, demonstrating efficacy that is comparable to, and in some cases potentially exceeding, standard drugs like celecoxib and indomethacin.[13][14]
Experimental Protocols: A Guide for Researchers
Reproducibility and methodological rigor are the bedrocks of scientific integrity. The following sections detail the standardized protocols for the key assays discussed.
Protocol 1: Carrageenan-Induced Rat Paw Edema Assay
This protocol outlines the in vivo assessment of acute anti-inflammatory activity.
Principle: This assay measures the ability of a compound to reduce acute, localized edema induced by the phlogistic agent carrageenan. The reduction in paw swelling (volume) compared to a control group is a measure of anti-inflammatory activity.[12]
Step-by-Step Methodology:
-
Animal Acclimatization: Wistar albino rats (150-200g) are acclimatized for one week under standard laboratory conditions (22±2°C, 12h light/dark cycle) with free access to food and water.
-
Grouping and Fasting: Animals are divided into groups (n=6): a control group, a standard group (e.g., Ibuprofen, 10 mg/kg), and test groups for each isothiazole derivative at various doses. Animals are fasted overnight before the experiment.
-
Baseline Measurement: The initial volume of the left hind paw of each rat is measured up to the tibiotarsal joint using a plethysmometer. This is the 0-hour reading.
-
Drug Administration: The test compounds, standard drug, or vehicle (control) are administered orally (p.o.) or intraperitoneally (i.p.).
-
Induction of Inflammation: One hour after drug administration, 0.1 mL of a 1% w/v carrageenan solution in sterile saline is injected into the sub-plantar surface of the left hind paw of each rat.[1][12]
-
Paw Volume Measurement: The paw volume is measured again at 1, 2, 3, and 4 hours after the carrageenan injection.[15]
-
Data Analysis: The percentage inhibition of edema is calculated for each group at each time point using the following formula: % Inhibition = [ (Vc - Vt) / Vc ] x 100 Where: Vc = Mean increase in paw volume in the control group; Vt = Mean increase in paw volume in the drug-treated group.
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Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 3-Hydroxyisothiazole-5-carboxylic Acid
As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our responsibility for safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a cornerstone of a robust and ethical research program. This guide provides a detailed, step-by-step protocol for the safe disposal of 3-Hydroxyisothiazole-5-carboxylic acid, grounded in established safety principles and regulatory standards.
Hazard Assessment and Chemical Profile
Understanding the potential hazards of this compound is the first step in its safe management. Based on analogous compounds, we can infer the following hazard profile:
-
Toxicity: Isothiazole derivatives can be harmful if swallowed, inhaled, or in contact with skin[1][2]. Carboxylic acids can cause irritation to the skin, eyes, and respiratory system[1].
-
Irritation: The presence of the carboxylic acid group suggests that this compound is likely to be a skin and eye irritant[1].
-
Environmental Hazards: Many organic compounds, if not disposed of correctly, can pose a threat to aquatic life and the environment[3].
Given these potential hazards, this compound must be treated as hazardous waste. Improper disposal, such as pouring it down the drain or discarding it with regular trash, is strictly prohibited[4][5].
Personal Protective Equipment (PPE) - Your First Line of Defense
Before handling this compound for disposal, it is imperative to be equipped with the appropriate PPE. The following table outlines the minimum requirements:
| PPE Component | Specification | Rationale |
| Eye and Face Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. A face shield may be required for larger quantities. | Protects against accidental splashes that could cause serious eye irritation or damage[6][7]. |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile rubber). | Prevents skin contact, which can lead to irritation or absorption of the chemical[7]. |
| Body Protection | A standard laboratory coat. | Protects against minor spills and contamination of personal clothing[2]. |
| Respiratory Protection | Not typically required for small quantities in a well-ventilated area. Use a NIOSH-approved respirator if dusts or aerosols may be generated[8][9]. | Inhalation of the compound could cause respiratory irritation. Proper ventilation is a key engineering control to minimize this risk[1]. |
Always ensure that an eyewash station and safety shower are readily accessible in the work area[8][10].
Segregation and Storage of Waste
Proper segregation and storage of chemical waste are critical to prevent dangerous reactions and ensure compliance with regulations.
-
Waste Container: Use a dedicated, clearly labeled, and chemically compatible waste container. High-density polyethylene (HDPE) or glass containers are generally suitable for acidic organic compounds[11][12]. The container must have a secure, leak-proof lid[4][5].
-
Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the approximate concentration and quantity.
-
Incompatible Materials: Store this waste away from strong oxidizing agents, strong bases, amines, and strong reducing agents to prevent potentially violent reactions[8][13]. A physical barrier or secondary containment should be used to separate incompatible waste streams[4].
-
Accumulation Point: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be under the direct control of laboratory personnel and inspected weekly for any signs of leakage[5][14].
Step-by-Step Disposal Protocol
The disposal of this compound should be managed through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company. The following protocol outlines the steps for preparing the waste for pickup.
Experimental Protocol: Preparing this compound for Disposal
-
Ensure Proper Ventilation: Perform all operations within a certified chemical fume hood to minimize inhalation exposure[1].
-
Transfer of Waste:
-
Container Management:
-
Do not fill the waste container to more than 90% of its capacity to allow for expansion[15].
-
Securely close the container lid immediately after adding waste[5][15].
-
Clean any external contamination from the container with a suitable solvent and a disposable wipe, which should also be disposed of as hazardous waste.
-
-
Documentation: Maintain a log of the waste generated, including the date, chemical name, and quantity. This is a requirement under the Resource Conservation and Recovery Act (RCRA)[4].
-
Arrange for Pickup: Contact your institution's EHS office to schedule a pickup of the hazardous waste. Do not attempt to transport the waste off-site yourself.
The entire disposal process, from generation to final disposal, is governed by the "cradle to grave" principle of the RCRA, ensuring that hazardous waste is managed responsibly at every stage[16].
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is crucial.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Control the Spill: For small spills, and if you are trained to do so, use an appropriate absorbent material (such as a chemical spill kit) to contain the spill. Avoid raising dust if the material is solid[2].
-
Decontaminate: Clean the spill area thoroughly. All materials used for cleanup must be placed in a sealed container and disposed of as hazardous waste.
-
Report: Report the incident to your supervisor and your institution's EHS office.
For eye or skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention[1][8].
Visualizing the Disposal Workflow
To provide a clear, at-a-glance overview of the disposal process, the following diagram illustrates the key decision points and actions.
Caption: Disposal Workflow Diagram
By adhering to these procedures, you contribute to a safer laboratory environment and ensure that your research is conducted in a manner that is both scientifically sound and environmentally responsible.
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A Comprehensive Guide to Personal Protective Equipment for Handling 3-Hydroxyisothiazole-5-carboxylic Acid
As a Senior Application Scientist, it is imperative to ground our laboratory practices in a deep understanding of the materials we handle. This guide provides a detailed protocol for the safe handling of 3-Hydroxyisothiazole-5-carboxylic acid, a heterocyclic compound of interest in pharmaceutical and materials science research.[1] Our approach is not merely to list procedures but to build a framework of safety based on the chemical's structural attributes and the potential risks they imply. This ensures that our safety protocols are both robust and adaptable.
Hazard Analysis: Understanding the Molecule
-
Carboxylic Acid Group: Carboxylic acids are known to be corrosive or irritants.[2] They can cause irritation to the skin, eyes, and respiratory tract.[3][4][5] The acidic nature of this functional group necessitates robust protection against direct contact.
-
Isothiazole Ring: Isothiazole derivatives are widely used as biocides due to their reactivity. While the core ring is relatively stable, derivatives can be skin sensitizers and irritants.[6]
-
Physical Form: Typically supplied as a solid powder, the primary routes of exposure are inhalation of dust particles, skin contact, and eye contact.[3][5][7]
Based on safety data sheets (SDS) for analogous compounds like Isothiazole-3-carboxylic acid and various Thiazole-carboxylic acids, we must assume that this compound presents the following hazards:
-
Harmful if swallowed, in contact with skin, or if inhaled.[8]
This hazard profile dictates a multi-layered approach to personal protective equipment (PPE), ensuring all potential exposure routes are adequately addressed.
Engineering and Administrative Controls: The First Line of Defense
Before detailing PPE, it's crucial to emphasize that PPE is the last line of defense. The primary methods for exposure control are:
-
Engineering Controls: Always handle this compound within a certified chemical fume hood.[5] This minimizes the risk of inhaling airborne dust or vapors. The fume hood also provides a physical barrier in case of accidental splashes. Ensure that safety showers and eyewash stations are readily accessible and have been recently tested.[3]
-
Administrative Controls: Develop a Standard Operating Procedure (SOP) for handling this compound. All personnel must be trained on the SOP and the specific hazards of the chemical before commencing work. Restrict access to the handling area to authorized personnel only.
Personal Protective Equipment (PPE) Protocol
The selection of appropriate PPE is contingent on the scale and nature of the operation. The following table summarizes the minimum required PPE.
| Body Part | PPE Specification | Rationale |
| Hands | Nitrile or Neoprene Gloves (minimum 4 mil thickness) | To prevent skin contact and irritation.[4][8][9] Always inspect gloves for tears or punctures before use and practice proper glove removal to avoid contaminating your skin.[10][11] |
| Eyes/Face | ANSI Z87.1-compliant Safety Goggles | To protect against dust particles and splashes.[8][9] When handling larger quantities (>1g) or if there is a significant splash risk, a full-face shield should be worn in addition to safety goggles.[9][11] |
| Body | Laboratory Coat (fully fastened) | To protect skin and personal clothing from contamination.[8][9] For larger-scale operations, a chemically resistant apron or suit may be necessary.[12] |
| Respiratory | N95-rated Dust Mask (for handling small quantities of powder) | To prevent inhalation of irritating dust particles.[4][5] For extended operations or when handling larger quantities, a half-mask respirator with acid gas/P100 cartridges is required.[13] |
Step-by-Step Guide for Handling and Disposal
This section provides a procedural workflow for safely handling this compound from receipt to disposal.
-
Verify Controls: Confirm the chemical fume hood is operational and the sash is at the appropriate height.
-
Assemble PPE: Gather all necessary PPE as outlined in the table above.
-
Prepare Workspace: Line the work surface in the fume hood with absorbent, disposable bench paper.
-
Assemble Equipment: Have all necessary glassware, spatulas, and weighing containers ready to minimize movement in and out of the hood.
-
Prepare Waste Containers: Label a dedicated hazardous waste container for solid waste and another for contaminated disposable materials (e.g., gloves, weighing paper).
-
Don PPE: Put on your lab coat, safety goggles, and gloves. If required by the scale of work, don your respirator.
-
Transfer to Hood: Carefully transport the sealed container of this compound to the fume hood.
-
Dispense Solid: Slowly open the container inside the hood. Use a spatula to carefully weigh the desired amount of powder onto weighing paper or into a tared container. Avoid creating airborne dust.
-
Close Container: Securely close the primary container and wipe it down with a damp cloth before removing it from the hood.
-
Prepare Solution: If making a solution, slowly add the weighed solid to the solvent in a suitable flask. Do not add solvent to the dry powder to avoid splashing.
-
Clean Up: Place any contaminated weighing paper, disposable gloves, and bench paper into the designated solid waste container.
-
Solid Waste: All solid this compound waste and materials contaminated with it (e.g., gloves, paper towels) must be disposed of in a clearly labeled, sealed hazardous waste container.[3][10]
-
Liquid Waste: Solutions containing this compound should be collected in a dedicated, labeled hazardous waste container for halogenated or non-halogenated organic waste, as appropriate for the solvent used. Do not pour down the drain.
-
Contaminated Glassware: Rinse contaminated glassware with a suitable solvent in the fume hood. Collect the initial rinsate as hazardous waste. Subsequent rinses can be handled according to standard laboratory procedures for glassware cleaning. Acutely hazardous contaminated glassware should be disposed of as hazardous waste material.[14]
-
Waste Pickup: Follow your institution's guidelines for hazardous waste pickup. Ensure containers are properly labeled and stored in a designated satellite accumulation area.[15]
Emergency Procedures
In the event of an exposure or spill, immediate and correct action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[3][8] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[3][8] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air.[5][8] If they feel unwell or have difficulty breathing, seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[8] Rinse the mouth with water and give half a liter of water to drink if the person is conscious.[8] Seek immediate medical attention.
-
Spill: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in the designated solid hazardous waste container. For larger spills, evacuate the area and contact your institution's environmental health and safety (EHS) department.
Visual Workflow: PPE Selection Logic
The following diagram illustrates the decision-making process for selecting the appropriate level of respiratory and face protection.
Caption: PPE selection workflow for respiratory and face protection.
By adhering to this comprehensive guide, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
